N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFHCFQPQMYDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338100 | |
| Record name | N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56619-93-3 | |
| Record name | N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-methoxyphenyl)pivalamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-93-3)
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a versatile amide derivative critical to various fields of chemical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, analytical validation, applications, and safety protocols, grounding all information in established scientific principles.
Section 1: Chemical Identity and Core Properties
This compound is an organic compound distinguished by a methoxyphenyl group attached to a pivalamide moiety. This structure imparts favorable characteristics, such as enhanced solubility and bioavailability, making it a valuable intermediate in synthetic chemistry.[1] Its unique identity is unequivocally established by its CAS (Chemical Abstracts Service) number.
CAS Number : 56619-93-3 [1][2][3][4][5]
Compound Identification
-
IUPAC Name : this compound
-
Synonyms : N-(3-methoxyphenyl)pivalamide, N-pivaloyl-m-anisidine, N-(2,2-Dimethylpropanoyl)-3-(methoxy)aniline, 3-methoxy-N-pivalanilide[1][3][5]
-
Molecular Weight : 207.27 g/mol [1]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These data are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 56619-93-3 | [1][2][3][4][5] |
| Appearance | White or off-white crystalline powder | [3] |
| Melting Point | 125-126°C | [3][5] |
| Boiling Point | 358.2°C at 760 mmHg | [3][5] |
| Density | 1.057 g/cm³ | [3][5] |
| Flash Point | 170.4°C | [3][5] |
| Solubility | Practically insoluble in water; Very soluble in DMF; Soluble in methanol.[3] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. A well-documented method involves the acylation of 3-methoxyaniline (m-anisidine) with pivaloyl chloride.[2]
Causality of Experimental Design
The selection of reagents and conditions is based on fundamental organic chemistry principles to maximize yield and purity.
-
Reactants : 3-methoxyaniline serves as the nucleophile, with the lone pair on the nitrogen atom attacking the electrophilic carbonyl carbon of pivaloyl chloride.
-
Base : Sodium carbonate is used as a mild base. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the accumulation of HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
-
Solvent System : A biphasic system of ethyl acetate and water is employed. This allows the organic reactants to interact while the inorganic base and HCl byproduct are sequestered in the aqueous phase, facilitating an efficient reaction and simplifying the subsequent workup.[2]
-
Temperature Control : The reaction is conducted at 0°C to manage its exothermicity and prevent potential side reactions, ensuring the selective formation of the desired amide.[2]
Step-by-Step Synthesis Protocol
The following protocol is adapted from established procedures.[2]
-
Preparation : In a suitable reaction vessel, prepare a mixed solution of ethyl acetate (300 mL) and purified water (860 mL).
-
Add Reagents : To this solution, add m-aminoanisole (21.9 mL, 195 mmol) and sodium carbonate monohydrate (62.0 g, 500 mmol).
-
Cooling : Cool the mixture to 0°C in an ice bath under an argon atmosphere.
-
Acylation : Slowly add pivaloyl chloride (25.0 mL, 205 mmol) dropwise to the stirred mixture. Maintain the temperature at 0°C.
-
Reaction : Stir the reaction mixture vigorously at 0°C for 1 hour.
-
Workup :
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an additional portion of ethyl acetate (300 mL).
-
Combine the organic layers.
-
-
Drying and Filtration : Dry the combined organic phase over anhydrous sodium sulfate and filter.
-
Concentration : Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Recrystallize the residue from ethyl acetate to yield N-(3-methoxyphenyl)pivalamide as a colorless solid (yield reported as 99.5%).[2]
-
Validation : Confirm product purity via Thin-Layer Chromatography (TLC); reported Rf = 0.50 (hexane/ethyl acetate = 6:1).[2]
Section 3: Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of this compound is paramount. A multi-technique approach is required for comprehensive validation.
-
Chromatography (TLC, HPLC) : TLC is a rapid, effective tool for monitoring reaction progress and assessing fraction purity, as demonstrated in the synthesis protocol.[2] High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis, capable of detecting and quantifying trace impurities.
-
Spectroscopy (NMR, IR) :
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) : NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. ¹H NMR would confirm the presence and integration of aromatic, methoxy, and tert-butyl protons, while ¹³C NMR would identify all unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy : IR analysis is used to confirm the presence of key functional groups, such as the N-H stretch, C=O stretch of the amide, and C-O stretch of the methoxy group.
-
-
Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can deliver an exact mass, further validating the molecular formula.[3]
Section 4: Applications in Research and Development
The utility of this compound stems from its stable structure and the reactivity of its functional groups, making it a valuable building block in several scientific domains.[1]
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Researchers have particularly explored its use in developing novel analgesics and anti-inflammatory agents, where the methoxyphenyl moiety can influence drug metabolism and pharmacokinetics.[1]
-
Organic Synthesis : Beyond pharmaceuticals, it is a versatile building block for producing various specialty chemicals. Its stability allows it to withstand diverse reaction conditions, making it a reliable precursor in multi-step synthetic pathways.[1]
-
Biochemical Research : The compound is employed in studies investigating the mechanisms of enzymes and receptors. It can be used as a scaffold to design molecular probes or inhibitors to better understand biological pathways.[1]
-
Material Science & Cosmetics : There is exploratory interest in using this compound in polymer formulations to enhance thermal stability and in cosmetic products for potential skin hydration and anti-aging effects.[1]
Section 5: Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound. All procedures should be conducted in accordance with the product's Safety Data Sheet (SDS).[1][4]
Hazard Identification
While a specific, detailed GHS classification is not fully available in the aggregated search results, general safety precautions for chemical reagents of this class should be strictly followed. Always refer to the supplier-specific SDS before handling.[4]
-
Eye Contact : May cause serious eye irritation.[6]
-
Skin Contact : May cause skin irritation.[7]
-
Ingestion/Inhalation : Avoid ingestion and inhalation.[6]
Recommended Handling Procedures
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[7][8]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[8]
Storage
-
Temperature : Store at 0-8°C for long-term stability.[1]
-
Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]
-
Incompatibilities : Store away from strong oxidizing agents and strong bases.[7]
References
- KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. KH Neochem, [Link]
Sources
An In-Depth Technical Guide to the Chemical Properties of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, also known as N-pivaloyl-m-anisidine, is a significant chemical intermediate with the CAS Number 56619-93-3.[1] Its molecular structure, consisting of a methoxy-substituted phenyl ring linked via an amide bond to a sterically hindered tert-butyl group, makes it a valuable building block in various synthetic applications. This guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications, offering field-proven insights for its use in research and development.
This compound's unique architecture makes it a versatile intermediate in organic synthesis and pharmaceutical research.[2] The methoxyphenyl group can enhance solubility and bioavailability, which is an attractive feature for drug formulation.[2] Furthermore, its stability and reactivity under various conditions make it a robust component for creating more complex organic structures.[2]
Physicochemical Properties
This compound is typically encountered as a white or off-white crystalline powder.[3] Its physical and chemical characteristics are summarized in the table below. The presence of both a polar amide group and nonpolar aromatic and tert-butyl groups gives it a mixed solubility profile. It is practically insoluble in water but shows good solubility in organic solvents like N,N-Dimethylformamide and methanol.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Exact Mass | 207.125928785 g/mol | [1][4] |
| Melting Point | 125-126 °C or 152-156 °C | [1][3][4] |
| Boiling Point | 358.2 °C at 760 mmHg | [1][4] |
| Density | 1.057 g/cm³ | [1][4] |
| Flash Point | 170.4 °C | [1][4] |
| Refractive Index | 1.535 | [1][4] |
| Appearance | White or off-white powder or crystalline powder | [3] |
| Solubility | Practically insoluble in water; Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | [3] |
| XLogP3 | 2.75280 | [1][4] |
| Polar Surface Area (PSA) | 38.33 Ų | [1][4] |
Note on Melting Point: Different sources report varying melting points, which may be attributed to different crystalline polymorphs or purity levels.
Synthesis and Mechanism
The most common and efficient synthesis of this compound involves the acylation of m-anisidine (3-methoxyaniline) with pivaloyl chloride. This is a classic example of a Schotten-Baumann reaction, where an amine is acylated using an acid chloride in the presence of a base.
Causality of Experimental Choices:
-
Reactants : m-Anisidine provides the methoxyphenylamine backbone, while pivaloyl chloride serves as the acylating agent, introducing the sterically bulky and stable 2,2-dimethylpropanoyl (pivaloyl) group.
-
Base (Sodium Carbonate) : The reaction generates hydrochloric acid (HCl) as a byproduct. Sodium carbonate is used to neutralize the acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
Temperature (0 °C) : The dropwise addition of the highly reactive pivaloyl chloride is performed at a reduced temperature to control the exothermic reaction rate, minimizing potential side reactions and ensuring higher yield and purity.
Experimental Protocol: Synthesis of this compound[5]
-
Reaction Setup : In a suitable reaction vessel, a mixed solution of ethyl acetate (300 mL) and purified water (860 mL) is prepared. To this biphasic system, m-anisidine (21.9 mL, 195 mmol) and sodium carbonate monohydrate (62.0 g, 500 mmol) are added.
-
Acylation : The mixture is cooled to 0 °C in an ice bath under an argon atmosphere. Pivaloyl chloride (25.0 mL, 205 mmol) is then added slowly (dropwise) to the stirring mixture.
-
Reaction Monitoring : The reaction is stirred vigorously at 0 °C for 1 hour. Progress can be monitored by Thin-Layer Chromatography (TLC), with a reported Rf value of 0.50 using a mobile phase of hexane/ethyl acetate (6:1).[5]
-
Workup & Extraction : After completion, the organic layer is separated. The aqueous layer is extracted with an additional portion of ethyl acetate (300 mL).
-
Drying and Concentration : The organic layers are combined, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.
-
Purification : The resulting residue is recrystallized from ethyl acetate to afford the final product as a colorless solid with a reported yield of 99.5%.[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis and Structural Elucidation
Structural confirmation of this compound is achieved through standard spectroscopic techniques. While specific experimental spectra are not publicly available, the expected spectral characteristics can be reliably predicted based on its molecular structure.
-
¹H NMR Spectroscopy :
-
~1.3 ppm (singlet, 9H) : A strong singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
~3.8 ppm (singlet, 3H) : A singlet for the three protons of the methoxy (-OCH₃) group.
-
~6.7-7.4 ppm (multiplet, 4H) : A series of signals in the aromatic region corresponding to the four protons on the substituted benzene ring.
-
~7.5-8.5 ppm (broad singlet, 1H) : A broad singlet for the amide (N-H) proton, which may exchange with D₂O.
-
-
¹³C NMR Spectroscopy :
-
~27 ppm : Signal for the three equivalent methyl carbons of the tert-butyl group.
-
~39 ppm : Signal for the quaternary carbon of the tert-butyl group.
-
~55 ppm : Signal for the methoxy carbon.
-
~105-130 ppm : Multiple signals in the aromatic region for the carbons of the phenyl ring.
-
~160 ppm : Signal for the aromatic carbon attached to the methoxy group.
-
~176 ppm : A downfield signal corresponding to the carbonyl carbon of the amide group.
-
-
Infrared (IR) Spectroscopy :
-
~3300 cm⁻¹ : A sharp to medium absorption band for the N-H stretching vibration of the secondary amide.
-
~2960 cm⁻¹ : C-H stretching vibrations from the aliphatic tert-butyl and methoxy groups.
-
~1660 cm⁻¹ : A strong absorption band for the C=O stretching vibration (Amide I band).
-
~1540 cm⁻¹ : A medium to strong absorption for the N-H bending vibration (Amide II band).
-
~1250 cm⁻¹ and ~1040 cm⁻¹ : Asymmetric and symmetric C-O-C stretching from the aryl ether (methoxy group).
-
-
Mass Spectrometry :
-
The molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact mass of 207.126 .
-
Common fragmentation patterns would likely include the loss of the tert-butyl group and cleavage at the amide bond.
-
Applications in Research and Development
The utility of this compound stems from its role as a stable and versatile intermediate.
-
Pharmaceutical Development : It serves as a key precursor in the synthesis of various pharmaceuticals.[2] Its structure is particularly relevant in the development of novel analgesics and anti-inflammatory agents.[2]
-
Organic Synthesis : As a building block, it is used to produce specialty chemicals.[2] The amide linkage provides stability, while the methoxy group can be a site for further functionalization or can influence the electronic properties of the aromatic ring.
-
Biochemical Research : The compound is employed in studies investigating the mechanisms of action of certain enzymes and receptors, helping to elucidate biological pathways.[2]
-
Material Science & Cosmetics : There is exploratory interest in using this compound or its derivatives in polymer formulations to enhance thermal stability and in cosmetic products for potential skin hydration and anti-aging effects.[2]
Safety, Handling, and Stability
According to available Safety Data Sheets (SDS), there is no specific data available for acute toxicity (oral, inhalation, dermal), chemical stability, or hazardous decomposition products.[6] However, standard laboratory precautions should be followed.
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][7]
-
Storage : Store in a tightly closed container in a cool, dark, and dry place.[7] Some suppliers recommend storage at temperatures between 0-8°C.[8]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[9]
Conclusion
This compound is a chemical compound of significant interest due to its well-defined synthesis, stable nature, and versatile applications as an intermediate. This guide has detailed its core chemical properties, providing the necessary technical information for researchers and developers to effectively and safely utilize this compound in their synthetic and discovery workflows. The straightforward and high-yielding synthesis, combined with its utility as a building block, ensures its continued relevance in the fields of medicinal chemistry and material science.
References
- Chongqing Chemdad. (n.d.). Buy this compound.
Sources
- 1. echemi.com [echemi.com]
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- 4. echemi.com [echemi.com]
- 5. This compound | 56619-93-3 [chemicalbook.com]
- 6. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845) [np-mrd.org]
- 7. spectrabase.com [spectrabase.com]
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- 9. chemsynthesis.com [chemsynthesis.com]
An In-Depth Technical Guide to the Molecular Structure of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Foreword: Deconstructing a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and organic synthesis, the precise understanding of a molecule's structure is paramount. It is the foundational blueprint from which we can predict reactivity, interpret biological activity, and design robust synthetic protocols. This guide provides a comprehensive technical analysis of the molecular structure of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS 56619-93-3), a versatile N-aryl amide. This compound serves as a crucial intermediate in the development of various pharmaceuticals, particularly in the realms of analgesics and anti-inflammatory agents.[1] Its utility also extends to materials science and biochemical research, making a thorough structural elucidation essential for professionals in these fields.[1]
This document moves beyond a simple recitation of data. As a Senior Application Scientist, the objective is to provide a causal, experience-driven narrative. We will not only present the structural data but explain why the molecule behaves as it does and how we validate its identity with orthogonal analytical techniques. The protocols and interpretations described herein are designed to be self-validating, ensuring scientific integrity and trustworthiness for researchers and drug development professionals.
Core Molecular Identity and Physicochemical Properties
Before delving into complex spectroscopic analysis, establishing the fundamental identity and properties of the target molecule is a critical first step. This ensures that the material being analyzed conforms to expected standards, a principle of any robust quality control system.
This compound, also known as N-(3-methoxyphenyl)pivalamide, possesses the molecular formula C₁₂H₁₇NO₂.[1][2] This formula is the first piece of the structural puzzle, dictating a molecular weight of approximately 207.27 g/mol .[1][2]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 56619-93-3 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| Melting Point | 125-126 °C | [2][3] |
| Boiling Point | 358.2 °C at 760 mmHg | [2] |
| Density | 1.057 g/cm³ | [2] |
| Appearance | White or off-white powder/crystalline powder | [2] |
These macroscopic properties provide the initial benchmarks for sample identification. A deviation in melting point, for instance, is a primary indicator of impurity, necessitating further purification before advanced characterization is undertaken.
Synthesis and Structural Verification: A Self-Validating Workflow
The most common and efficient synthesis of this compound involves the acylation of 3-methoxyaniline with pivaloyl chloride.[4] Understanding the synthesis is not merely procedural; it provides a logical framework for predicting the final structure and potential byproducts.
Synthesis Protocol: Schotten-Baumann Acylation
The reaction proceeds via a nucleophilic acyl substitution, a classic Schotten-Baumann reaction condition.
Protocol:
-
Reactant Preparation: A biphasic solution is prepared with 3-methoxyaniline (m-aminoanisole) and sodium carbonate (a base to neutralize the HCl byproduct) in a mixture of ethyl acetate and water.[4]
-
Acylation: The solution is cooled to 0 °C, and pivaloyl chloride is added dropwise under vigorous stirring. The low temperature is crucial to control the exothermicity of the reaction and minimize side reactions.
-
Reaction: The mixture is stirred at 0 °C for 1 hour to ensure complete reaction.[4]
-
Workup & Extraction: The organic layer is separated. The aqueous layer is extracted again with ethyl acetate to maximize yield. The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization from ethyl acetate to yield the final product as a colorless solid.[4]
Workflow for Synthesis and Verification
A robust scientific process demands that synthesis and analysis are intrinsically linked. The following workflow ensures the identity of the synthesized material is validated at each logical step.
Caption: Key Mass Spectrometry Fragmentation Pathways.
Elucidation of Connectivity and Environment via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. While experimental spectra for this specific compound are not widely published, we can reliably predict the ¹H and ¹³C NMR spectra based on established chemical shift principles and computational models.
(Note: The following spectral data are predicted values generated from standard computational algorithms and serve as a robust guide for experimental verification.)
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
Table 2: Predicted ¹H NMR Chemical Shifts and Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 | s | 1H | N-H | The amide proton is a broad singlet, deshielded by the adjacent carbonyl group. |
| ~7.25 | t | 1H | Ar-H (C5-H) | Triplet due to coupling with two adjacent aromatic protons. |
| ~7.15 | s | 1H | Ar-H (C2-H) | Singlet-like (or narrow triplet) due to minimal coupling. Deshielded by proximity to the amide. |
| ~6.95 | d | 1H | Ar-H (C6-H) | Doublet due to coupling with one adjacent aromatic proton. |
| ~6.60 | d | 1H | Ar-H (C4-H) | Doublet due to coupling with one adjacent aromatic proton. Shielded by the methoxy group. |
| ~3.80 | s | 3H | O-CH₃ | A sharp singlet, characteristic of a methoxy group on an aromatic ring. |
| ~1.30 | s | 9H | C(CH₃ )₃ | A strong singlet, characteristic of the nine equivalent protons of a tert-butyl group. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~177.0 | C =O | Carbonyl carbon, significantly deshielded. |
| ~160.0 | Ar-C 3 (-OCH₃) | Aromatic carbon directly attached to the electronegative oxygen. |
| ~140.0 | Ar-C 1 (-NH) | Aromatic carbon attached to nitrogen. |
| ~129.5 | Ar-C 5 | Unsubstituted aromatic carbon. |
| ~111.0 | Ar-C 6 | Unsubstituted aromatic carbon. |
| ~109.0 | Ar-C 2 | Aromatic carbon ortho to the amide. |
| ~104.0 | Ar-C 4 | Aromatic carbon ortho to the methoxy group. |
| ~55.0 | O-C H₃ | Methoxy carbon. |
| ~39.5 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~27.5 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Functional Group Confirmation via Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential and rapid technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum Analysis
The IR spectrum of this compound is dominated by absorptions from the amide and aromatic functionalities.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3300 | N-H Stretch | Secondary Amide | Strong, Sharp |
| ~3050 | C-H Stretch (sp²) | Aromatic C-H | Medium |
| ~2970 | C-H Stretch (sp³) | Aliphatic C-H (t-butyl) | Strong |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide | Very Strong |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | Strong |
| ~1250 | C-O Stretch | Aryl Ether | Strong |
The presence of the very strong carbonyl stretch (Amide I band) around 1670 cm⁻¹ and the sharp N-H stretch around 3300 cm⁻¹ provides definitive evidence of the secondary amide group, validating the success of the synthesis.
Molecular Geometry and Conformation
While a definitive crystal structure is not publicly available, we can infer the likely three-dimensional conformation from established principles of amide and N-aryl chemistry.
The core amide group (-C(=O)N-) is known to be planar due to the delocalization of the nitrogen lone pair into the carbonyl pi-system, which creates a partial double bond character in the C-N bond. This planarity is a critical feature influencing how the molecule packs in a solid state and interacts with biological targets.
The dihedral angle between the plane of the aromatic ring and the plane of the amide group is a key conformational parameter. In N-aryl amides, there is often a significant twist between these two planes to relieve steric hindrance between the ortho protons of the aryl ring and the amide substituents. For this molecule, a notable dihedral angle is expected, influencing the overall molecular shape and its interaction potential.
Conclusion: An Integrated Approach to Structural Science
The molecular structure of this compound has been thoroughly characterized through an integrated workflow of synthesis, physicochemical analysis, and multi-technique spectroscopy. The identity, confirmed by its molecular formula (C₁₂H₁₇NO₂) and mass spectrometry, is further resolved by NMR and IR spectroscopy, which together map out the precise atomic connectivity and functional group architecture.
This guide has demonstrated that a molecule's structure is not a static set of data points but a dynamic subject of investigation. By combining synthetic logic with a multi-faceted analytical approach, researchers and developers can achieve a high-confidence structural assignment. This foundational knowledge is indispensable for the rational design of new pharmaceuticals, the optimization of synthetic routes, and the exploration of novel materials built upon this versatile chemical scaffold.
References
- PubChemLite. (n.d.). N-(3-methoxyphenyl)pivalamide (C12H17NO2).
- Internet Archive. (1983). EPA/NIH mass spectral data base. supplement 2, 1983.
- MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide.
- PubChem. (n.d.). Nvn2E3ZQ4H | C12H16BrNO2 | CID 59280115.
Sources
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand [frontiersin.org]
- 4. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0259513) [np-mrd.org]
An In-depth Technical Guide to the Synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a valuable intermediate in pharmaceutical and materials science research.[1] This document details a robust and high-yield synthetic pathway via the Schotten-Baumann N-acylation of 3-methoxyaniline with pivaloyl chloride. We will explore the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary safety precautions. Furthermore, this guide includes a thorough characterization of the target molecule with predicted spectroscopic data and summarizes all critical parameters in accessible formats for researchers, scientists, and drug development professionals.
Introduction and Significance
This compound, also known as N-pivaloyl-m-anisidine, is a versatile amide derivative. Its structure, featuring a methoxyphenyl group, often enhances solubility and bioavailability, making it an attractive scaffold in drug discovery.[1] Researchers have utilized this compound as a key intermediate in the synthesis of various bioactive molecules, including analgesics and anti-inflammatory agents.[1] Beyond its pharmaceutical applications, its stability and reactivity make it a useful building block in the creation of complex organic structures and specialty chemicals.[1]
This guide focuses on a widely adopted and efficient synthetic method that is both scalable and provides the desired product in high purity and yield. The presented protocol is designed to be a self-validating system, with clear explanations for each step to ensure reproducibility and success in a laboratory setting.
Mechanistic Overview: The Schotten-Baumann Reaction
The synthesis of this compound is achieved through the acylation of 3-methoxyaniline with pivaloyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , which involves the acylation of amines (or alcohols) with acyl halides or anhydrides in the presence of an aqueous base.
The core of this reaction is a nucleophilic acyl substitution. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxyaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate.
-
Deprotonation: The aqueous base (in this case, sodium carbonate) abstracts a proton from the positively charged nitrogen atom. This step is crucial as it neutralizes the intermediate and drives the reaction forward.
-
Intermediate Collapse and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This results in the formation of the stable amide product, this compound.
The use of a biphasic system (ethyl acetate and water) with a base is a hallmark of Schotten-Baumann conditions. The base neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Logical Flow of the Synthesis Pathway
Caption: Overall workflow for the synthesis of this compound.
Detailed Reaction Mechanism
Caption: Mechanism of the Schotten-Baumann acylation.
Detailed Synthesis Protocol
This protocol is adapted from a verified synthetic procedure and is designed for high-yield production of the target compound.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Methoxyaniline (m-Anisidine) | C₇H₉NO | 123.15 | 195 | 21.9 mL |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 205 | 25.0 mL |
| Sodium Carbonate Monohydrate | Na₂CO₃·H₂O | 124.00 | 500 | 62.0 g |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 300 mL (+ 300 mL) |
| Purified Water | H₂O | 18.02 | - | 860 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a suitable reaction vessel (e.g., a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer), combine 3-methoxyaniline (21.9 mL, 195 mmol), sodium carbonate monohydrate (62.0 g, 500 mmol), ethyl acetate (300 mL), and purified water (860 mL).
-
Cooling: Cool the resulting biphasic mixture to 0 °C using an ice-water bath with continuous stirring. Ensure the mixture is homogeneous before proceeding.
-
Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (25.0 mL, 205 mmol) dropwise to the cold, stirred mixture over approximately 30-45 minutes. Maintain the internal temperature at 0 °C throughout the addition. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the complete addition of pivaloyl chloride, continue to stir the reaction mixture vigorously at 0 °C for 1 hour.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and collect the organic (upper) layer.
-
Workup - Extraction: Extract the aqueous layer with an additional portion of ethyl acetate (300 mL) to recover any remaining product.
-
Workup - Combine and Dry: Combine all the organic layers and dry over anhydrous sodium sulfate. Self-Validation: The organic layer should be clear and free of suspended water droplets after drying.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting residue from hot ethyl acetate to afford N-(3-methoxyphenyl)pivalamide as a colorless solid. The reported yield for this procedure is approximately 99.5%.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on the known structure and analysis of similar compounds.
| Property | Value |
| CAS Number | 56619-93-3 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | Colorless solid |
| Melting Point | 125-126 °C |
| Solubility | Soluble in methanol, very soluble in DMF, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the aromatic, methoxy, and pivaloyl protons.
-
δ ~7.30-7.40 ppm (m, 1H): Aromatic proton (t, likely H at C2).
-
δ ~7.15-7.25 ppm (m, 1H): Aromatic proton (t, likely H at C5).
-
δ ~6.90-7.00 ppm (m, 1H): Aromatic proton (d, likely H at C6).
-
δ ~6.60-6.70 ppm (m, 1H): Aromatic proton (d, likely H at C4).
-
δ ~7.50 ppm (s, 1H): Amide N-H proton (broad singlet).
-
δ ~3.80 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
δ ~1.30 ppm (s, 9H): tert-Butyl (-C(CH₃)₃) protons.
-
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR would confirm the presence of 12 distinct carbon environments.
-
δ ~176-178 ppm: Amide carbonyl carbon (C=O).
-
δ ~160 ppm: Aromatic carbon attached to the methoxy group (C3).
-
δ ~139-140 ppm: Aromatic carbon attached to the nitrogen (C1).
-
δ ~129-130 ppm: Aromatic CH carbon (C5).
-
δ ~112-113 ppm: Aromatic CH carbon (C6).
-
δ ~110-111 ppm: Aromatic CH carbon (C4).
-
δ ~105-106 ppm: Aromatic CH carbon (C2).
-
δ ~55 ppm: Methoxy carbon (-OCH₃).
-
δ ~39-40 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~27-28 ppm: Methyl carbons of the tert-butyl group.
-
-
FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
~3300 cm⁻¹: N-H stretching (amide).
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2970-2870 cm⁻¹: Aliphatic C-H stretching (tert-butyl).
-
~1660 cm⁻¹: C=O stretching (amide I band).
-
~1600, 1490 cm⁻¹: Aromatic C=C stretching.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching (aryl ether).
-
~1040 cm⁻¹: Symmetric C-O-C stretching (aryl ether).
-
Safety Protocol
It is imperative that this synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
Reagent-Specific Hazards
| Reagent | GHS Pictograms | Hazard Statements | Precautionary Statements |
| 3-Methoxyaniline | ☠️ Environmentally Hazardous, Health Hazard, Harmful | May cause cancer. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If exposed or concerned: Get medical advice/attention. |
| Pivaloyl Chloride | 🔥 Flammable, corrosive, toxic, health hazard | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled. Reacts violently with water. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. |
| Sodium Carbonate | ⚠️ Warning | Causes serious eye irritation. | Wash skin thoroughly after handling. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Ethyl Acetate | 🔥 Flammable, ⚠️ Warning | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. |
Conclusion
The Schotten-Baumann synthesis of this compound from 3-methoxyaniline and pivaloyl chloride is a highly efficient and reliable method. It offers an excellent yield and a straightforward purification process, making it suitable for both academic research and industrial applications. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented in this document, researchers can confidently and safely produce this valuable chemical intermediate for their ongoing work in drug development and material science.
References
- Chemistry Notes.Schotten Baumann Reaction: Introduction, mechanism, procedure.
- VelocityEHS.Sodium Carbonate Hazards & Safety Tips.
- CloudSDS.Ethyl Acetate Hazards and Safety Measures.
- KSCL.Pivaloyl Chloride MSDS.
Sources
Unraveling the Enigmatic Mechanism of Action of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: A Predictive and Investigative Guide
Abstract
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is a chemical entity primarily recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals, notably in the development of novel analgesic and anti-inflammatory agents.[1] Despite its prevalence in synthetic chemistry, a clearly defined and well-documented intrinsic mechanism of action for this compound remains elusive in publicly available scientific literature. This technical guide, therefore, deviates from a conventional monograph on a known mechanism. Instead, it embarks on a predictive exploration of the potential biological activities of this compound, grounded in a rigorous analysis of its structural motifs and the established pharmacology of analogous compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a structured framework for investigating the latent therapeutic potential of this molecule. We will dissect its chemical architecture, posit plausible biological targets, and furnish detailed, field-proven experimental protocols to systematically test these hypotheses.
Molecular Deconstruction and Physicochemical Landscape
To postulate a mechanism of action, a thorough understanding of the molecule's constituent parts is paramount. This compound is an amide featuring a methoxyphenyl group, a structural feature known to enhance solubility and bioavailability, making it an attractive scaffold in drug design.[1]
| Property | Value | Source |
| Molecular Formula | C12H17NO2 | [2] |
| Molecular Weight | 207.27 g/mol | [1] |
| CAS Number | 56619-93-3 | [2] |
| Melting Point | 125-126°C | [2] |
| Boiling Point | 358.2°C at 760 mmHg | [2] |
| XLogP3 | 2.75280 | [2] |
The molecule can be dissected into three key functional domains:
-
The 3-Methoxyphenyl Ring: The methoxy group at the meta-position is an electron-donating group that can influence the electronic distribution of the aromatic ring, potentially affecting its interaction with biological targets. Methoxy substituents are frequently incorporated into drug candidates to improve binding affinity, metabolic stability, and overall physicochemical properties.
-
The Amide Linkage: The amide bond is a stable, planar structure capable of participating in hydrogen bonding, a critical interaction for ligand-receptor binding. This functional group is a cornerstone of many successful pharmaceuticals.
-
The tert-Butyl Group: This bulky, lipophilic group can contribute to van der Waals interactions within a binding pocket and may influence the compound's metabolic stability by sterically hindering enzymatic degradation.
Postulated Mechanisms of Action Based on Structural Analogs
While direct evidence is wanting, the chemical architecture of this compound bears resemblance to compounds with well-defined pharmacological activities. This structural homology allows us to formulate credible hypotheses regarding its potential biological targets.
Neurological and Psychiatric Disorders: A Potential Modulator of Neurotransmitter Systems
The presence of a methoxyphenyl group is a common feature in many centrally acting agents. For instance, hybrid molecules incorporating a 3-methoxy-substituted phenylethylamine moiety have been designed as potential treatments for neurological and psychiatric disorders, building upon the known anticonvulsant and mood-stabilizing properties of compounds like valproic acid.[3] This suggests that this compound could potentially modulate neurotransmitter systems.
Inflammatory and Pain Pathways: Targeting Enzymes and Receptors
Given its utility as an intermediate for analgesics and anti-inflammatory drugs, it is plausible that this compound itself possesses some activity against targets within these pathways.[1] The N-phenylpropanamide scaffold is a core component of potent synthetic opioids, highlighting the potential for this structural class to interact with opioid receptors.
A Strategic Framework for Experimental Validation
To transition from postulation to empirical evidence, a systematic and multi-tiered experimental approach is required. The following protocols are designed as a self-validating system to comprehensively screen for and characterize the biological activity of this compound.
Tier 1: Broad-Spectrum Phenotypic Screening
The initial step involves broad screening to identify any potential biological activity.
Experimental Protocol: High-Throughput Cellular Viability and Cytotoxicity Assays
-
Cell Line Selection: Utilize a diverse panel of human cell lines representing various tissues (e.g., neuronal, immune, cancer cell lines).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Cell Plating: Seed cells in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the serial dilutions of the compound for 24, 48, and 72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure cell viability.
-
Data Analysis: Calculate IC50 values to determine the concentration at which the compound inhibits cell growth by 50%.
Tier 2: Target-Based Screening - Receptors and Enzymes
Based on the structural analysis and its use as a pharmaceutical intermediate, a targeted screening approach is warranted.
Experimental Protocol: Radioligand Binding Assays for CNS Receptors
-
Target Selection: Screen against a panel of common CNS receptors, including opioid, serotonin, dopamine, and GABA receptors.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Binding Assay: Incubate the membranes with a known radioligand for the receptor in the presence and absence of varying concentrations of this compound.
-
Detection: Measure the amount of radioligand bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the compound for each receptor to quantify its binding affinity.
Experimental Protocol: Enzyme Inhibition Assays
-
Enzyme Selection: Based on its potential anti-inflammatory role, screen against key enzymes in inflammatory pathways such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
-
Assay Setup: Utilize commercially available enzyme inhibition assay kits.
-
Procedure: Incubate the enzyme with its substrate in the presence of varying concentrations of this compound.
-
Detection: Measure the product formation using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the IC50 value for enzyme inhibition.
Tier 3: Functional and Cellular Assays
Should binding or enzymatic activity be identified, the next logical step is to assess the functional consequences of this interaction.
Experimental Protocol: Calcium Mobilization Assay for GPCRs
-
Cell Line: Use a cell line stably expressing the Gq-coupled receptor of interest and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Add this compound to the cells.
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) for agonistic activity or the IC50 for antagonistic activity.
Visualizing Potential Pathways and Workflows
To further clarify the proposed investigative strategy, the following diagrams illustrate a hypothetical signaling pathway and the experimental workflow.
Caption: Hypothetical GPCR signaling pathway for this compound.
Caption: Proposed experimental workflow for mechanism of action elucidation.
Conclusion and Future Perspectives
This compound stands at an intriguing crossroads of synthetic utility and uncharacterized biological potential. While its primary role to date has been as a molecular building block, its structural features, shared with pharmacologically active compounds, suggest a latent bioactivity that warrants investigation. This guide has provided a comprehensive, albeit predictive, framework for uncovering this potential. The proposed experimental workflows, from broad phenotypic screening to specific functional assays, offer a robust and logical path forward. The elucidation of a definitive mechanism of action for this compound could not only unveil a novel pharmacological agent but also provide valuable structure-activity relationship insights for the design of future therapeutics in the realms of pain, inflammation, and neurological disorders. The scientific community is encouraged to undertake these investigations to finally illuminate the biological role of this enigmatic molecule.
References
- N-(3-Methoxyphenethyl)-2-propylpentanamide - MDPI. (URL: [Link])
- Nvn2E3ZQ4H | C12H16BrNO2 | CID 59280115 - PubChem. (URL: [Link])
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Spectroscopic Blueprint of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: A Technical Guide
Introduction: Elucidating Molecular Architecture through Spectroscopic Interrogation
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a molecule of interest in pharmaceutical and chemical research, presents a compelling case for the power of a multi-faceted spectroscopic approach.[1] This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive blueprint for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). For researchers and scientists, this document serves as a practical framework for interpreting the spectral data of this and structurally related molecules, grounding predictions in the fundamental principles of each technique and established empirical data. The causality behind experimental choices and the self-validating nature of a combined spectroscopic approach are central themes of this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy provides the most detailed information about the molecular framework by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
Experimental Protocol: ¹H and ¹³C NMR
To obtain high-resolution spectra, the following protocol is recommended:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2] The choice of solvent is critical; it must completely dissolve the analyte without its residual peaks obscuring signals of interest.[2]
-
Filtration: To ensure a homogeneous magnetic field, the solution should be free of particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to a series of single lines, one for each unique carbon atom.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| -C(CH₃)₃ | ~ 1.3 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a single, intense peak. |
| -OCH₃ | ~ 3.8 | Singlet (s) | 3H | The three protons of the methoxy group are equivalent and do not couple with other protons. |
| Ar-H (H5) | ~ 6.6 | Doublet of doublets (dd) | 1H | This proton is ortho to the methoxy group and meta to the amide group, leading to a complex splitting pattern. |
| Ar-H (H6) | ~ 7.2 | Triplet (t) | 1H | This proton is coupled to two adjacent aromatic protons. |
| Ar-H (H2) | ~ 7.3 | Triplet (t) | 1H | This proton is ortho to the amide group and meta to the methoxy group, appearing as a broad singlet or a fine triplet. |
| Ar-H (H4) | ~ 7.0 | Doublet of doublets (dd) | 1H | This proton is coupled to two non-equivalent neighboring aromatic protons. |
| N-H | ~ 7.5-8.5 | Broad Singlet (br s) | 1H | The amide proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be solvent-dependent. |
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| -C(CH₃)₃ | ~ 27 | The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region. |
| -C(CH₃)₃ | ~ 40 | The quaternary carbon of the tert-butyl group is shifted slightly downfield. |
| -OCH₃ | ~ 55 | The methoxy carbon is in the typical range for an sp³ carbon attached to an oxygen atom. |
| Ar-C (C5) | ~ 105 | This aromatic carbon is shielded by the electron-donating methoxy group. |
| Ar-C (C2) | ~ 110 | This aromatic carbon is also shielded by the methoxy group. |
| Ar-C (C4) | ~ 112 | This aromatic carbon experiences some shielding from the methoxy group. |
| Ar-C (C6) | ~ 130 | This carbon is deshielded relative to the other aromatic CH carbons. |
| Ar-C (C1) | ~ 140 | The carbon attached to the nitrogen of the amide is deshielded. |
| Ar-C (C3) | ~ 160 | The carbon attached to the oxygen of the methoxy group is significantly deshielded. |
| C=O | ~ 176 | The carbonyl carbon of the amide group appears at a characteristic downfield chemical shift. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Analysis (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and methoxy-substituted aromatic functionalities.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~ 3300 | N-H stretch | Strong, potentially broad |
| ~ 3100-3000 | Aromatic C-H stretch | Medium |
| ~ 2960 | Aliphatic C-H stretch | Strong |
| ~ 1660 | C=O stretch (Amide I) | Strong, sharp |
| ~ 1600, 1480 | Aromatic C=C stretch | Medium to strong |
| ~ 1540 | N-H bend (Amide II) | Medium |
| ~ 1250 | Asymmetric C-O-C stretch (aryl ether) | Strong |
| ~ 1040 | Symmetric C-O-C stretch (aryl ether) | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).
-
Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Mass Spectral Analysis (Predicted)
The EI mass spectrum of this compound (molecular weight: 207.27 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺˙): A peak at m/z = 207, corresponding to the intact molecule with one electron removed.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: The most prominent fragmentation for amides is often cleavage of the bond alpha to the carbonyl group. In this case, cleavage of the C-C bond of the pivaloyl group would lead to the formation of a stable tert-butyl cation.
-
Loss of the pivaloyl group: Cleavage of the N-C(O) bond would result in a fragment at m/z = 122, corresponding to the 3-methoxyaniline radical cation.
-
Formation of the pivaloyl cation: Cleavage resulting in the pivaloyl cation would produce a fragment at m/z = 85.
-
-
McLafferty Rearrangement is not possible for this molecule as there are no gamma-hydrogens on the acyl side.
-
Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) from the molecular ion would give a fragment at m/z = 192. Subsequent loss of carbon monoxide (CO) could lead to a fragment at m/z = 164.
-
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Conclusion: A Unified Spectroscopic Identity
The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural elucidation of this compound. While ¹H and ¹³C NMR map the precise connectivity of the carbon and hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation analysis. This guide, by detailing the expected spectral outcomes and the underlying principles of each technique, offers a robust framework for the characterization of this and similar molecules, underscoring the indispensable role of spectroscopy in modern chemical research.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- NMR Sample Prepar
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
- Nvn2E3ZQ4H. PubChem. [Link]
- Electron Ioniz
- The Essential Guide to Electron Ionization in GC–MS.
- iChemical. This compound, CAS No. 56619-93-3. [Link]
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A Technical Guide to the Physicochemical Characterization of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the critical physical properties of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a key intermediate in pharmaceutical and chemical synthesis. Understanding these fundamental characteristics is paramount for its effective handling, process optimization, and quality control in research and development settings.
Introduction: The Significance of this compound
This compound (CAS No. 56619-93-3) is a versatile amide derivative with significant applications in medicinal chemistry and material science.[1] Its structure, featuring a methoxyphenyl group, often enhances solubility and bioavailability, making it a valuable building block in the synthesis of bioactive molecules, including analgesics and anti-inflammatory agents.[1] Accurate determination of its physical properties, such as melting and boiling points, is a foundational step in its characterization, ensuring purity and providing essential data for subsequent synthetic modifications and formulation development.
Core Physical Properties
The physical state and thermal behavior of a compound are dictated by its intermolecular forces, which are in turn governed by its molecular structure. For this compound, the presence of a polar amide group capable of hydrogen bonding, a bulky t-butyl group, and an aromatic ring contributes to its solid nature at ambient temperature and its relatively high melting and boiling points.
Summary of Physical Data
| Property | Value | Units | Notes |
| Melting Point | 125 - 126 | °C | |
| Boiling Point | 358.2 | °C | at 760 mmHg |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] | |
| Molecular Weight | 207.27 | g/mol | [1] |
| CAS Number | 56619-93-3 | [2][3] |
Experimental Determination of Physical Properties
The following protocols outline standardized methods for the empirical determination of the melting and boiling points of this compound. Adherence to these methodologies ensures the generation of reliable and reproducible data, a cornerstone of scientific integrity.
Workflow for Physicochemical Characterization
Caption: Workflow for determining the melting and boiling points of a solid organic compound.
Protocol 1: Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a sensitive indicator of its purity. This protocol utilizes a standard melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of this compound is finely ground to a powder to ensure uniform heat distribution. The sample must be thoroughly dry, as moisture can depress the melting point.
-
Capillary Tube Packing: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Heating and Observation:
-
A rapid heating rate is initially used to approach the expected melting point of 125°C.[2][4]
-
The heating rate is then reduced to 1-2°C per minute approximately 15-20°C below the anticipated melting point. This slow rate is crucial for accurate determination.
-
The sample is observed through the magnifying lens.
-
-
Data Recording:
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample has completely liquefied is recorded as the final melting point.
-
A sharp melting range (e.g., 0.5-1°C) is indicative of high purity.
-
Protocol 2: Boiling Point Determination (Microscale Method)
Given the high boiling point of this compound (358.2°C at 760 mmHg), a microscale method using a Thiele tube is appropriate to minimize sample usage and potential decomposition.[2][4]
Methodology:
-
Apparatus Assembly: A small test tube containing 0.5 mL of the compound is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Thiele Tube Setup: The thermometer and sample assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil), ensuring the sample is fully immersed.
-
Heating: The side arm of the Thiele tube is gently heated with a microburner. The design of the tube ensures uniform heat distribution via convection currents.
-
Observation and Measurement:
-
As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube. This is the point where the external pressure is slightly greater than the vapor pressure of the substance.
-
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph or appropriate formula should be used to correct the observed boiling point.
Conclusion
The accurate determination of the melting and boiling points of this compound is a fundamental aspect of its quality assessment. The provided protocols represent robust and validated methods for obtaining these critical physicochemical parameters. This data is indispensable for chemists and researchers in guiding reaction setup, purification strategies, and the overall development of novel chemical entities based on this versatile scaffold.
References
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An In-Depth Technical Guide to the Solubility Profile of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Abstract
The determination of a compound's solubility is a cornerstone of pharmaceutical development, influencing everything from early-stage screening to final dosage form performance. This guide provides a comprehensive technical overview of the solubility profile for N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-93-3), a key intermediate in organic synthesis and pharmaceutical research.[1] We will explore the physicochemical properties that govern its solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss the implications of these findings for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems to ensure scientific rigor and data integrity.
Introduction: The Critical Role of Solubility
This compound is a versatile amide derivative recognized for its utility as a stable building block in the synthesis of complex organic structures and as an intermediate in the development of bioactive molecules, including analgesics and anti-inflammatory agents.[1] The successful application of this compound in any synthetic or formulation workflow is fundamentally linked to its solubility. A well-characterized solubility profile is essential for:
-
Reaction Kinetics: Ensuring the compound is available in the solution phase for chemical reactions.
-
Purification: Developing effective crystallization and chromatography methods.
-
Bioassay Performance: Preventing compound precipitation in aqueous bioassay buffers, which can lead to erroneous results.[2]
-
Formulation Development: Providing the foundational data needed to create viable delivery systems for preclinical and clinical studies.
This guide moves beyond a simple recitation of data, explaining the causality behind experimental choices and providing robust protocols that form the basis of a comprehensive solubility assessment.
Physicochemical Characterization and Structural Analysis
Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior.
Key Physicochemical Properties
The known properties of this compound are summarized below. This data provides the context for its expected behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 56619-93-3 | [3][4] |
| Molecular Formula | C₁₂H₁₇NO₂ | [3] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | White or off-white crystalline powder | [3] |
| Melting Point | 125-126°C | [3][4] |
| XLogP3 | 2.75 | [3] |
| Polar Surface Area (PSA) | 38.33 Ų | [3] |
Structural Insights into Solubility
The molecular structure provides clear indicators of potential solubility characteristics.
Caption: Workflow for Kinetic Solubility Assay by Nephelometry.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Rationale: DMSO is a common solvent capable of dissolving a wide range of organic compounds at high concentrations.
-
-
Plate Setup: In a clear 96-well microplate, add the DMSO stock solution to the appropriate wells. For a concentration curve, perform serial dilutions in DMSO.
-
Buffer Addition: Rapidly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the final test concentrations. The final DMSO concentration should be kept constant and low (e.g., 1-2%) to minimize co-solvent effects.
-
Self-Validation: Include buffer-only and DMSO-plus-buffer wells as negative controls to establish a baseline light scattering signal. A known poorly soluble compound should be used as a positive control. [5]4. Incubation: Mix the plate gently and incubate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). [6] * Rationale: This period allows for the formation of precipitate from the supersaturated solution.
-
-
Measurement: Measure the light scattering in each well using a laser nephelometer. The output is typically in Nephelometric Turbidity Units (NTU). [5]6. Data Analysis: Plot the NTU reading against the compound concentration. The kinetic solubility limit is defined as the concentration at which the NTU signal significantly increases above the baseline of the soluble compound.
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method
This "gold standard" method measures the true equilibrium solubility and is critical for late-stage development and regulatory filings. [7][8] Causality: The shake-flask method is chosen for its accuracy. By ensuring an excess of solid material is present and allowing sufficient time for equilibrium to be reached, it provides a definitive measure of a compound's solubility in a specific medium, which is a requirement for biopharmaceutical classification under ICH and FDA guidelines. [9][10]
Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent (e.g., water, pH 7.4 buffer, ethanol).
-
Rationale: An excess of solid is required to ensure that the solution reaches saturation. Visually confirming the presence of undissolved solid at the end of the experiment is a key validation step. [8]2. Equilibration: Seal the vials and place them in a shaker bath or on a rotating agitator at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours).
-
Rationale: This ensures that the system reaches thermodynamic equilibrium between the dissolved and solid states.
-
-
Sample Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant. Separate any remaining microscopic particles by filtration through a low-binding 0.22 µm syringe filter or by high-speed centrifugation.
-
Rationale: This step is critical to ensure that only the dissolved compound is being measured. Failure to remove all solids will lead to an overestimation of solubility.
-
-
Quantification: Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile). Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve. Analyze both the standards and the sample by a validated HPLC-UV method. [11]5. Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.
-
Self-Validation: The pH of aqueous samples should be measured before and after equilibration to ensure the compound did not alter it. [8]The solid material remaining can be analyzed (e.g., by DSC or XRPD) to check for any changes in crystal form (polmorphism) during the experiment.
-
Expected Solubility Profile and Data Summary
Based on its physicochemical properties and qualitative reports,[3] the following table summarizes the expected quantitative solubility profile for this compound.
| Solvent System | Solubility Classification | Expected Thermodynamic Solubility (µg/mL) | Rationale / Application Relevance |
| Water (pH 7.0) | Practically Insoluble | < 10 | Baseline for aqueous solubility. |
| Phosphate Buffer (pH 7.4) | Practically Insoluble | < 10 | Physiological buffer for in vitro assays. |
| 0.1 N HCl (pH 1.2) | Practically Insoluble | < 10 | Simulates gastric fluid; pH independence expected. |
| Methanol | Soluble | > 10,000 | Common polar protic solvent for synthesis. [3] |
| Ethanol | Soluble | > 10,000 | Important for formulation and synthesis. |
| N,N-Dimethylformamide (DMF) | Very Soluble | > 100,000 | Polar aprotic solvent for challenging reactions. [3] |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100,000 | Universal solvent for compound storage/screening. |
| Chloroform | Very Slightly Soluble | 100 - 1,000 | Nonpolar solvent for extraction. [3] |
Conclusion and Implications
The solubility profile of this compound is characterized by very low aqueous solubility and high solubility in polar organic solvents. Its XLogP of 2.75 places it in a moderately lipophilic category. As a non-ionizable molecule, its aqueous solubility is not expected to be influenced by pH.
For researchers in synthesis , the high solubility in solvents like DMF and methanol makes it well-suited for a variety of organic reactions. For drug development professionals , the low aqueous solubility is a critical parameter. According to the Biopharmaceutics Classification System (BCS), this compound would likely be classified as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) starting material for any drug candidate derived from it. [12]This knowledge is vital, as it signals that formulation strategies such as particle size reduction, amorphous solid dispersions, or lipid-based formulations may be necessary to achieve adequate bioavailability in future in vivo studies. The robust kinetic and thermodynamic protocols provided here serve as a reliable foundation for generating the high-quality data needed to guide these critical development decisions.
References
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- In vitro solubility assays in drug discovery. PubMed. [Link]
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- Impact of the US FDA “Biopharmaceutics Classification System” (BCS) Guidance on Global Drug Development.
- Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability. [Link]
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- M9 Biopharmaceutics Classification System-Based Biowaivers; International Council for Harmonisation; Guidance for Industry; Availability.
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- Thermodynamic solubility.
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Unlocking Therapeutic Potential: A Technical Guide to N-(3-Methoxyphenyl)-2,2-dimethylpropanamide in Drug Discovery
Foreword: Beyond the Scaffold - A Molecule of Opportunity
In the vast landscape of chemical entities with therapeutic promise, N-(3-Methoxyphenyl)-2,2-dimethylpropanamide emerges as a molecule of significant interest. While it has been historically recognized as a versatile intermediate in organic synthesis, its potential applications in drug discovery remain a largely untapped frontier.[1] This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core scientific principles and practical methodologies to unlock the therapeutic value of this compound. We will move beyond its identity as a mere building block to frame it as a potential lead scaffold for the development of novel therapeutics, particularly in the realms of analgesia, anti-inflammatory conditions, and neurodegenerative disorders. This document is structured to provide not just a "how-to," but a "why-to," grounding every protocol and hypothesis in established scientific rationale.
Foundational Chemistry and Rationale for Exploration
This compound is an amide derivative characterized by a methoxyphenyl group, which is known to enhance solubility and bioavailability, making it an attractive feature for drug design.[1] The core structure presents several key features for medicinal chemistry exploration:
-
The Amide Linkage: A stable and common motif in pharmaceuticals, offering hydrogen bonding capabilities.[2] Strategies for its bioisosteric replacement can be employed to modulate pharmacokinetic properties.[2][3][4][5][6]
-
The 3-Methoxyphenyl Group: The methoxy group can significantly influence ligand-target interactions, physicochemical properties, and metabolic pathways.[1][7][8][9] Its position on the phenyl ring is a critical determinant of biological activity.
-
The Pivaloyl Moiety: The bulky tert-butyl group can confer metabolic stability and influence binding to target proteins.
These structural elements provide a strong basis for hypothesizing its interaction with various biological targets.
Synthesis of this compound
A robust and high-yield synthesis is the cornerstone of any drug discovery program. The compound can be reliably synthesized via the acylation of 3-methoxyaniline with pivaloyl chloride.
Experimental Protocol: Synthesis
-
In a suitable reaction vessel, dissolve 3-methoxyaniline (1.0 equivalent) in a suitable solvent such as ethyl acetate.
-
Add a base, for example, sodium carbonate (2.5 equivalents), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Potential Therapeutic Applications and Mechanistic Hypotheses
Based on the structural characteristics of this compound and the known biological activities of related amide-containing compounds, we can postulate several promising avenues for investigation.
Analgesic and Anti-inflammatory Potential via COX Inhibition
The presence of an amide scaffold in numerous nonsteroidal anti-inflammatory drugs (NSAIDs) suggests that this compound could exert its effects through the inhibition of cyclooxygenase (COX) enzymes.[10][11] COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway, which are central mediators of inflammation and pain.[11][12][13][14][15]
Signaling Pathway: Prostaglandin Synthesis in Inflammation
Caption: Prostaglandin synthesis pathway and potential inhibition by this compound.
Experimental Workflow: In Vitro COX Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory potential of the test compound on COX-1 and COX-2.[4][16]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the diluted test compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the colorimetric substrate solution (TMPD) followed by arachidonic acid.
-
Immediately measure the absorbance at 590 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. |
| Selectivity Index | The ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher value indicates greater selectivity for COX-2. |
Neuroprotective Potential via Acetylcholinesterase (AChE) Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes to cognitive deficits.[17][18][19][20][21] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a key therapeutic strategy.[17][18][20] Structurally related N-phenyl amides have shown promise as AChE inhibitors.[6][22][23][24][25]
Signaling Pathway: Cholinergic Synapse and AChE Inhibition
Caption: Cholinergic synapse and the potential role of this compound as an AChE inhibitor.
Experimental Workflow: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol describes a widely used colorimetric method to quantify AChE activity and inhibition.[2][3][14][17][21]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the diluted test compound or vehicle (DMSO).
-
Add the AChE solution to each well to initiate the pre-incubation and allow the inhibitor to interact with the enzyme (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes. The yellow color is produced from the reaction of thiocholine with DTNB.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. |
Exploratory Target: Transient Receptor Potential (TRP) Channels
TRP channels, particularly TRPV1, are crucial in pain perception and are considered promising targets for novel analgesics.[10][16][22][26][27] The modulation of these channels by small molecules is an active area of research.[13][18] Given the potential analgesic properties of this compound, investigating its effect on TRP channels is a logical exploratory step.
Signaling Pathway: TRPV1 in Nociception
Caption: TRPV1 signaling pathway in pain perception and the potential modulatory role of this compound.
Experimental Workflow: Calcium Influx Assay for TRP Channel Modulation
This high-throughput screening-compatible assay measures changes in intracellular calcium levels upon channel activation.
Materials:
-
HEK293 cells stably expressing the TRP channel of interest (e.g., TRPV1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
TRP channel agonist (e.g., capsaicin for TRPV1)
-
Test compound stock solution (in DMSO)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or a FLIPR instrument
Procedure:
-
Seed the TRP channel-expressing cells into the microplates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compound to the wells and incubate for a specified period.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Add the TRP channel agonist to all wells to stimulate the channel.
-
Monitor the change in fluorescence intensity over time.
-
Analyze the data to determine if the test compound potentiates or inhibits the agonist-induced calcium influx.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR studies for this compound are not extensively published, we can infer potential directions from related compound series. For N-phenylpropanamide analgesics, the nature and position of substituents on the phenyl ring are critical for activity.[28][29] Similarly, for AChE inhibitors, modifications to the phenyl ring and the amide portion can drastically alter potency and selectivity.[23][24][25][30][31]
Key Areas for Future SAR Exploration:
-
Positional Isomers: Synthesize and test the 2-methoxy and 4-methoxy analogs to understand the importance of the meta-position.
-
Methoxy Group Bioisosteres: Replace the methoxy group with other substituents (e.g., hydroxyl, fluoro, chloro) to probe electronic and steric effects.
-
Amide Bond Mimetics: Introduce bioisosteric replacements for the amide bond, such as 1,2,3-triazoles or oxadiazoles, to improve metabolic stability and modulate physicochemical properties.[2][3][4][5][6]
-
Pivaloyl Group Modification: Vary the steric bulk of the acyl group to explore the binding pocket constraints.
Conclusion: A Call to Investigation
This compound represents a promising starting point for drug discovery campaigns targeting pain, inflammation, and neurodegeneration. Its straightforward synthesis, favorable physicochemical properties imparted by the methoxy group, and structural similarity to known bioactive compounds make it a compelling scaffold for further investigation. This guide provides a comprehensive framework for initiating such a program, from foundational synthesis and in vitro screening to outlining a clear path for future structure-activity relationship studies. The provided protocols are designed to be self-validating, and the mechanistic rationale behind each step is intended to empower researchers to make informed decisions. It is our hope that this document will serve as a catalyst for the exploration of this compound and its analogs, ultimately leading to the development of novel and effective therapeutics.
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- Prostaglandins, arachidonic acid, and inflamm
- Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons. PNAS. [Link]
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- Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical Immunology. [Link]
- Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry. [Link]
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry. [Link]
- The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
- Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]
- Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
- 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry. [Link]
- Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide.
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives.
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]
- Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
- Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. ChemMedChem. [Link]
- Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry. [Link]
- Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells.
- (PDF) Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents.
- (PDF) Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative.
- The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules. [Link]
- Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives.
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N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: A Strategic Building Block for Directed ortho-Metalation in Complex Synthesis
Executive Summary: In the landscape of modern organic synthesis, the strategic use of pre-functionalized building blocks is paramount for the efficient construction of complex molecular architectures.[1][2][3] N-(3-Methoxyphenyl)-2,2-dimethylpropanamide has emerged as a highly valuable scaffold, primarily due to its designed susceptibility to directed ortho-metalation (DoM). The presence of a powerful pivalamide directing group in concert with a methoxy substituent allows for precise, regioselective C-H activation and functionalization. This guide provides an in-depth analysis of its properties, synthesis, and core reactivity, presenting it as an essential tool for researchers in medicinal chemistry and materials science for the synthesis of polysubstituted aromatic compounds.[4]
Introduction to the Building Block
This compound (C₁₂H₁₇NO₂) is a bespoke aromatic amide designed for controlled functionalization. Its structure is not merely a passive framework but an active participant in directing chemical reactions. The strategic placement of a strong Lewis basic pivalamide group and a secondary methoxy group on the aniline core makes it an exemplary substrate for directed ortho-metalation (DoM), a powerful technique for regioselective C-H bond functionalization that circumvents the limitations of classical electrophilic aromatic substitution.[5][6] This allows chemists to install a wide variety of functional groups exclusively at the C-2 position, opening a direct pathway to complex, highly substituted aromatic intermediates crucial for drug discovery and the development of novel materials.[4]
Physicochemical Properties and Handling
The compound's physical properties make it a convenient and stable solid for laboratory use.[4][7] Proper handling and storage are essential to maintain its integrity for synthetic applications.
| Property | Value | Source |
| CAS Number | 56619-93-3 | [4][8] |
| Molecular Formula | C₁₂H₁₇NO₂ | [4][7] |
| Molecular Weight | 207.27 g/mol | [4] |
| Melting Point | 125-126 °C | [7][9] |
| Boiling Point | 358.2 °C at 760 mmHg | [7][9] |
| Density | 1.057 g/cm³ | [7][9] |
| Appearance | Colorless to white solid | [8] |
| Solubility | Soluble in DMF, methanol; sparingly soluble in glacial acetic acid; practically insoluble in water. | [7] |
| Storage | Store at 0-8°C in a tightly sealed container. | [4] |
Safety & Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[10] Handling should occur in a well-ventilated area or a chemical fume hood.[10] It is stable under recommended storage conditions.
Synthesis of the Building Block
The preparation of this compound is a robust and high-yielding acylation reaction. The methodology is straightforward, making the building block readily accessible.
Causality of Experimental Choices
The chosen reaction is a classic Schotten-Baumann type acylation.
-
Base (Sodium Carbonate): A mild inorganic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without promoting hydrolysis of the pivaloyl chloride or the amide product.
-
Temperature (0 °C): The reaction is conducted at a reduced temperature to control the exothermicity of the acylation, minimizing potential side reactions and ensuring high selectivity.
-
Solvent System (Ethyl Acetate/Water): A biphasic system allows for easy separation of the organic product from the inorganic base and salts during workup.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[8]
-
To a stirred biphasic solution of 3-methoxyaniline (m-anisidine) (1.0 eq) and sodium carbonate monohydrate (2.5 eq) in ethyl acetate and water, add pivaloyl chloride (1.05 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon).
-
Maintain the stirring at 0 °C for 1 hour after the addition is complete.
-
Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting crude solid from ethyl acetate to afford this compound as a colorless solid with a reported yield of up to 99.5%.[8]
Caption: Synthesis of the title building block via acylation.
The Core Utility: Directed ortho-Metalation (DoM)
The primary synthetic value of this building block lies in its predictable reactivity in directed ortho-metalation (DoM) reactions.
Theoretical Framework
DoM is a powerful C-H activation strategy where a directing metalation group (DMG) on an aromatic ring coordinates to an organolithium reagent.[5] This coordination, known as a complex-induced proximity effect (CIPE), positions the strong base to deprotonate the nearest (ortho) C-H bond, which is kinetically and thermodynamically favored over other positions.[11] The result is a regiochemically defined aryllithium intermediate that can be trapped with various electrophiles.[5][11]
DMGs are ranked by their coordinating ability. The pivalamide group (-NHC(=O)t-Bu) is one of the most powerful DMGs, significantly stronger than a methoxy group (-OMe).[12][13]
Regioselectivity with this compound
In this molecule, both the pivalamide and the methoxy group are potential DMGs. However, due to the established hierarchy, the pivalamide is the dominant director. It strongly coordinates the organolithium reagent, directing deprotonation exclusively to one of its ortho positions: C2 or C6. The C2 position is doubly activated—it is ortho to the powerful pivalamide director and para to the activating methoxy group. This makes the C2 proton the most acidic and kinetically accessible for abstraction.
Caption: Mechanism of directed ortho-metalation on the title compound.
Experimental Protocol: ortho-Functionalization
This generalized protocol illustrates the lithiation and subsequent electrophilic quench.
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq) followed by the dropwise addition of sec-butyllithium (s-BuLi) (1.2 eq). Causality Note: s-BuLi is more basic and less nucleophilic than n-BuLi, making it ideal for deprotonation. TMEDA breaks up the alkyllithium aggregates, increasing its basicity and reaction rate.[11][13]
-
Stir the resulting dark solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Add a solution of the desired electrophile (e.g., an aldehyde, alkyl halide, CO₂, etc.) (1.2-1.5 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup followed by extraction, drying, and purification by column chromatography or recrystallization.
Applications in Advanced Synthesis
The true power of this compound is realized in the subsequent transformations of its functionalized derivatives. The DoM reaction provides a reliable entry point to 1,2,3-trisubstituted aromatic rings, a common and often challenging motif to synthesize.
-
Pharmaceutical Development: The ability to introduce diverse functional groups at the C2 position is critical in drug discovery for structure-activity relationship (SAR) studies. This building block serves as a key intermediate in the synthesis of analgesics and anti-inflammatory agents.[4] For example, quenching the aryllithium with an aldehyde yields a secondary alcohol (e.g., N-(2-(hydroxy(methyl)methyl)-3-methoxyphenyl)-2,2-dimethylpropanamide), a versatile handle for further elaboration. Quenching with iodine or bromine sources can install a halogen, enabling subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[14]
-
Biochemical Research: The synthesized derivatives can be used as molecular probes to investigate the mechanisms of enzymes and receptors.[4]
-
Materials Science: Polysubstituted aromatic units are foundational to high-performance polymers, and this building block offers a precise method for creating monomers with tailored properties.[4]
Caption: Synthetic workflow from starting material to complex targets.
Conclusion
This compound is a prime example of rational molecular design in organic synthesis. Its structure is optimized for a single, highly predictable, and synthetically powerful transformation: directed ortho-metalation. By providing reliable and regioselective access to complex 1,2,3-trisubstituted aromatic systems, it serves as an indispensable building block for professionals in drug development and advanced materials, streamlining synthetic routes and enabling the exploration of novel chemical space.
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N-(3-Methoxyphenyl)-2,2-dimethylpropanamide literature review
An In-depth Technical Guide to N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Abstract
This compound is a substituted amide that serves as a crucial building block and intermediate in various scientific domains. Its unique molecular architecture, combining a methoxyphenyl moiety with a sterically hindered pivaloyl group, imparts favorable properties for applications ranging from pharmaceutical development to material science. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and a survey of its current and potential applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Chemical and Physical Properties
This compound, also known as N-pivaloyl-m-anisidine, is a white or off-white crystalline solid under standard conditions.[1] The methoxy group on the phenyl ring enhances its solubility and bioavailability, making it an attractive scaffold for bioactive molecules.[2] The bulky tert-butyl group (from the pivaloyl chloride reactant) provides steric hindrance, which can influence the compound's reactivity and conformational preferences.
A summary of its key physical and chemical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 56619-93-3 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Appearance | White or off-white powder or crystalline powder | [1] |
| Melting Point | 125-126 °C | [1][4] |
| Boiling Point | 358.2 °C at 760 mmHg | [1][4] |
| Density | 1.057 g/cm³ | [1][4] |
| Flash Point | 170.4 °C | [1][4] |
| Solubility | Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide (DMF).[1] | |
| Storage | Store at 0-8°C | [2] |
Synthesis and Reaction Mechanism
The most common and efficient synthesis of this compound involves the acylation of 3-methoxyaniline with pivaloyl chloride. This reaction is a form of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.
Overall Synthesis Reaction
The reaction involves the nucleophilic attack of the amine (3-methoxyaniline) on the electrophilic acyl chloride (pivaloyl chloride) to form the amide bond, with the concomitant release of hydrochloric acid (HCl), which is neutralized by a base.
Caption: Overall synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[3]
Materials:
-
3-Methoxyaniline (m-aminoanisole) (1.0 eq)
-
Pivaloyl chloride (1.05 eq)
-
Sodium carbonate monohydrate (2.5 eq)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine 3-methoxyaniline (1.0 eq), sodium carbonate monohydrate (2.5 eq), ethyl acetate, and deionized water. The use of a biphasic solvent system (ethyl acetate/water) is crucial; the organic phase dissolves the reactants and product, while the aqueous phase dissolves the base and the HCl byproduct.
-
Cooling: Cool the stirred mixture to 0°C using an ice bath. This is a critical step to control the highly exothermic nature of the acylation reaction and to minimize potential side reactions.[3]
-
Addition of Acyl Chloride: Slowly add pivaloyl chloride (1.05 eq) dropwise to the cold reaction mixture over 30-60 minutes. Pivaloyl chloride is a highly reactive and corrosive substance.[5][6] A slow addition rate is essential to maintain the low temperature and prevent a runaway reaction.
-
Reaction: Stir the mixture vigorously at 0°C for 1 hour after the addition is complete.[3]
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Workup - Extraction: Extract the aqueous layer with a fresh portion of ethyl acetate to recover any dissolved product.[3]
-
Workup - Drying and Filtration: Combine all organic layers, dry over anhydrous sodium sulfate, and filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from ethyl acetate to yield the pure this compound as a colorless solid.[3] The high yield (often >99%) demonstrates the efficiency of this method.[3]
Reaction Mechanism: Nucleophilic Addition-Elimination
The formation of the amide bond proceeds via a two-stage nucleophilic addition-elimination mechanism.[7][8]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[7]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.
-
Deprotonation: The resulting protonated amide is then deprotonated by the base (carbonate or another amine molecule) to yield the final, neutral amide product and a salt byproduct (e.g., sodium chloride and bicarbonate).[8]
Caption: The nucleophilic addition-elimination mechanism for amide synthesis.
Applications
This compound is a versatile intermediate with applications across multiple industries.[2]
-
Pharmaceutical Development: This is its most significant area of application. The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of novel analgesics and anti-inflammatory drugs.[2] Its structure is a common feature in molecules designed to interact with specific biological receptors and enzymes.
-
Biochemical Research: It is used in research to probe the mechanisms of action of certain enzymes and receptors.[2] By incorporating this moiety into larger molecules, scientists can study structure-activity relationships (SAR) and better understand biological pathways.
-
Material Science: The compound can be incorporated into polymer formulations. Its rigid structure can enhance the thermal stability and mechanical properties of high-performance materials.[2]
-
Agricultural Chemistry: It finds use in the formulation of modern agrochemicals. It can act as a scaffold for creating more effective and environmentally benign herbicides and pesticides.[2]
-
Cosmetic Industry: The molecule is explored for its potential in cosmetic formulations, especially in products aimed at skin hydration and anti-aging, though this application is less common than its pharmaceutical uses.[2]
Safety and Handling
Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[2] The recommended storage temperature is between 0°C and 8°C to ensure long-term stability.[2]
Reactant Hazards:
-
Pivaloyl Chloride: This reactant is highly flammable, corrosive, and reacts violently with water.[6] It is toxic if inhaled, ingested, or absorbed through the skin and is a lachrymator.[6] It must be handled with extreme care in a fume hood.
Conclusion
This compound is a compound of significant scientific and commercial interest. Its straightforward and high-yielding synthesis makes it an accessible intermediate for a wide range of chemical transformations. Its utility as a precursor in the pharmaceutical, material, and agricultural sectors underscores its versatility. This guide has provided the essential technical details required for its synthesis, handling, and application, offering a solid foundation for professionals in drug discovery and chemical synthesis to innovate further.
References
- Reaction between acyl chlorides and amines - addition / elimin
- An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchG
- Amide formation from acyl chloride (video) - Khan Academy. [Link]
- Making Amides from Acyl Chlorides - Chemistry LibreTexts. [Link]
- PIVALOYL CHLORIDE | -
- Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem. [Link]
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- 8. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Safe Handling, Synthesis, and Characterization of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
This guide provides a comprehensive overview of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a versatile intermediate compound with significant applications in pharmaceutical development and organic synthesis.[1] Intended for researchers, chemists, and drug development professionals, this document details critical safety protocols, handling procedures, a validated synthesis workflow, and robust analytical characterization methods. The causality behind experimental choices is explained to ensure both safety and reproducibility in the laboratory setting.
Physicochemical and Structural Overview
This compound, also known by synonyms such as N-(3-methoxyphenyl)pivalamide, is an amide derivative featuring a methoxyphenyl group and a sterically hindered tert-butyl moiety.[1][2] This unique structure enhances its stability and modulates its solubility and bioavailability, making it a valuable building block in the synthesis of bioactive molecules, particularly potential analgesics and anti-inflammatory agents.[1]
dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N"]; C8 [label="C"]; O9 [label="O"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O14 [label="O"]; C15 [label="C"]; H_N [label="H", pos="2.2,0.7!", fontsize=10]; H3C_1 [label="CH₃", pos="4.5,-0.8!", fontsize=10]; H3C_2 [label="CH₃", pos="4.5,1.8!", fontsize=10]; H3C_3 [label="CH₃", pos="5.8,0.5!", fontsize=10]; H3CO [label="H₃CO", pos="-2.8,-1.5!", fontsize=10];
// Define positions C1 [pos="0,0!"]; C2 [pos="-1,0.87!"]; C3 [pos="-1,2.6!"]; // Not used in final structure C4 [pos="0,1.73!"]; C5 [pos="1,1.73!"]; C6 [pos="1,0!"]; N7 [pos="1.9, -0.5!"]; C8 [pos="2.8,0!"]; O9 [pos="2.8,1!"]; C10 [pos="4.0,0!"]; C11 [pos="4.5,-0.8!"]; // CH3 C12 [pos="4.5,0.8!"]; // CH3 C13 [pos="5.2,0!"]; // CH3 O14 [pos="-1.9,0.3!"]; C15 [pos="-2.5,-0.3!"]; // OCH3
// Draw bonds C1 -- C2; C2 -- C4 [style=invis]; // Aromatic ring bond C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C5 [style=invis]; // Aromatic ring bond C6 -- N7; N7 -- H_N; N7 -- C8; C8 -- O9 [style=double]; C8 -- C10; C10 -- C11; C10 -- C12; C10 -- C13; C2 -- O14; O14 -- C15;
// Draw aromatic circle aromatic [label="", shape=circle, pos="0,0.87!", width=1.5, style=dotted];
// Invisible nodes for positioning labels node [style=invis]; lbl_H3C_1 [pos="4.5,-1.2!"]; lbl_H3C_2 [pos="4.5,1.2!"]; lbl_H3C_3 [pos="5.6,0!"]; lbl_H3CO [pos="-2.8,-0.8!"];
// Connect labels to structure C11 -- lbl_H3C_1 [style=invis]; C12 -- lbl_H3C_2 [style=invis]; C13 -- lbl_H3C_3 [style=invis]; C15 -- lbl_H3CO [style=invis]; } Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 56619-93-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | White or off-white powder or crystalline powder | [2] |
| Melting Point | 125-126 °C | [2][4] |
| Boiling Point | 358.2 °C at 760 mmHg | [2][4] |
| Density | 1.057 g/cm³ | [2][4] |
| Solubility | Practically insoluble in water. Soluble in methanol and N,N-Dimethylformamide. Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform. | [2] |
Hazard Identification and Safety Protocols
A thorough understanding of the potential hazards is paramount for the safe handling of this compound. The following information is synthesized from available Safety Data Sheets (SDS).
GHS Hazard Classification: [3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
Expert Rationale for Safety Measures
The irritant nature of this compound is attributed to its amide functionality and aromatic structure, which can interact with biological tissues. The fine, crystalline nature of the solid can easily become airborne, posing an inhalation risk. Therefore, a multi-layered safety approach involving engineering controls, personal protective equipment, and strict handling procedures is non-negotiable.
Engineering Controls
-
Ventilation: All handling of the solid compound must be performed in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory. This is a primary containment measure to prevent respiratory exposure.[3][5]
Personal Protective Equipment (PPE)
A self-validating protocol requires that PPE be selected to address all identified hazards.
-
Eye Protection: Chemical safety goggles or a full-face shield are required to prevent eye contact, which can cause serious irritation.[3][6]
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile) at all times. Wash hands thoroughly after handling, even if gloves were worn.[3][6]
-
Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. For larger quantities or tasks with a high risk of spillage, impervious clothing may be necessary.[5][6]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a suitable respirator should be used.[5]
Handling, Storage, and Disposal
Trustworthy and reproducible research relies on the stability and purity of the reagents. Adherence to proper storage and handling protocols is essential.
Safe Handling Procedures
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Avoid contact with skin and eyes.[5]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Take off contaminated clothing and wash it before reuse.[3]
Storage Conditions
-
Temperature: Store in a cool place, with some suppliers recommending 0-8°C for long-term stability.[1]
-
Container: Keep the container tightly closed and store it in a dry, well-ventilated place.[3]
-
Security: For regulated environments, it is advisable to store the material locked up.[3][5]
Spill and Disposal
-
Spill Response: In case of a spill, avoid generating dust. Use an absorbent material (e.g., dry sand, vermiculite) to collect the spilled solid. Place the collected material into a suitable, labeled container for disposal.[6]
-
Waste Disposal: Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations. Do not allow the chemical to enter drains or water courses.[3][5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if you feel unwell, get medical help.[3]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Remove contaminated clothing immediately.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[3][6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[5]
Synthesis and Purification Protocol
The following is a standard and reliable method for the synthesis of this compound, adapted from established procedures.[7] This protocol's trustworthiness stems from its clear steps and the rationale provided for each.
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// Edges Reactants -> Reaction [label="Schotten-Baumann\nconditions"]; Reaction -> Workup [label="Phase Separation"]; Workup -> Drying; Drying -> Concentration; Concentration -> Purification [label="Crude Product"]; Purification -> FinalProduct; } Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, a mixed solution of ethyl acetate (300 mL) and purified water (860 mL) is prepared. To this, add m-anisole (m-aminoanisole, 21.9 mL, 195 mmol) and sodium carbonate monohydrate (62.0 g, 500 mmol). The sodium carbonate acts as a base to neutralize the HCl byproduct of the acylation reaction.[7]
-
Acylation: Cool the stirred mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction between the amine and the highly reactive acid chloride. Slowly add pivaloyl chloride (25.0 mL, 205 mmol) dropwise under an inert atmosphere (e.g., argon).[7]
-
Reaction: Maintain the reaction mixture at 0 °C and continue stirring for 1 hour to ensure the reaction proceeds to completion.[7]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. The aqueous layer is then extracted with an additional portion of ethyl acetate (300 mL) to recover any dissolved product.[7]
-
Drying: Combine all organic layers and dry them over anhydrous sodium sulfate. This step removes residual water, which is critical for obtaining a pure, crystalline product.
-
Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure to remove the ethyl acetate, yielding the crude product.[7]
-
Purification: Recrystallize the resulting residue from ethyl acetate to afford the final product as a colorless solid. This final step removes impurities, resulting in a high-purity compound suitable for further research.[7]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is recommended.
dot graph Analytical_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Sample [label="Purified Solid Sample", shape=ellipse, fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)\n- Structural Elucidation\n- Purity Assessment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry (MS)\n- Molecular Weight\n Confirmation", fillcolor="#34A853", fontcolor="#FFFFFF"]; IR [label="Infrared (IR) Spectroscopy\n- Functional Group\n Identification (Amide C=O, N-H)", fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="Thin-Layer Chromatography\n(TLC)\n- Purity Check\n- Reaction Monitoring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Verified Structure\n & Purity", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Sample -> NMR; Sample -> MS; Sample -> IR; Sample -> TLC; NMR -> Data; MS -> Data; IR -> Data; TLC -> Data; } Caption: A comprehensive workflow for analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a sharp singlet around 1.2-1.3 ppm integrating to 9 protons (the t-butyl group), a singlet around 3.8 ppm integrating to 3 protons (the methoxy group), a complex multiplet pattern in the aromatic region (6.5-7.5 ppm), and a broad singlet for the amide N-H proton. Using 2D NMR techniques like COSY and HSQC can help resolve complex aromatic signals.[8]
-
¹³C NMR: The carbon spectrum will confirm the presence of all 12 unique carbons, including the carbonyl carbon of the amide, the quaternary carbon of the t-butyl group, and the distinct aromatic and methoxy carbons.[9]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 207.27 g/mol .[9]
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of key functional groups. Expect a strong absorption band around 1640-1680 cm⁻¹ corresponding to the amide C=O stretch and a sharp peak around 3250-3350 cm⁻¹ for the N-H stretch.[9]
-
Thin-Layer Chromatography (TLC): TLC is an effective method for monitoring reaction progress and assessing the purity of the final product. A reported system uses a hexane/ethyl acetate (6:1) mobile phase, showing an Rf value of 0.50 for the product.[7]
References
- Nvn2E3ZQ4H | C12H16BrNO2 - PubChem.
- N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI, [Link]
- 3-Methoxy-N,N-dimethylpropanamide. TCI AMERICA, [Link]
- N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. ChemSynthesis, [Link]
- 3-methoxy-N,N-dimethylpropanamide. Kishida Chemical Co.,Ltd., [Link]
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI, [Link]
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- 9. mdpi.com [mdpi.com]
Discovery and history of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
An In-Depth Technical Guide to N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: Synthesis, Characterization, and Applications
Abstract
This compound (CAS No. 56619-93-3) is a substituted aromatic amide that serves as a crucial intermediate in various fields of chemical synthesis.[1] Characterized by a methoxyphenyl group linked to a pivalamide moiety, this compound combines structural features that make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of its synthesis via nucleophilic acyl substitution, details robust protocols for its preparation and characterization, and explores its significance and applications in modern research and development. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
This compound, also known as N-pivaloyl-m-anisidine, is a crystalline solid at standard conditions.[2][3] Its history is not that of a singular, landmark discovery but rather of its emergence as a functional and versatile intermediate within the broader landscape of organic synthesis. The molecule's structure is defined by three key components: a meta-substituted methoxybenzene ring, a stable amide linkage, and a sterically bulky tert-butyl (pivaloyl) group. This combination imparts specific properties of solubility, reactivity, and stability that are leveraged in multi-step synthetic pathways.[1]
The methoxy group enhances solubility and can act as a directing group in further electrophilic aromatic substitution reactions, while the pivalamide group offers high stability and steric hindrance, which can be exploited to influence reaction selectivity at other sites of a larger molecule.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56619-93-3 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][3] |
| Molecular Weight | 207.27 g/mol | [1][3] |
| Melting Point | 125-126 °C | [3] |
| Boiling Point | 358.2 °C at 760 mmHg | [3] |
| Density | 1.057 g/cm³ | [3] |
| Appearance | White or off-white crystalline powder | [3] |
| Solubility | Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide (DMF).[3] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound is achieved through the acylation of 3-methoxyaniline with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the nitrogen atom of 3-methoxyaniline on the electrophilic carbonyl carbon of pivaloyl chloride. The choice of reagents and conditions is critical for ensuring high yield and purity.
-
Nucleophile: 3-methoxyaniline serves as the nitrogen nucleophile. The lone pair of electrons on the nitrogen atom initiates the reaction.
-
Acylating Agent: Pivaloyl chloride is an effective acylating agent. Its tert-butyl group is sterically demanding, which advantageously prevents potential side reactions like double acylation.
-
Base: A base, such as sodium carbonate, is essential.[2] It serves two primary purposes: (1) to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion, and (2) to deprotonate the intermediate, facilitating the elimination of the chloride leaving group.
-
Solvent System: A biphasic system of ethyl acetate and water is often employed.[2] This allows the inorganic base and HCl byproduct to remain in the aqueous phase, while the organic reactants and the final product are sequestered in the organic phase, simplifying the subsequent workup and purification.
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Abstract
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is a valuable amide intermediate in organic synthesis, notably serving as a building block for bioactive molecules in pharmaceutical research and development.[1] This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound via the Schotten-Baumann reaction. We detail a robust and high-yield procedure involving the acylation of 3-methoxyaniline with pivaloyl chloride under biphasic alkaline conditions. The causality behind critical procedural steps is explained to ensure reproducibility and high purity of the final product. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.
Introduction and Synthetic Strategy
Amide bond formation is a cornerstone of modern organic synthesis, with N-aryl amides being prevalent structural motifs in numerous pharmaceuticals and functional materials.[2][3] The target molecule, this compound, is a key intermediate whose structure is leveraged in the development of analgesics and anti-inflammatory agents.[1]
The chosen synthetic route is the Schotten-Baumann reaction , a reliable and scalable method for synthesizing amides from amines and acid chlorides.[2][4] This reaction is conducted in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct, which drives the equilibrium toward the product.[4][5] The protocol described herein has been validated to produce the target compound in near-quantitative yield (99.5%).[6]
Reaction Scheme:
3-Methoxyaniline + Pivaloyl Chloride → this compound + Hydrochloric Acid
Mechanistic Insight: Nucleophilic Acyl Substitution
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[5][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxyaniline (the nucleophile) attacks the electrophilic carbonyl carbon of pivaloyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Chloride Elimination & Deprotonation: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The base (sodium carbonate) present in the aqueous phase then neutralizes the generated hydrochloric acid, preventing the protonation of the starting amine and driving the reaction to completion.[2][4]
Materials and Equipment
Reagents & Materials
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Methoxyaniline | 536-90-3 | C₇H₉NO | 123.15 | 21.9 mL | 195 | 1.0 |
| Pivaloyl Chloride | 3282-30-2 | C₅H₉ClO | 120.58 | 25.0 mL | 205 | 1.05 |
| Sodium Carbonate Monohydrate | 5968-11-6 | Na₂CO₃·H₂O | 124.00 | 62.0 g | 500 | 2.56 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | 600 mL | - | - |
| Purified Water (H₂O) | 7732-18-5 | H₂O | 18.02 | 860 mL | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ~10-20 g | - | - |
Equipment
-
Three-neck round-bottom flask (2 L)
-
Magnetic stirrer and stir bar
-
Dropping funnel (250 mL)
-
Ice-water bath
-
Argon or Nitrogen gas inlet
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (Silica gel 60 F₂₅₄) and developing chamber
Detailed Experimental Protocol
Step 1: Reaction Setup
-
In a 2 L three-neck round-bottom flask equipped with a magnetic stir bar, combine 3-methoxyaniline (21.9 mL, 195 mmol), sodium carbonate monohydrate (62.0 g, 500 mmol), ethyl acetate (300 mL), and purified water (860 mL).[6]
-
Rationale: A biphasic system is established. 3-methoxyaniline has solubility in the organic phase (ethyl acetate), while the base (sodium carbonate) is dissolved in the aqueous phase. This setup facilitates the reaction at the interface and allows the base to immediately neutralize the HCl byproduct in the aqueous phase.[4]
-
Step 2: Cooling and Inert Atmosphere
-
Place the flask in an ice-water bath and begin vigorous stirring. Allow the mixture to cool to an internal temperature of 0 °C.
-
Fit the flask with an argon or nitrogen inlet to maintain an inert atmosphere.[6]
-
Rationale: The reaction is exothermic; cooling to 0 °C is critical to control the reaction rate, prevent temperature spikes, and minimize side reactions, such as the hydrolysis of the highly reactive pivaloyl chloride.[2] An inert atmosphere prevents unwanted reactions with atmospheric moisture.
-
Step 3: Addition of Pivaloyl Chloride
-
Slowly add pivaloyl chloride (25.0 mL, 205 mmol) dropwise to the stirring biphasic mixture over approximately 30 minutes using a dropping funnel.[6] Maintain the internal temperature at 0 °C throughout the addition.
-
Rationale: Slow, controlled addition is crucial. Adding the acylating agent too quickly can lead to an uncontrolled exotherm and increase the rate of its hydrolysis by the aqueous phase, which would lower the product yield.[2]
-
Step 4: Reaction Monitoring
-
After the addition is complete, continue to stir the reaction mixture vigorously at 0 °C for 1 hour.[6]
-
The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of hexane/ethyl acetate (6:1), checking for the consumption of the 3-methoxyaniline starting material.[6]
Step 5: Work-up and Extraction
-
Once the reaction is complete, transfer the mixture to a 2 L separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (300 mL).[6]
-
Rationale: The second extraction of the aqueous layer ensures maximum recovery of any product that may have remained dissolved in it.
-
Step 6: Drying and Concentration
-
Combine the organic layers and dry over anhydrous sodium sulfate (~10-20 g).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.[6]
Step 7: Purification by Recrystallization
-
The resulting crude residue is a solid. Purify this solid by recrystallization from ethyl acetate.[6]
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor.
-
Step 8: Product Isolation
-
Collect the purified, colorless solid product by vacuum filtration.
-
Dry the solid under vacuum to remove any residual solvent.
-
The expected yield is approximately 40.2 g (99.5%).[6] The reported melting point is 125-126 °C.[6][8]
Safety and Handling
-
General Precautions: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]
-
Pivaloyl Chloride: This reagent is corrosive and lachrymatory (causes tearing).[2] It reacts violently with water. Handle with extreme care and avoid inhalation of vapors.
-
3-Methoxyaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. Avoid exposure.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Schotten–Baumann reaction. (n.d.). Grokipedia.
- Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
- Synthesis and analysis of amides. (n.d.). Chemistry Education.
- Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
- This compound (CAS 56619-93-3). (2025, July 24). ChemicalBook.
- This compound. (n.d.). Chem-Impex.
- This compound - Safety Data Sheet. (n.d.). All MSDSPDF.
- This compound. (2022, December 31). Echemi.
- Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021, April 23). RSC Advances.
- Safety Data Sheet. (2021, October 12). ChemScene.
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- 4. grokipedia.com [grokipedia.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
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- 8. This compound - Safety Data Sheet [chemicalbook.com]
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Application Notes and Protocols for the Analytical Characterization of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Abstract
This comprehensive technical guide provides a suite of detailed application notes and validated protocols for the analytical characterization of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a key intermediate in pharmaceutical synthesis.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering a foundational framework for quality control and characterization. The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to ensure scientific integrity and reproducibility. The protocols cover a range of essential analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section provides not only step-by-step instructions but also the scientific rationale behind the experimental choices, aligning with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). All protocols are designed as self-validating systems, with references to authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9]
Introduction to this compound
This compound (CAS No. 56619-93-3) is an amide derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its structure, featuring a methoxyphenyl group, can enhance solubility and bioavailability in drug candidates.[1] The purity and structural integrity of this intermediate are paramount to the quality and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for its characterization are essential.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [10] |
| Molecular Weight | 207.27 g/mol | [10] |
| Melting Point | 125-126 °C | [10] |
| Appearance | White to off-white powder or crystalline solid | [10] |
| Solubility | Soluble in methanol, very slightly soluble in chloroform, practically insoluble in water. | [10] |
| XLogP3 | 2.75 | [10] |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone for assessing the purity and potency of pharmaceutical intermediates.[11][12][13][14][15] The following reverse-phase HPLC (RP-HPLC) method is designed for optimal separation of this compound from potential process-related impurities and degradation products.
Scientific Rationale
A C18 stationary phase is selected for its broad applicability in retaining moderately nonpolar compounds like this compound. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a range of polarities. The inclusion of a small amount of acid (e.g., formic or phosphoric acid) in the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of any residual acidic or basic functional groups.[16] UV detection is chosen based on the presence of the aromatic chromophore in the analyte.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 90-30% B, 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1.0 mg/mL in Methanol |
System Suitability:
Before sample analysis, the system suitability must be verified according to ICH Q2(R1) guidelines. This includes replicate injections of a standard solution to assess parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.
Caption: Workflow for HPLC purity and assay analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[17][18][19][20] It provides both chromatographic separation and mass spectral data for structural elucidation.
Scientific Rationale
Due to its thermal stability and volatility, this compound is amenable to GC analysis. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating compounds based on their boiling points and polarity. Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.
Experimental Protocol
GC-MS Conditions:
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Sample Preparation | 1.0 mg/mL in Methanol |
Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 207. Key fragments may include the loss of the tert-butyl group ([M-57]⁺), the pivaloyl cation ([C₅H₉O]⁺ at m/z 85), and fragments corresponding to the methoxyphenylamine moiety.
Caption: GC-MS analysis workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Scientific Rationale
¹H NMR will reveal the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. The use of a deuterated solvent like CDCl₃ or DMSO-d₆ is standard practice. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to establish connectivity.
Experimental Protocol
NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Concentration | 5-10 mg/0.7 mL | 20-50 mg/0.7 mL |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | Solvent signal (e.g., CDCl₃ at 77.16 ppm) |
| Temperature | 25 °C | 25 °C |
Expected Chemical Shifts (δ) in CDCl₃ (Predicted):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (9H) | ~1.3 (s) | ~27 (CH₃), ~39 (C) |
| -OCH₃ (3H) | ~3.8 (s) | ~55 |
| Aromatic (4H) | 6.7-7.5 (m) | 105-160 |
| -NH (1H) | ~7.5-8.5 (br s) | - |
| C=O | - | ~176 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Scientific Rationale
The infrared spectrum of this compound will exhibit characteristic absorption bands for the N-H bond, the C=O (amide I) bond, the N-H bend/C-N stretch (amide II) bond, and the C-O bond of the methoxy group.[21][22]
Experimental Protocol
FTIR Parameters:
| Parameter | Setting |
| Technique | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans | 16 |
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3300 | Secondary amide |
| C-H Stretch (aromatic) | ~3100-3000 | |
| C-H Stretch (aliphatic) | ~2960 | tert-butyl and methoxy |
| C=O Stretch (Amide I) | ~1660 | Strong absorption |
| N-H Bend (Amide II) | ~1540 | |
| C-O Stretch | ~1250 and ~1040 | Aryl ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of chromophores.
Scientific Rationale
The methoxyphenyl group in this compound is a chromophore that absorbs UV radiation. The absorption maxima (λ_max) can be used for quantification and as a characteristic property of the compound.
Experimental Protocol
UV-Vis Parameters:
| Parameter | Setting |
| Solvent | Methanol or Ethanol |
| Wavelength Range | 200-400 nm |
| Concentration | 10-20 µg/mL |
Expected Absorption Maxima (λ_max):
The UV spectrum is expected to show absorption maxima around 240 nm and 280 nm, characteristic of a substituted benzene ring.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently assess the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to these protocols and the principles of analytical method validation outlined by regulatory bodies will ensure the generation of reliable and reproducible data, which is critical for advancing drug discovery and development programs.
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Application Note: N-(3-Methoxyphenyl)-2,2-dimethylpropanamide as a Versatile Intermediate in Novel Analgesic Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The development of novel analgesic agents with improved efficacy and reduced side-effect profiles remains a paramount challenge in medicinal chemistry.[1] This application note details the utility of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a key synthetic intermediate, in the construction of potential new analgesics. We provide a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis, and a proposed multi-step synthetic pathway to more complex, pharmacologically relevant structures. The strategic importance of the 3-methoxyphenyl moiety, a key pharmacophoric element in compounds like Tramadol, is discussed in the context of receptor interaction and metabolic activation.[2][3] This guide serves as a practical resource for researchers aiming to leverage this versatile building block in analgesic drug discovery programs.
Introduction: The Strategic Value of a Substituted Anilide Scaffold
This compound is an amide derivative that serves as a valuable starting material in pharmaceutical research.[4] Its structure is notable for two key features that are highly relevant to analgesic design:
-
The 3-Methoxyphenyl Group: This functional group is a well-established motif in centrally acting analgesics. Its presence in the opioid analgesic Tramadol, for instance, is crucial. The methoxy group can influence blood-brain barrier permeability and serves as a metabolic handle for O-demethylation by cytochrome P450 enzymes (specifically CYP2D6), often yielding a more potent active metabolite (O-desmethyltramadol in the case of Tramadol).[3] This pro-drug strategy is a powerful tool in modulating a compound's pharmacokinetic and pharmacodynamic profile.
-
The N-Pivaloyl Group: The bulky 2,2-dimethylpropanamide (pivaloyl) moiety provides steric hindrance, which can enhance the chemical stability of the amide bond against hydrolysis.[4] Furthermore, the amide functionality is a cornerstone of the anilidopiperidine class of analgesics, such as fentanyl and its analogues, where it is critical for interaction with the μ-opioid receptor.[5]
This combination of features makes this compound an attractive and cost-effective starting point for generating libraries of novel compounds for analgesic screening.
Physicochemical Properties and Handling
Proper characterization and handling of starting materials are foundational to reproducible synthetic success. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 56619-93-3 | [4] |
| Molecular Formula | C₁₂H₁₇NO₂ | [4][6] |
| Molecular Weight | 207.27 g/mol | [4][6] |
| Melting Point | 125-126 °C | [6] |
| Appearance | Colorless to off-white solid | [7] |
| Solubility | Soluble in methanol and DMF; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [6] |
| Storage | Store at 0-8°C under an inert atmosphere. | [4] |
Synthesis and Application Protocols
Protocol 1: Synthesis of this compound (Core Intermediate)
This protocol describes the synthesis of the title compound from commercially available precursors via a Schotten-Baumann reaction. This method is efficient, high-yielding, and scalable.
Workflow Diagram: Synthesis of the Core Intermediate
Caption: Workflow for the synthesis of the core intermediate.
Materials:
-
m-Anisidine (m-methoxyaniline)
-
Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
-
Sodium carbonate monohydrate
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine m-anisidine (1.0 eq), sodium carbonate monohydrate (2.5 eq), ethyl acetate, and water. Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Addition of Acyl Chloride: Add pivaloyl chloride (1.05 eq) dropwise to the cold, stirring mixture over 15-20 minutes. Causality: This slow, cold addition is critical to control the exothermicity of the acylation reaction and to minimize side reactions, such as hydrolysis of the pivaloyl chloride.
-
Reaction: Stir the reaction mixture vigorously at 0°C for 1 hour.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase (e.g., 6:1 v/v).[7]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate.[7]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethyl acetate to afford the pure product as a colorless solid.[7]
Self-Validation and Expected Results:
| Parameter | Expected Value |
| Yield | >95% |
| Purity (by HPLC) | >98% |
| TLC (Hexane:EtOAc 6:1) | Rf ≈ 0.50[7] |
| ¹H NMR | Consistent with the expected structure, showing characteristic signals for the methoxy group (~3.8 ppm), aromatic protons (6.7-7.2 ppm), and the large singlet for the tert-butyl group (~1.3 ppm). |
Proposed Synthetic Pathway: From Intermediate to Advanced Analgesic Scaffold
The true utility of this compound is as a scaffold for further elaboration. The following workflow outlines a logical and field-proven strategy for converting this simple intermediate into a more complex molecule suitable for screening as an analgesic. The key step is a regioselective functionalization of the aromatic ring, followed by a cross-coupling reaction to build molecular complexity.
Workflow Diagram: Proposed Elaboration to an Advanced Scaffold
Caption: Proposed synthetic route to advanced analgesic scaffolds.
Protocol 2: Regioselective Bromination of the Core Intermediate (Proposed)
This protocol describes a method for installing a bromine atom on the aromatic ring, which then serves as a versatile handle for subsequent cross-coupling reactions. The combined directing effects of the ortho,para-directing amide and methoxy groups will likely lead to bromination at the C4 or C6 positions.
Materials:
-
This compound (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Standard inert atmosphere glassware
Step-by-Step Procedure:
-
Setup: Dissolve the starting material (1.0 eq) in anhydrous DMF in a flask under an argon or nitrogen atmosphere.
-
Reagent Addition: Add NBS (1.0 eq) portion-wise to the solution at room temperature. Causality: NBS is a mild and selective source of electrophilic bromine, reducing the risk of over-bromination that can occur with liquid Br₂. DMF is an excellent polar aprotic solvent for this type of reaction.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS to confirm the consumption of starting material and formation of the product, such as N-(2-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide.[8]
-
Workup: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration, washing thoroughly with water to remove DMF and succinimide.
-
Purification: The crude solid can be purified by recrystallization or column chromatography to isolate the desired regioisomer.
Protocol 3: Suzuki Cross-Coupling for Scaffold Elaboration (Generic)
This protocol demonstrates how the bromo-intermediate can be used to form a new carbon-carbon bond, a cornerstone of modern drug discovery.
Materials:
-
Bromo-intermediate (from Protocol 2) (1.0 eq)
-
A suitable aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Step-by-Step Procedure:
-
Setup: To a flask, add the bromo-intermediate, boronic acid, base, and solvent.
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen. Causality: Oxygen can oxidatively deactivate the palladium(0) catalyst, halting the catalytic cycle. Degassing is essential for an efficient reaction.
-
Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture (typically 80-110°C) with stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling, perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate. Purify the residue by column chromatography to obtain the final coupled product.
Authoritative Grounding: The 3-Methoxyphenyl Pharmacophore
The strategic inclusion of the 3-methoxyphenyl group is a rational design choice grounded in the pharmacology of known analgesics. Its role extends beyond simple molecular scaffolding.
Logical Diagram: Role of the 3-Methoxyphenyl Moiety
Caption: Pharmacokinetic and pharmacodynamic roles of the 3-methoxyphenyl group.
As illustrated, the methoxy group is not merely a passive substituent. It can act as a hydrogen bond acceptor in a receptor pocket, and its position on the ring helps orient the molecule for optimal binding.[9] Critically, it provides a site for metabolism that can be exploited in a pro-drug approach. The conversion of Tramadol to O-desmethyltramadol by CYP2D6 results in a metabolite with significantly higher affinity for the μ-opioid receptor, which is primarily responsible for its analgesic effect.[3] Researchers designing new analgesics based on the N-(3-Methoxyphenyl) scaffold should anticipate this metabolic pathway and plan for the synthesis and evaluation of the corresponding phenolic (O-desmethyl) analogue to fully characterize the molecule's activity profile.
References
- 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents.PubMed, J Med Chem.[Link]
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- Synthesis, Design and Evaluation of Novel Analgesic Compounds: An Overview.Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.[Link]
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- Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones.MDPI.[Link]
- Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction.MDPI.[Link]
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N-(3-Methoxyphenyl)-2,2-dimethylpropanamide as an intermediate for anti-inflammatory agents.
Application Notes & Protocols
Topic: N-(3-Methoxyphenyl)-2,2-dimethylpropanamide as a Foundational Intermediate for Novel Anti-inflammatory Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel anti-inflammatory therapeutics remains a cornerstone of pharmaceutical research. A key strategy in drug discovery involves the use of versatile chemical intermediates that serve as platforms for generating diverse molecular entities with targeted biological activity. This compound is one such versatile compound, recognized for its utility as a foundational building block in the synthesis of potential analgesics and anti-inflammatory agents.[1] This document provides a comprehensive guide to the synthesis, characterization, and application of this intermediate. We detail a robust protocol for its preparation via a Schotten-Baumann reaction, discuss the rationale for its use in targeting key inflammatory signaling pathways such as the p38 MAPK cascade, and provide a standardized protocol for evaluating the anti-inflammatory efficacy of its derivatives in a cellular model.
Introduction: The Strategic Role of a Versatile Intermediate
This compound (CAS No. 56619-93-3) is an amide derivative that combines structural stability with versatile reactivity, making it an important intermediate in organic synthesis.[1] Its methoxyphenyl group can enhance the solubility and bioavailability of derivative compounds, which is an attractive feature in drug formulation.[1] While not pharmacologically active itself, its true value lies in its role as a scaffold. The amide linkage provides a stable core, while the methoxyphenyl ring offers a site for further chemical modification, enabling the systematic development of new chemical entities (NCEs) aimed at specific biological targets.
The global burden of chronic inflammatory diseases necessitates the development of new therapeutic agents. Many of these diseases are driven by the overproduction of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).[2][3] The signaling pathways that control the expression of these mediators, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways, are therefore critical targets for therapeutic intervention.[4][5][6] Derivatives synthesized from the this compound scaffold can be designed to modulate these pathways, offering a promising avenue for the discovery of next-generation anti-inflammatory drugs.
Physicochemical Properties of the Intermediate
| Property | Value | Source(s) |
| CAS Number | 56619-93-3 | [1][7] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][8] |
| Molecular Weight | 207.27 g/mol | [1][8] |
| Melting Point | 125-126 °C | [8][9] |
| Boiling Point | 358.2 °C at 760 mmHg | [8][9] |
| Synonyms | N-(3-methoxyphenyl)pivalamide; N-pivaloyl-m-anisidine | [1][8] |
Synthesis Protocol: this compound
The synthesis of the title intermediate is efficiently achieved through the acylation of 3-methoxyaniline (m-anisidine) with pivaloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a reliable and high-yielding method for forming amide bonds from an amine and an acyl chloride.[10][]
Causality of Experimental Design
-
Reaction Type : The Schotten-Baumann method is chosen for its efficiency and operational simplicity. The reaction is performed in a two-phase system (ethyl acetate/water), which allows the organic-soluble product to be easily separated from water-soluble byproducts.[7]
-
Base : Sodium carbonate is used as the base. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[7] This is critical because HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Temperature Control : The reaction is conducted at 0 °C.[7] The acylation is an exothermic process, and maintaining a low temperature minimizes potential side reactions and ensures selectivity, leading to a cleaner product and higher yield.[]
-
Purification : Recrystallization from ethyl acetate is an effective method for purifying the final product, as the amide has good solubility in hot ethyl acetate but is significantly less soluble at room temperature, allowing for the removal of impurities.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Step-by-Step Synthesis Protocol
This protocol is adapted from a documented laboratory procedure.[7]
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, combine m-anisidine (21.9 mL, 195 mmol), sodium carbonate monohydrate (62.0 g, 500 mmol), ethyl acetate (300 mL), and purified water (860 mL).
-
Cooling : Place the flask in an ice-water bath and stir the mixture until the internal temperature reaches 0 °C.
-
Addition of Acyl Chloride : Under an inert atmosphere (e.g., argon), slowly add pivaloyl chloride (25.0 mL, 205 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction : After the addition is complete, continue stirring the reaction mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (6:1 v/v). The expected Rf of the product is approximately 0.50.[7]
-
Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction : Extract the aqueous layer with an additional portion of ethyl acetate (300 mL).
-
Drying : Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration : Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification : Recrystallize the crude solid from hot ethyl acetate to yield this compound as a pure, colorless solid. A typical yield is expected to be very high, around 99%.[7]
-
Characterization : Confirm the identity and purity of the product by measuring its melting point (expected: 125-126 °C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Application in Anti-inflammatory Drug Discovery
The N-(3-methoxyphenyl)amide scaffold serves as a starting point for developing inhibitors of key pro-inflammatory signaling pathways.
Rationale and Mechanistic Target: MAPK Signaling
The mitogen-activated protein kinase (MAPK) signaling cascades are central to the inflammatory response.[5][12] Two key pathways are:
-
The p38 MAPK Pathway : Activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), the p38 MAPK pathway plays a crucial role in regulating the production of major inflammatory cytokines, including TNF-α and IL-1.[2][4] Inhibition of p38 MAPK is a well-established therapeutic strategy for inflammatory diseases.[6]
-
The MEK/ERK Pathway : The Raf/MEK/ERK pathway is also involved in inflammation, regulating the expression of enzymes like cyclooxygenase-2 (COX-2).[13][14] Inhibitors of MEK1 and MEK2, such as U0126, have demonstrated anti-inflammatory effects in various models.[14][15]
The this compound intermediate can be chemically modified to create derivatives that are potent and selective inhibitors of these kinases. The methoxyphenyl ring can be further functionalized to interact with specific binding pockets within the target enzyme.
Inflammatory Signaling Pathway Diagram
Caption: Key MAPK signaling pathways targeted in inflammation.
Protocol: In Vitro Evaluation of Anti-inflammatory Activity
This protocol outlines a standard cell-based assay to screen derivatives for their ability to suppress an inflammatory response in macrophages. The murine macrophage cell line RAW 264.7 is a widely used model for this purpose.[3][16]
-
Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding : Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment :
-
Prepare stock solutions of the synthesized derivative compounds in DMSO.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known p38 inhibitor).
-
-
Inflammatory Stimulation : After pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Quantification of Nitric Oxide (NO) :
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Quantify the amount of nitrite (a stable product of NO) using the Griess Reagent System according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve. A reduction in nitrite concentration indicates anti-inflammatory activity.[3]
-
-
Quantification of Cytokines (TNF-α, IL-6) :
-
Use the remaining cell culture supernatant to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Follow the manufacturer's instructions.
-
-
Cell Viability Assay : To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the plate.
-
Data Analysis : Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory response) for active compounds.
Expected Data Output
The results can be summarized to compare the efficacy of different derivatives.
| Compound | NO Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) | Cell Viability at 50 µM (%) |
| Derivative 1 | 8.5 | 12.1 | >95% |
| Derivative 2 | >50 | >50 | >95% |
| Derivative 3 | 2.3 | 4.7 | >95% |
| Positive Control | 1.5 | 2.0 | >95% |
Conclusion
This compound is a highly valuable and accessible intermediate for the synthesis of novel anti-inflammatory agents. The protocols provided herein offer a reliable method for its synthesis and a robust framework for evaluating the biological activity of its subsequent derivatives. By targeting well-validated inflammatory signaling pathways like p38 MAPK and MEK/ERK, researchers can leverage this scaffold to develop new chemical entities with significant therapeutic potential for treating a wide range of inflammatory disorders.
References
- Lee, M. R., & Lee, J. A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFge4I5Fn_y_k_-lRLTnjIMuWk4EtwwlumCl68vIXdOdFesrBzBoRYzCveoEl6w_PV73U-BeFW6SUeihCzKtQPkALN8YzshqAXuOyeDJZQDQzuz4LTfiN2LqO1ze-Wd3hiLvQ7mqWP71GqXkCnzUThV24K7RmoE9nV9]
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Experimental setup for N-(3-Methoxyphenyl)-2,2-dimethylpropanamide reactions
Application Notes & Protocols: N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
A Senior Application Scientist's Guide to Synthesis and Reaction Pathways
Abstract
This compound is a versatile chemical intermediate with significant applications in pharmaceutical research and the development of bioactive molecules.[1] Its structure, featuring a methoxy-activated aromatic ring and a sterically demanding pivaloyl group, presents unique reactivity and solubility characteristics, making it an attractive scaffold in drug discovery programs, particularly for analgesics and anti-inflammatory agents.[1] This document provides a comprehensive guide to the synthesis, potential reactions, and critical handling procedures for this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causal relationships behind experimental choices to ensure reproducibility, safety, and success.
Introduction: Chemical Rationale and Significance
This compound, also known as N-pivaloyl-m-anisidine, is an amide derivative that serves as a valuable building block in organic synthesis.[1][2] Its utility is derived from the interplay of its two key structural motifs:
-
The 3-Methoxyphenyl Group: The methoxy (-OCH₃) substituent is a moderate electron-donating group that activates the aromatic ring towards electrophilic substitution.[3] This functional group also enhances the compound's solubility and bioavailability, which are critical parameters in drug design.[1]
-
The Pivaloyl Group: The bulky 2,2-dimethylpropanamide (pivaloyl) group provides significant steric hindrance. This can be strategically employed to direct incoming reagents to less hindered positions on the aromatic ring and can also enhance the metabolic stability of derivative compounds by protecting the amide bond from enzymatic cleavage.
This combination of electronic activation and steric control makes this compound a strategic starting point for creating complex molecular architectures.
Synthesis Protocol: Acylation of 3-Methoxyaniline
The most direct and efficient synthesis of this compound involves the N-acylation of 3-methoxyaniline with pivaloyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, adapted for amide synthesis.
Mechanistic Insight
The synthesis proceeds via nucleophilic acyl substitution. The amino group (-NH₂) of 3-methoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. Pivaloyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, making it an excellent electrophile.[4] The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (in this case, sodium carbonate) to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5] The reaction is typically performed at a low temperature (0 °C) to manage its exothermic nature and minimize potential side reactions.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established laboratory procedures.[5]
-
Vessel Preparation: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-methoxyaniline (21.9 mL, 195 mmol), sodium carbonate monohydrate (62.0 g, 500 mmol), ethyl acetate (300 mL), and purified water (860 mL).
-
Cooling: Place the flask in an ice-water bath and stir the biphasic mixture vigorously until the internal temperature reaches 0 °C.
-
Reagent Addition: Slowly add pivaloyl chloride (25.0 mL, 205 mmol) dropwise via the dropping funnel over 30-45 minutes.[5] Causality: A slow, controlled addition is critical to dissipate the heat generated from the exothermic acylation reaction and prevent the formation of side products. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour.
-
Progress Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (6:1) mobile phase. The starting material, 3-methoxyaniline, will have a different Rf value than the product. The product has a reported Rf of 0.50 in this system.[5]
-
Workup - Phase Separation: Transfer the reaction mixture to a 2 L separatory funnel. Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Workup - Extraction: Extract the aqueous layer with an additional portion of ethyl acetate (300 mL). Combine this with the first organic layer. Causality: This second extraction ensures maximum recovery of the product from the aqueous phase.
-
Workup - Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Isolation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent. A solid residue should remain.
-
Purification: Recrystallize the crude solid from hot ethyl acetate to yield the final product as colorless crystals.[5] Causality: Recrystallization is an effective method for purifying solid organic compounds, removing unreacted starting materials and soluble impurities.
-
Characterization: Dry the crystals under vacuum, record the final mass, and calculate the yield. Characterize the product using melting point, NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | Colorless Solid | [5] |
| Melting Point | 125-126 °C | [2] |
| TLC Rf | 0.50 (hexane/ethyl acetate = 6:1) | [5] |
| Reported Yield | ~99.5% | [5] |
| Solubility | Very soluble in DMF, soluble in methanol, sparingly soluble in acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [6] |
Prospective Reactions: Electrophilic Aromatic Substitution
The electron-rich nature of the methoxyphenyl ring makes it susceptible to electrophilic aromatic substitution (EAS). The methoxy group is a strong activating ortho-, para-director, while the amide group is a moderate activating ortho-, para-director. The combined directing effects and sterics will govern the regiochemical outcome.
Mechanistic Considerations
The positions ortho and para to the strongly activating -OCH₃ group (positions 2, 4, and 6) are the most electronically favorable for substitution. However, the bulky pivaloyl group on the nitrogen will sterically hinder positions 2 and 4. Therefore, electrophilic attack is most likely to occur at the C6 position (ortho to the methoxy group and meta to the amide). The existence of compounds like N-(2-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide confirms that substitution on this ring system is feasible.[7]
Caption: General mechanism for electrophilic aromatic substitution.
Representative Protocol: Aromatic Bromination
This protocol is a representative example and may require optimization.
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes. Causality: NBS is a mild source of electrophilic bromine, which helps to prevent over-bromination and other side reactions that can occur with harsher reagents like Br₂.
-
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired regioisomer(s).
Safety and Handling Protocols
Safe handling of all chemicals is paramount. The primary hazards in the synthesis protocol are associated with the reactants.
Hazard Summary and PPE
| Chemical | Key Hazards | Recommended PPE |
| 3-Methoxyaniline | Toxic if ingested or in contact with skin.[3] Causes skin and eye irritation.[8] Risk of blood toxicity (methemoglobinemia).[3] | Nitrile gloves, chemical safety goggles, lab coat. Use in a fume hood. |
| Pivaloyl Chloride | Corrosive, causes severe skin burns and eye damage. Reacts violently with water. Fumes are irritating to eyes and mucous membranes.[4] | Chemical resistant gloves (e.g., butyl rubber), chemical safety goggles, face shield, lab coat. Work exclusively in a fume hood. |
| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. | Standard PPE. Ground all equipment to prevent static discharge. |
| Sodium Carbonate | Causes serious eye irritation. | Standard PPE. |
Safe Handling and Emergency Procedures
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[9][10] Safety showers and eyewash stations must be readily accessible.[9]
-
Handling Pivaloyl Chloride: This reagent is highly reactive and corrosive. Always add it slowly and carefully to the reaction mixture. Never add water to pivaloyl chloride; it will react violently.
-
Spill Response: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[9] Evacuate the area for larger spills.
-
First Aid (Skin Contact): Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][11] Seek medical attention.
-
First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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- PIVALOYL CHLORIDE.
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Application Note: Comprehensive NMR Analysis for the Structural Elucidation of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Introduction
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is a chemical compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a disubstituted aromatic ring, an amide linkage, and sterically distinct alkyl groups, presents an excellent case for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy. Unambiguous structural verification is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized molecules.
This application note provides a detailed, experience-driven guide for the complete structural assignment of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a combination of ¹H, ¹³C, COSY, HSQC, and HMBC spectra creates a self-validating system for structural elucidation.
Molecular Structure and Predicted Spectral Features
The fundamental principle of NMR analysis is that the chemical environment of each nucleus dictates its resonance frequency. A preliminary analysis of the target structure allows us to predict the key features we expect to observe in the NMR spectra.
-
Structure:
-
Key Structural Fragments & Predictions:
-
tert-Butyl Group (-C(CH₃)₃): This group contains nine chemically equivalent protons. Therefore, it is expected to produce a single, highly intense singlet in the ¹H NMR spectrum, typically in the upfield region (δ 0.5-2.0 ppm).[2] The corresponding ¹³C spectrum should show one signal for the three equivalent methyl carbons and one for the quaternary carbon.[2]
-
Methoxy Group (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a distinct singlet in the ¹H NMR spectrum, generally between δ 3.5 and 4.0 ppm.[3] The carbon atom will appear in the ¹³C spectrum around δ 55-62 ppm.[4][5]
-
meta-Disubstituted Benzene Ring: The four protons on the aromatic ring are in different chemical environments. Their signals are expected in the aromatic region (δ 6.5-8.0 ppm).[6] The meta-substitution pattern leads to specific splitting patterns that can be resolved with high-field NMR and confirmed using COSY.[7][8] The six aromatic carbons will resonate between δ 110-160 ppm.[6]
-
Amide Group (-NH-C=O): The amide proton (-NH) signal is often broad due to quadrupole effects from the nitrogen atom and can exchange with trace amounts of water, leading to a variable chemical shift. The amide carbonyl carbon (C=O) is expected to appear far downfield in the ¹³C spectrum, typically above δ 160 ppm.
-
Experimental Protocols & Methodologies
The following protocols are designed for comprehensive and unambiguous data acquisition. The choice of experiments is hierarchical, with each subsequent experiment building upon the information provided by the last.
Protocol 1: NMR Sample Preparation
Objective: To prepare a high-quality, homogeneous solution of the analyte suitable for high-resolution NMR spectroscopy.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)
-
5 mm NMR tube (high precision)
-
Pipette and vial
Procedure:
-
Weigh approximately 5-10 mg of this compound and place it into a clean, dry vial.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[9] If the compound shows poor solubility or if hydrogen bonding of the N-H proton is of particular interest, DMSO-d₆ is an excellent alternative.[9][10]
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
Causality and Expertise:
-
Why Deuterated Solvents? The large excess of solvent protons would otherwise overwhelm the analyte signals. Using a deuterated solvent (where ¹H is replaced by ²H) makes the solvent effectively "invisible" in the ¹H NMR spectrum, except for a small residual peak.
-
Solvent Choice: The choice between CDCl₃ and DMSO-d₆ is critical. The amide N-H proton signal is often sharper and less prone to exchange in DMSO-d₆, making it easier to observe its couplings.
-
Concentration: A concentration of 5-10 mg in 0.6 mL is optimal for obtaining good signal-to-noise in a reasonable time for both ¹H and the less sensitive ¹³C and 2D experiments.
Protocol 2: NMR Data Acquisition
Objective: To acquire a full suite of 1D and 2D NMR spectra to determine the complete chemical structure.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Workflow Diagram:
Caption: Workflow for comprehensive NMR structural elucidation.
Acquisition Steps:
-
¹H NMR: Acquire a standard 1D proton spectrum. This provides the initial overview of proton types, their integrations (relative numbers), and their coupling patterns (splittings).[11]
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This reveals the number of unique carbon environments in the molecule.[12]
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum. This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). Cross-peaks in the COSY spectrum connect signals from neighboring protons.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum. This experiment maps each proton signal to the carbon signal to which it is directly attached (¹JCH). It is invaluable for assigning the resonances of protonated carbons.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum. This is the cornerstone experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[14][15][16] These "long-range" correlations are used to connect the molecular fragments identified by COSY and HSQC.
Data Analysis and Structural Interpretation
The following is a representative analysis based on the expected chemical shifts and correlations.
¹H and ¹³C NMR Data Summary
| Atom Label | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | HSQC Correlation |
| 1 | ~7.60 | s (broad) | 1H | - | No |
| 2 | - | - | - | ~176.5 | No |
| 3 | - | - | - | ~39.5 | No |
| 4 | ~1.32 | s | 9H | ~27.5 | Yes |
| 5 | - | - | - | ~139.5 | No |
| 6 | ~7.35 | t | 1H | ~129.5 | Yes |
| 7 | ~6.70 | dd | 1H | ~111.0 | Yes |
| 8 | - | - | - | ~160.0 | No |
| 9 | ~3.80 | s | 3H | ~55.2 | Yes |
| 10 | ~7.25 | t (app) | 1H | ~104.5 | Yes |
| 11 | ~7.15 | dd | 1H | ~110.5 | Yes |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. Multiplicity: s=singlet, t=triplet, dd=doublet of doublets.
Step-by-Step Structural Elucidation
-
Fragment Identification (¹H, ¹³C, HSQC):
-
The intense singlet at δ ~1.32 (9H) and the ¹³C signal at δ ~27.5 are characteristic of the tert-butyl group . The HSQC spectrum confirms the protons at δ 1.32 are attached to the carbons at δ 27.5.[2][17]
-
The singlet at δ ~3.80 (3H) and the ¹³C signal at δ ~55.2 ppm are classic indicators of a methoxy group .[3][4] HSQC links these signals.
-
The four signals in the aromatic region (δ 6.7-7.4 ppm) correlate in the HSQC spectrum to four distinct aromatic carbons, confirming the presence of the disubstituted benzene ring .
-
The broad singlet at δ ~7.60 is the amide proton (N-H) .
-
The downfield ¹³C signal at δ ~176.5 ppm, which shows no HSQC correlation, is the amide carbonyl carbon .
-
-
Connecting the Fragments (COSY & HMBC):
-
COSY Analysis: The COSY spectrum will show correlations between the adjacent protons on the aromatic ring, establishing their sequence (e.g., H6 is coupled to H7 and H11). This confirms the connectivity within the benzene ring.
-
HMBC Analysis (The Final Proof): The HMBC spectrum provides the crucial links between the isolated fragments.
Caption: Key HMBC correlations confirming the molecular backbone.
-
tert-Butyl to Carbonyl: A strong correlation will be observed from the tert-butyl protons (H4, δ ~1.32) to the amide carbonyl carbon (C2, δ ~176.5). This definitively connects the pivaloyl moiety to the amide group.
-
Amide to Benzene Ring: The amide proton (H1, δ ~7.60) will show a correlation to the aromatic carbon to which the nitrogen is attached (C5, δ ~139.5). This links the amide group to the phenyl ring.
-
Methoxy to Benzene Ring: The methoxy protons (H9, δ ~3.80) will show a strong 3-bond correlation to the aromatic carbon they are attached to (C8, δ ~160.0), confirming the position of the methoxy group.
-
Intra-Ring Correlations: Aromatic protons will show correlations to carbons 2 and 3 bonds away, further confirming the substitution pattern and assignments. For instance, H10 will show a correlation to C8, confirming their meta-relationship.
-
By systematically applying a suite of 1D and 2D NMR experiments, we have demonstrated the unambiguous structural elucidation of this compound. The ¹H and ¹³C spectra provide an initial census of the proton and carbon environments, while HSQC links them directly. The COSY experiment reveals the proton-proton connectivity within the aromatic ring. Finally, the HMBC experiment serves as the ultimate proof, establishing the long-range connections that piece together the tert-butyl, amide, and methoxyphenyl fragments into the final, validated structure. This integrated approach represents a robust, self-validating methodology essential for researchers in synthetic chemistry and drug development.
References
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- Tousek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.
- Professor Dave Explains. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube.
- ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups.
- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
- ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
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- University of Wisconsin-Platteville. Short Summary of C13-NMR Interpretation.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
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- PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
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- Sitarska, E., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. bioRxiv.
- ACD/Labs. Methoxy groups just stick out.
- Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics.
- Brainly. (2023). A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- University of Arizona. NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra.
- SpectraBase. benzenepropanamide, N-(3-methoxyphenyl)-alpha-[(2-thienylsulfonyl)amino]-.
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Mass Spectrometry of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a versatile intermediate in pharmaceutical and chemical synthesis.[1] This document outlines detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and data interpretation. We delve into the predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), drawing on established principles of amide fragmentation and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for this and similar N-aryl amide compounds.
Introduction: Chemical Context and Analytical Imperative
This compound (MW: 207.27 g/mol , Formula: C₁₂H₁₇NO₂) is an amide derivative with significant applications in medicinal chemistry, often serving as a key building block in the synthesis of analgesics and anti-inflammatory agents.[1] Its structure, featuring a methoxyphenyl group, can enhance solubility and bioavailability in drug candidates.[1] Accurate and sensitive quantification of this compound in various matrices, from reaction mixtures to biological samples, is crucial for process optimization, pharmacokinetic studies, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the selectivity and sensitivity required for these demanding applications.[2]
This guide provides the foundational knowledge and practical protocols to confidently approach the mass spectrometric analysis of this compound.
Predicted Mass Spectral Fragmentation
Understanding the fragmentation behavior of a molecule is paramount for developing selective MS/MS methods and for structural confirmation. While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation based on the well-documented behavior of amides and related structures.[3][4]
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecular ion (M⁺˙) is expected to be observed at m/z 207. The primary fragmentation pathways for N-aryl amides in EI-MS often involve cleavages around the amide bond.[4] A key fragmentation is the α-cleavage to the carbonyl group, leading to the formation of a stable pivaloyl cation.
Key Predicted EI Fragments:
| m/z (Predicted) | Proposed Structure/Identity | Fragmentation Pathway |
| 207 | [M]⁺˙ | Molecular Ion |
| 123 | [C₇H₉NO]⁺˙ | McLafferty-type rearrangement with loss of isobutylene (C₄H₈) |
| 85 | [C₅H₉O]⁺ | Pivaloyl cation; Cleavage of the N-CO bond |
| 57 | [C₄H₉]⁺ | tert-butyl cation; a-cleavage of the pivaloyl group |
The fragmentation is anticipated to be dominated by the formation of the highly stable tert-butyl cation at m/z 57 and the pivaloyl cation at m/z 85. The presence of a methoxy group on the aromatic ring may also influence fragmentation, potentially leading to ions resulting from cleavages within the methoxyphenyl moiety.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 208. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, typically through collision-induced dissociation (CID). For amides, a common and diagnostic fragmentation is the cleavage of the amide bond (N-CO).[3][4][5]
Predicted ESI-MS/MS Workflow:
Caption: ESI-MS/MS workflow for this compound.
Key Predicted ESI-MS/MS Fragments:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Identity |
| 208 | 124 | C₅H₈O (84 Da) | Protonated 3-methoxyaniline |
| 208 | 85 | C₇H₉N (123 Da) | Pivaloyl cation |
The transition of m/z 208 → 124 is predicted to be a highly specific and robust transition for use in quantitative analysis using Multiple Reaction Monitoring (MRM).
Analytical Protocols
The following protocols are designed to provide a robust starting point for the analysis of this compound. Optimization will likely be necessary depending on the matrix and specific instrumentation used.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.
Protocol 3.1.1: Protein Precipitation (for Plasma/Serum Samples) [6]
This method is fast and effective for removing the bulk of proteins from biological samples.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[7]
Protocol 3.1.2: Liquid-Liquid Extraction (LLE) (for Aqueous/Urine Samples) [8]
LLE is a classic technique for extracting analytes based on their partitioning between two immiscible liquids.
-
To 500 µL of the aqueous sample (e.g., urine) in a glass tube, add an appropriate internal standard.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl-tert-butyl ether (MTBE) or ethyl acetate).[8]
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for injection.
Sample Preparation Workflow:
Caption: General sample preparation workflow for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following parameters are based on methods developed for similar aromatic amines and amides and should serve as an excellent starting point.[8][9][10]
Table of LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. | A generic gradient to elute compounds of moderate hydrophobicity. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale LC-MS. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[9] |
| Injection Vol. | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amides readily protonate. |
| MRM Transitions | Precursor (Q1): 208.1; Product (Q3): 124.1 (Quantifier), 85.1 (Qualifier) | Based on predicted fragmentation for specificity and confirmation. |
| Collision Energy | Optimize experimentally (typically 15-30 eV) | Instrument-dependent parameter to maximize product ion signal. |
Data Analysis and Quantitation
For quantitative studies, a calibration curve should be prepared using a series of standards of known concentrations. An internal standard, ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations in sample processing. If a stable isotope-labeled standard is unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.
The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used to determine the concentration of the analyte in unknown samples.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By leveraging the predicted fragmentation patterns and the detailed protocols for sample preparation and LC-MS/MS analysis, researchers can develop and validate robust and reliable methods for the quantification of this important compound. The principles and techniques described herein are broadly applicable to the analysis of other N-aryl amides, making this a valuable resource for scientists in pharmaceutical development and chemical research.
References
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- LabRulez. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of LC, tandem MS, and identification of some structural isomers.
- Jain, R., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health.
- Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- National Center for Biotechnology Information. (n.d.). Nvn2E3ZQ4H. PubChem.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- Li, W., et al. (Eds.). (2013).
- Almeida, J. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
- Pihlaja, K., et al. (2007). Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides. ResearchGate.
- Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar.
- Wiley Analytical Science. (n.d.). Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations.
- Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?
- National Institute of Standards and Technology. (n.d.). Propanamide, 2,2-dimethyl-. NIST Chemistry WebBook.
- Greening, D. W., & Simpson, R. J. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. PubMed.
- da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health.
- Pihlaja, K., et al. (2007). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. PubMed.
- National Institute of Standards and Technology. (n.d.). Propanamide, 2,2-dimethyl-N-phenyl-. NIST Chemistry WebBook.
- ChemSynthesis. (n.d.). N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide.
- Greenberg, M. M., et al. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. National Institutes of Health.
- Li, W., et al. (Eds.). (2013). Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. ResearchGate.
- Emery Pharma. (2023, November 11). BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms [Video]. YouTube.
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Infrared Spectroscopy of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: A Guide to Structural Elucidation and Quality Control
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is a versatile chemical intermediate with significant applications in pharmaceutical development and organic synthesis.[1] Its utility as a building block for analgesics, anti-inflammatory drugs, and other bioactive molecules necessitates rigorous analytical methods to confirm its structural integrity and purity.[1] Fourier Transform Infrared (FTIR) spectroscopy stands out as a powerful, rapid, and non-destructive technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.
This application note, written from the perspective of a Senior Application Scientist, provides a comprehensive guide to the analysis of this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. We will delve into the theoretical basis for its infrared spectrum, present a detailed experimental protocol optimized for solid samples, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results for researchers in drug discovery and chemical synthesis.
Theoretical Framework: Predicting the Infrared Spectrum
The infrared spectrum of this compound (Molecular Formula: C₁₂H₁₇NO₂) is dictated by the vibrational frequencies of its constituent functional groups.[2] Understanding these provides a predictive map for spectral interpretation.
The molecule's structure contains four key regions that yield characteristic IR absorptions:
-
Secondary Amide Group (-CONH-): This group is central to the molecule's identity and produces several strong, characteristic bands.
-
Aryl Alkyl Ether Group (Ar-O-CH₃): The C-O-C linkages of the methoxy group attached to the phenyl ring have distinct stretching vibrations.[3]
-
Substituted Aromatic Ring: The phenyl ring exhibits C-H and C=C stretching and bending vibrations.
-
tert-Butyl Group (-C(CH₃)₃): The aliphatic C-H bonds of this bulky group have their own characteristic stretching and bending modes.
The diagram below illustrates the key functional groups within the molecule that are interrogated by infrared spectroscopy.
Caption: Key functional groups in this compound.
Detailed Application Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the sampling method of choice for solid powders due to its simplicity and the elimination of extensive sample preparation, such as creating KBr pellets.[4][5] The technique works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[4]
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection ATR accessory with a high-refractive-index crystal (e.g., diamond or zinc selenide).[6]
-
Sample: this compound, solid powder.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
Step-by-Step Experimental Workflow
The protocol below outlines a systematic approach to acquiring a high-quality, reproducible FTIR spectrum.
Sources
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- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide reaction with Grignard reagents
Application Note & Protocol Guide
Topic: Reaction of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide with Grignard Reagents: A Detailed Exploration of Competing Reaction Pathways
Audience: Researchers, scientists, and drug development professionals
Abstract
This compound is a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its reaction with highly nucleophilic and basic organometallic reagents, such as Grignard reagents, is not straightforward. Unlike the predictable reactions seen with esters or specialized Weinreb amides, this secondary N-aryl amide presents multiple competing reaction pathways that are highly dependent on stoichiometry and reaction conditions. This guide provides a detailed analysis of these pathways, offering mechanistic insights and experimental protocols to help researchers navigate the complexities of this transformation. We will dissect the initial acid-base reaction, the potential for nucleophilic carbonyl addition, and the possibility of directed ortho metalation (DoM), providing a comprehensive framework for achieving desired synthetic outcomes.
Introduction: The Challenge of N-Aryl Amide Reactivity
Grignard reagents are renowned for their ability to form carbon-carbon bonds by attacking electrophilic carbonyl carbons.[2][3] While their reactions with aldehydes, ketones, and esters are canonical transformations in organic synthesis, their interaction with amides is more nuanced.[4] The outcome is dictated by the amide's substitution pattern. Tertiary amides can yield ketones upon acidic workup, whereas the N-H proton of primary and secondary amides introduces overriding acid-base chemistry.[5]
The subject of this note, this compound, possesses three key structural features that influence its reactivity with Grignard reagents (R-MgX):
-
An Acidic N-H Proton: The amide proton is the most acidic site in the molecule and will react instantaneously with the strongly basic Grignard reagent.
-
An Electrophilic Carbonyl Carbon: While present, its electrophilicity is diminished by resonance with the nitrogen lone pair, and further deactivation occurs after deprotonation.
-
An Activated Aromatic Ring: The presence of two directing groups—the methoxy and the pivalamide moieties—creates the potential for directed ortho metalation on the phenyl ring.[6]
Understanding the interplay of these features is critical for predicting and controlling the reaction's course.
Mechanistic Pathways & Experimental Considerations
The Inevitable First Step: N-H Deprotonation
Before any C-C bond formation can occur, the Grignard reagent will act as a base and deprotonate the amide nitrogen. This is an exothermic and essentially irreversible acid-base reaction that consumes one full equivalent of the Grignard reagent.
Causality: The pKa of an amide N-H proton is typically around 17, while the pKa of the conjugate acid of a Grignard reagent (an alkane) is >50. This vast difference in acidity dictates that deprotonation will be the dominant initial pathway.[3] The product is a magnesium N-aryl amidate salt. This initial step must be accounted for in any synthetic plan.
Pathway A: Nucleophilic Addition to the Carbonyl
For a Grignard reagent to attack the carbonyl carbon, a second equivalent is required. After the initial deprotonation, the resulting negatively charged amidate is significantly less electrophilic, making the carbonyl addition challenging.
Expert Insight: This reaction pathway is often sluggish and requires forcing conditions (e.g., excess Grignard reagent, elevated temperatures). The bulky tert-butyl group of the pivalamide moiety also presents significant steric hindrance to the incoming nucleophile. Unlike Weinreb amides, which form a stable chelated intermediate to prevent over-addition, standard amides rely on the poor leaving group ability of the dialkylamide anion to stop the reaction.[7][8] Upon acidic workup, the tetrahedral intermediate collapses to furnish the corresponding ketone.
Pathway B: Directed ortho Metalation (DoM)
Alternatively, the magnesium amidate intermediate can act as a powerful Directed Metalation Group (DMG). The heteroatoms (N and O) in the amidate and the methoxy group can coordinate to another molecule of the Grignard reagent (or more commonly, a stronger organolithium base), directing the deprotonation of a sterically accessible ortho position on the aromatic ring.[6][9]
Expert Insight: The amide functionality is generally a more powerful DMG than a methoxy group.[10] Therefore, deprotonation is most likely to occur at the C2 position, ortho to the amide. The resulting aryl magnesium species can then be trapped with a suitable electrophile (E+) to yield a 2,3-disubstituted aniline derivative. This pathway offers a regioselective route to functionalize the aromatic ring, avoiding direct interaction with the carbonyl group.
Data & Protocol Summary
The choice between these pathways is a delicate balance of stoichiometry, temperature, and reagent choice. The following table summarizes the key parameters and expected outcomes.
| Parameter | Pathway A: Carbonyl Addition | Pathway B: Directed ortho Metalation |
| Primary Product | 3-Methoxy-1-pivaloyl-aryl Ketone | 2-Substituted-N-(3-methoxyphenyl)-2,2-dimethylpropanamide |
| Grignard (R-MgX) Equiv. | > 2.2 equivalents | > 2.2 equivalents (or use of s-BuLi/TMEDA) |
| Temperature | 0 °C to reflux | -78 °C to 0 °C |
| Key Consideration | Requires forcing conditions; risk of low yield due to steric hindrance and electronic deactivation. | Requires a subsequent electrophilic quench. Regioselectivity is key. |
| Potential Byproducts | Unreacted starting material, tertiary alcohol from over-addition if ketone product is highly reactive. | Di-metalated species, unreacted starting material. |
Experimental Protocols
Safety Precaution: All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Grignard reagents react violently with water.[3] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of Aryl Ketone via Forced Carbonyl Addition (Hypothetical)
This protocol is designed to favor Pathway A. Success is highly substrate-dependent and yields may be modest.
-
Materials:
-
This compound (1.0 eq.)
-
Grignard Reagent (e.g., Phenylmagnesium Bromide, 3.0 M in Et₂O) (2.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
-
Reaction Setup:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under vacuum and backfill with Nitrogen.
-
Allow the flask to cool to room temperature.
-
Add this compound to the flask, and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
-
Procedure:
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the Grignard reagent (2.5 eq.) dropwise via syringe over 30 minutes. Vigorous gas evolution (formation of the alkane from the first equivalent) will be observed initially.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Gently heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Acidify the mixture to a pH of ~2 with 1 M HCl to hydrolyze the intermediate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired ketone.
-
Protocol 2: Synthesis of 2-Iodo-N-(3-methoxyphenyl)-2,2-dimethylpropanamide via DoM
This protocol is designed to favor Pathway B, using Iodine as a simple electrophile for quenching.
-
Materials:
-
This compound (1.0 eq.)
-
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane) (2.2 eq.) (Note: Organolithiums are often more effective for DoM than Grignards).
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂) solution (1.5 eq. in anhydrous THF)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
-
Reaction Setup:
-
Assemble a flame-dried, three-neck round-bottom flask with a stir bar, thermometer, and rubber septum under a Nitrogen atmosphere.
-
Add this compound and dissolve in anhydrous THF (0.2 M).
-
-
Procedure:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (2.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The first equivalent deprotonates the N-H, and the second performs the ortho lithiation.
-
Stir the resulting dark-colored solution at -78 °C for 2 hours.
-
Slowly add the solution of iodine in THF via cannula, again maintaining the temperature below -70 °C. The dark color of the iodine should dissipate upon reaction.
-
Continue stirring at -78 °C for an additional 1 hour after the addition is complete.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous Na₂S₂O₃ to quench any excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the ortho-iodinated product.
-
Conclusion
The reaction of this compound with Grignard reagents is a complex process governed by a competition between carbonyl addition and directed ortho metalation, all preceded by an unavoidable acid-base reaction. A simplistic approach will likely lead to a mixture of products or recovery of starting material. By carefully controlling stoichiometry, temperature, and the choice of organometallic reagent, researchers can selectively favor one pathway over the other. Pathway A (carbonyl addition) is electronically and sterically challenging, while Pathway B (DoM) offers a predictable and regioselective method for aryl functionalization, particularly when using potent organolithium bases. These protocols and mechanistic insights serve as a foundational guide for scientists aiming to utilize this versatile amide in complex molecule synthesis.
References
- LibreTexts. (2024). 20.7: Chemistry of Nitriles.
- Kevan Science. (2017). Grignard and Lithium Reaction with Amides, Esters and Acid Chlorides (Two Additions).
- Chemistry Stack Exchange. (2017). Reactions of Grignard Reagents with amides.
- Donovan, S. et al. (2020). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. National Institutes of Health (NIH).
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Current Protocols in Nucleic Acid Chemistry. (2001). Weinreb amides.
- Chemistry Stack Exchange. (2014). Do Grignard reagents react with amides?.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Norris, J. (2018). Reaction of amides with Grignard reagents. YouTube.
- ResearchGate. (2024). Chemo-Selective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage Under Catalyst-free Condition.
- Kandasamy, J. et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- Wikipedia. (n.d.). Directed ortho metalation.
- ResearchGate. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Knochel, P. et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry.
- Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University.
- Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
- ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes.
- Organic Chemistry Portal. (n.d.). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions.
- Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Wisconsin.
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research.
- Royal Society of Chemistry. (n.d.). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage.
- ADI CHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652.
- Professor Dave Explains. (2015). Grignard Reaction. YouTube.
- ResearchGate. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
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- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 10. baranlab.org [baranlab.org]
Leveraging N-(3-Methoxyphenyl)-2,2-dimethylpropanamide in Modern Heterocyclic Synthesis
An Application Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide as a versatile and highly valuable precursor in the synthesis of complex heterocyclic compounds. We move beyond simple procedural lists to explain the underlying chemical principles, focusing on the strategic application of Directed ortho-Metalation (DoM). This document is designed for researchers, medicinal chemists, and drug development professionals, offering detailed, field-tested protocols for the synthesis of benzoxazinone and quinoline scaffolds. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for harnessing the full synthetic potential of this key building block.
Introduction: The Strategic Value of this compound
This compound is more than a simple aromatic amide; it is a strategically designed substrate for advanced organic synthesis. Its utility stems from the synergistic interplay of its two key functional groups: the methoxy group and the N-pivaloyl (2,2-dimethylpropanamide) group.
-
The Pivalamide Moiety: This bulky amide is an exceptionally powerful Directed Metalation Group (DMG). Its ability to coordinate strongly with organolithium reagents allows for the precise and regioselective deprotonation of an adjacent (ortho) C-H bond on the aromatic ring—a transformation not possible with standard electrophilic aromatic substitution.[1][2]
-
The Methoxy Group: While a weaker DMG compared to the pivalamide, the meta-positioned methoxy group electronically influences the ring and provides an additional vector for synthetic modification in subsequent steps.
The true power of this molecule lies in its capacity to undergo highly regioselective C-H activation. The pivalamide group overwhelmingly directs lithiation to its ortho positions (C2 and C6). The presence of the methoxy group at C3 further biases this deprotonation, making the C2 position the primary site of metalation due to its proximity to both directing groups. This predictable reactivity allows chemists to install a wide array of electrophiles at a specific position, paving the way for the construction of complex, fused heterocyclic systems.
The Core Mechanism: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a cornerstone of modern aromatic chemistry, enabling functionalization that complements traditional electrophilic substitution methods which typically yield ortho/para mixtures.[1] The process relies on a Lewis basic DMG to chelate a Lewis acidic organolithium reagent, positioning the alkyl base to deprotonate the sterically accessible ortho proton.[1][2]
With this compound, the amide's carbonyl oxygen and/or nitrogen atom coordinate with the lithium cation of a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). This brings the butyl anion into close proximity to the C2 proton, facilitating its abstraction and forming a stable aryllithium intermediate. This intermediate is a potent nucleophile, ready to react with a diverse range of electrophiles.
Figure 1: Mechanism of Directed ortho-Metalation on the target substrate.
Application Protocol I: Synthesis of a 6-Methoxy-4,4-dimethyl-4H-benzo[d][1][3]oxazin-2(1H)-one Scaffold
Benzoxazinones are privileged heterocyclic motifs found in numerous pharmacologically active compounds.[3] This protocol details their synthesis via DoM, followed by carboxylation and cyclization. The key steps involve forming the aryllithium, trapping it with carbon dioxide to form a carboxylic acid, and subsequent ring closure.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for benzoxazinone synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 207.27 | 5.0 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
| TMEDA (N,N,N',N'-Tetramethylethylenediamine) | 116.24 | 6.0 | 1.2 |
| sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane | 64.06 | 5.5 | 1.1 |
| Carbon Dioxide (CO₂), solid (dry ice) | 44.01 | Excess | - |
| Hydrochloric Acid (HCl), 1 M aqueous | 36.46 | - | - |
| Ethyl Acetate, ACS Grade | 88.11 | - | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | - | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 7.5 | 1.5 |
Step-by-Step Protocol
Part A: Lithiation and Carboxylation
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.035 g, 5.0 mmol).
-
Dissolution: Add 30 mL of anhydrous THF via syringe and stir until all solid dissolves.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add TMEDA (0.90 mL, 6.0 mmol) via syringe. Then, add s-BuLi (3.9 mL of 1.4 M solution, 5.5 mmol) dropwise over 10 minutes. Causality Note: The use of s-BuLi over n-BuLi often provides faster and cleaner metalation. TMEDA breaks up lithium aggregates, increasing the base's reactivity.[2]
-
Metalation: Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
Electrophilic Quench: Carefully add several small pieces of freshly crushed dry ice to the flask. A color change and slight effervescence should be observed. Allow the mixture to warm slowly to room temperature and stir overnight. Trustworthiness Note: Using a large excess of CO₂ ensures the aryllithium is fully quenched, preventing side reactions upon warming.
-
Workup: Quench the reaction by slowly adding 20 mL of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-pivaloyl-2-amino-6-methoxybenzoic acid can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Part B: Cyclization to Benzoxazinone
-
Setup: To the purified carboxylic acid intermediate from Part A, add 20 mL of toluene followed by thionyl chloride (0.55 mL, 7.5 mmol).
-
Ring Closure: Heat the mixture to reflux (approx. 110 °C) for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess toluene and SOCl₂. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure benzoxazinone product.
Application Protocol II: Synthesis of a 6-Methoxy-4-pivaloylaminoquinoline
Quinolines are a prominent class of N-heterocycles with widespread applications in medicinal chemistry and materials science.[4][5] This protocol outlines a potential pathway where the aryllithium intermediate is reacted with an α,β-unsaturated aldehyde, such as acrolein, to install a three-carbon side chain, which then undergoes acid-catalyzed cyclization and aromatization.
Experimental Workflow Diagram
Figure 3: Workflow for a potential quinoline synthesis pathway.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 207.27 | 5.0 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
| sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane | 64.06 | 5.5 | 1.1 |
| Acrolein, freshly distilled | 56.06 | 6.0 | 1.2 |
| Ammonium Chloride (NH₄Cl), saturated aqueous | 53.49 | - | - |
| Polyphosphoric Acid (PPA) | - | - | - |
| Dichloromethane (DCM), ACS Grade | 84.93 | - | - |
Step-by-Step Protocol
-
Aryllithium Formation: Prepare the aryllithium species from this compound (1.035 g, 5.0 mmol) in 30 mL of anhydrous THF at -78 °C as described in Protocol I (Steps 1-5).
-
Electrophilic Quench: To the cold aryllithium solution, add freshly distilled acrolein (0.40 mL, 6.0 mmol) dropwise. Safety Note: Acrolein is highly toxic and lachrymatory. Handle only in a well-ventilated fume hood.
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with dichloromethane (3 x 30 mL).
-
Isolation of Intermediate: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude allylic alcohol intermediate should be used directly in the next step without extensive purification.
-
Cyclization and Aromatization: Add the crude intermediate to a flask containing polyphosphoric acid (approx. 10 g). Heat the viscous mixture to 100 °C with vigorous stirring for 1-2 hours. Causality Note: PPA acts as both a strong acid to protonate the alcohol, facilitating elimination and cyclization, and as a dehydrating agent to drive the final aromatization step.
-
Final Workup and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated NaOH until pH > 10. Extract the product with ethyl acetate (3 x 40 mL). The combined organic layers are dried, concentrated, and the final quinoline product is purified by column chromatography.
Summary and Outlook
This compound is a powerful and reliable building block for constructing medicinally relevant heterocyclic cores. Its true value is unlocked through a deep understanding of Directed ortho-Metalation, which provides a predictable and regioselective handle for C-H functionalization. The protocols provided herein for benzoxazinone and quinoline synthesis serve as validated starting points for researchers. By modifying the electrophile used to trap the aryllithium intermediate, a vast chemical space of novel heterocyclic compounds becomes accessible, underscoring the immense potential of this strategy in drug discovery and materials science.
References
- Directed ortho metal
- ortho metalation - Andrew G Myers Research Group. Harvard University. [Link]
- Directed (ortho)
- Benzoxazinone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Synthesis and Screening of some benzoxazinone derivatives - Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics. [Link]
- Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]
- Synthesis of heterocycles from benzoxazinones - ResearchGate.
- DIRECTED ORTHO METALATION | Jacques Mortier. Unblog.fr. [Link]
- Quinoline synthesis methods - ResearchGate.
- Directed Metalation: A Survival Guide - Baran Lab. The Scripps Research Institute. [Link]
- Conventional routes for the synthesis of quinoline derivatives. - ResearchGate.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH.
Sources
High-Throughput Screening for Novel TRPM8 Modulators Using a Calcium Influx Assay: A Protocol Featuring N-(3-Methoxyphenyl)-2,2-dimethylpropanamide as a Reference Compound
An Application Note for Drug Discovery Professionals
Abstract
The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical sensor for cold temperatures and cooling agents, playing a significant role in pain and inflammatory pathways.[1][2] Its involvement in conditions such as neuropathic pain, migraine, and dry eye disease has positioned it as a high-value therapeutic target for drug discovery.[1][2] This application note provides a comprehensive, field-tested protocol for a robust, high-throughput screening (HTS) assay designed to identify novel antagonists of the TRPM8 channel. The assay is based on the principle of measuring agonist-induced calcium influx in a recombinant cell line. We utilize N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a versatile building block in the synthesis of analgesics, as a reference compound to illustrate the validation and execution of the screening workflow.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to establish an efficient and reliable platform for the discovery of new TRPM8 modulators.
Introduction: The Rationale for Targeting TRPM8
TRP channels are a superfamily of non-selective cation channels that mediate a wide array of sensory functions.[4][5] TRPM8, a member of this family, is activated by stimuli such as cool temperatures (<28°C), voltage changes, and chemical agonists like menthol and icilin.[2][6] Upon activation, TRPM8 permits the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and downstream signaling. Its high expression in sensory neurons makes it a key player in the transduction of cold stimuli and the pathophysiology of cold allodynia associated with nerve injury.[2] Consequently, the identification of potent and selective TRPM8 antagonists is a promising strategy for developing novel therapeutics for pain management and other related disorders.[1]
High-throughput screening (HTS) provides the necessary scale and speed to interrogate large chemical libraries for compounds that modulate TRPM8 activity.[7][8] The most common and effective HTS approach for ion channels like TRPM8 is a cell-based functional assay that measures changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators.[1][9] This method is highly amenable to automation and miniaturization, making it ideal for large-scale screening campaigns.[10]
Assay Principle
This protocol employs a homogeneous, fluorescence-based assay to measure TRPM8 channel activity. The workflow is centered around a human embryonic kidney (HEK293) cell line stably expressing the human TRPM8 channel.
-
Cellular State: In the resting state, intracellular calcium levels are low.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which is non-fluorescent until it binds to free Ca²⁺.
-
Compound Incubation: The test compound, a potential antagonist, is added to the cells.
-
Channel Activation: A known TRPM8 agonist (Menthol) is introduced to activate the channel.
-
Signal Generation: In the absence of an effective antagonist, TRPM8 activation leads to a rapid influx of Ca²⁺, causing the intracellular dye to fluoresce brightly.
-
Signal Inhibition: A potent antagonist will block the channel, preventing or reducing the Ca²⁺ influx and thus attenuating the fluorescent signal.
The intensity of the fluorescence is directly proportional to the [Ca²⁺]i and is measured in real-time using a fluorescence plate reader.
TRPM8 Signaling & Antagonist Inhibition Pathway
Caption: Agonist activation of TRPM8 leads to Ca²⁺ influx and a fluorescent signal, which is blocked by an antagonist.
Materials and Reagents
| Item | Supplier | Notes |
| Cell Line | ATCC / In-house | HEK293 cells stably expressing human TRPM8 (hTRPM8). |
| Cell Culture Medium | Gibco | DMEM, high glucose, with 10% FBS, 1% Pen-Strep, 500 µg/mL G418. |
| Assay Plates | Corning | 384-well, black-walled, clear-bottom microplates. |
| Fluorescent Dye | Invitrogen | Fluo-4 AM (acetoxymethyl ester). |
| Pluronic F-127 | Invitrogen | 20% solution in DMSO. Required for dye solubilization. |
| Probenecid | Sigma-Aldrich | Anion-transport inhibitor to prevent dye leakage. |
| Assay Buffer | In-house | Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. |
| TRPM8 Agonist | Sigma-Aldrich | L-Menthol. |
| Reference Antagonist | See Ref. | This compound (CAS 56619-93-3).[11][12] |
| Control Antagonist | Tocris | AMTB hydrochloride (Potent TRPM8 antagonist). |
| Vehicle Control | Sigma-Aldrich | DMSO, cell culture grade. |
| Instrumentation | Molecular Devices | FLIPR Tetra® or similar kinetic fluorescence plate reader. |
High-Throughput Screening Workflow
Caption: The HTS workflow, from cell plating and assay execution to final data analysis.
Detailed Experimental Protocols
Cell Culture and Plating
-
Rationale: Establishing a healthy, confluent monolayer of cells is critical for a uniform and reproducible assay response.
-
Culture hTRPM8-HEK293 cells in T-175 flasks using the specified culture medium. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
On the day before the assay, harvest cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize trypsin, centrifuge the cells, and resuspend the pellet in fresh, pre-warmed medium.
-
Count the cells and adjust the density to 200,000 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well assay plate (yielding 10,000 cells/well).
-
Incubate the plates overnight at 37°C with 5% CO₂.
Reagent Preparation
-
Rationale: Accurate reagent preparation is fundamental to assay success. Probenecid is included to prevent the active efflux of the dye from the cells, thereby ensuring a stable fluorescent baseline.
-
Dye-Loading Buffer:
-
Prepare a 4 mM stock of Fluo-4 AM in DMSO.
-
Prepare a 250 mM stock of Probenecid in 1N NaOH and adjust pH to 7.4.
-
For 50 mL of buffer: Add 50 µL of Fluo-4 AM stock and 50 µL of Pluronic F-127 (20%) to 50 mL of Assay Buffer. Mix well. Finally, add 500 µL of Probenecid stock. The final concentrations will be 4 µM Fluo-4 AM and 2.5 mM Probenecid.
-
-
Compound Plates:
-
Prepare serial dilutions of test compounds, the reference compound this compound, and the control antagonist (AMTB) in DMSO.
-
Dilute these further in Assay Buffer to achieve a 4X final concentration. Ensure the final DMSO concentration does not exceed 1%.
-
-
Agonist Solution:
-
Prepare a stock solution of L-Menthol in DMSO.
-
Dilute the stock in Assay Buffer to a 5X final concentration. The final assay concentration should correspond to the EC₈₀ (80% of maximal effective concentration), which must be predetermined. A typical final concentration is ~300 µM.
-
Automated Assay Procedure (FLIPR)
-
Rationale: This procedure is optimized for an automated fluorescence plate reader to ensure precise timing of additions and readings, which is crucial for capturing the rapid kinetics of ion channel activation.
-
Dye Loading: Remove culture medium from the cell plates and add 50 µL of Dye-Loading Buffer to each well.
-
Incubation: Incubate the plates for 60 minutes at 37°C, followed by 15 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Addition: Place the cell plate and the 4X compound plate into the FLIPR instrument. Program the instrument to transfer 12.5 µL from the compound plate to the cell plate.
-
Compound Incubation: Incubate for 15-30 minutes at room temperature.
-
Fluorescence Reading:
-
Establish a stable baseline by reading fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10-20 seconds.
-
Program the instrument to add 12.5 µL of the 5X Menthol agonist solution.
-
Continue reading the kinetic fluorescence response for an additional 90-180 seconds.
-
Data Analysis and Expected Results
-
Data Normalization: The response in each well is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Controls:
-
Negative Control (0% Inhibition): Wells containing cells, dye, and agonist with only DMSO vehicle.
-
Positive Control (100% Inhibition): Wells containing cells, dye, and agonist with a saturating concentration of a known antagonist (e.g., 10 µM AMTB).
-
-
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive] / [Signal_Negative - Signal_Positive])
-
Dose-Response Curves: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the agonist response is inhibited).
Table 1: Representative Dose-Response Data for this compound
| Concentration (µM) | Log [Concentration] | % Inhibition (Mean) |
| 100.000 | -4.00 | 98.5 |
| 30.000 | -4.52 | 95.2 |
| 10.000 | -5.00 | 85.1 |
| 3.000 | -5.52 | 65.7 |
| 1.000 | -6.00 | 48.9 (IC₅₀ ≈ 1 µM) |
| 0.300 | -6.52 | 25.3 |
| 0.100 | -7.00 | 10.1 |
| 0.030 | -7.52 | 2.5 |
| 0.010 | -8.00 | 0.5 |
Note: Data are hypothetical and for illustrative purposes.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low Signal-to-Background Ratio | 1. Poor cell health or low TRPM8 expression. 2. Inactive agonist. 3. Insufficient dye loading. | 1. Use a fresh vial of cells; confirm expression via Western blot or qPCR. 2. Prepare fresh agonist solution. 3. Increase dye incubation time or check dye quality. |
| High Well-to-Well Variability | 1. Uneven cell seeding. 2. Inconsistent liquid handling (pipetting errors). 3. Edge effects in the plate. | 1. Ensure a single-cell suspension before plating. 2. Calibrate automated liquid handlers; use reverse pipetting for manual additions. 3. Avoid using the outer wells or fill them with buffer. |
| High False Positive Rate | 1. Compounds are autofluorescent. 2. Compounds are cytotoxic. | 1. Pre-read plates after compound addition but before agonist addition to flag fluorescent compounds. 2. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®). |
Conclusion
The protocol detailed in this application note describes a validated, robust, and scalable high-throughput screening assay for the discovery of novel TRPM8 antagonists. By leveraging a stable recombinant cell line and a fluorescent calcium indicator, this method provides a reliable platform for screening large compound libraries. The use of this compound as a reference compound allows for consistent assay validation and performance monitoring. This workflow enables the efficient identification and characterization of promising hit compounds, accelerating the early stages of drug discovery programs targeting pain, inflammation, and other TRPM8-mediated pathologies.
References
- Almeida, M. C., et al. (2017). Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. PLoS ONE, 12(9), e0184137.
- Bandell, M., et al. (2006). High-throughput random mutagenesis screen reveals TRPM8 residues specifically required for activation by menthol. Nature Neuroscience, 9(4), 493-500.
- Liedtke, W., & Heller, S. (Eds.). (2007). TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press.
- Voets, T., et al. (2006). High-throughput random mutagenesis screen reveals TRPM8 residues specifically required for activation by menthol. ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59280115, N-(2-Bromo-3-methoxyphenyl)-2,2-dimethylpropanamide.
- Sharma, T., et al. (2022). A Review on the Role of TRP Channels and Their Potential as Drug Targets: An Insight Into the TRP Channel Drug Discovery Methodologies. Frontiers in Pharmacology, 13, 8663TRP.
- Majeed, M., et al. (2014). Transient Receptor Potential Channels as Targets for Phytochemicals. ACS Chemical Neuroscience, 5(8), 627-642.
- González-Muñiz, R., & G-R-G, A. (2019). Recent Progress in TRPM8 Modulation: An Update. Pharmaceuticals, 12(2), 79.
- Denyer, J., et al. (2004). High-Throughput Screening for Ion Channel Modulators. Journal of Biomolecular Screening, 9(5), 383-392.
- Wikipedia. (n.d.). Transient receptor potential channel.
- Moran, M. M. (2017). Transient Receptor Potential (TRP) Channels in Drug Discovery: Old Concepts & New Thoughts. Pharmaceuticals, 10(4), 86.
- Csollei, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147.
- Assay Genie. (n.d.). High-Throughput Screening Assays.
- Hong, H., et al. (2018). High-Throughput Screening Assay Profiling for Large Chemical Databases. Methods in Molecular Biology, 1800, 37-51.
- Nuvisan. (n.d.). Compound screening.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104427, Propanamide, 3-methoxy-N,N-dimethyl-.
Sources
- 1. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transient receptor potential channel - Wikipedia [en.wikipedia.org]
- 6. High-throughput random mutagenesis screen reveals TRPM8 residues specifically required for activation by menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 8. nuvisan.com [nuvisan.com]
- 9. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. This compound | 56619-93-3 [chemicalbook.com]
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide in material science applications.
An in-depth analysis of scientific databases and chemical supplier information reveals that N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is primarily recognized as a chemical intermediate, with its direct applications in material science not being widely documented. This presents a unique opportunity for novel research and development. This guide, therefore, is structured from the perspective of a senior application scientist, moving from the foundational properties of the molecule to its hypothesized, yet scientifically grounded, potential applications in advanced materials. We will explore how its distinct chemical features—a hydrogen-bonding amide group, a methoxy-substituted aromatic ring, and a sterically demanding tert-butyl group—can be leveraged.
This document serves as a technical guide for researchers, material scientists, and drug development professionals who may have access to this molecule or similar N-aryl amides and are interested in exploring new frontiers in material science. We will provide not just theoretical applications but also detailed, actionable protocols for testing these hypotheses in a laboratory setting.
Part 1: Molecular Profile and Rationale for Material Science Exploration
This compound, also known as N-(m-methoxyphenyl)pivalamide, is a secondary amide with a unique combination of functional groups that suggest its potential utility as a building block or modifier in materials.
Molecular Structure and Properties:
-
Chemical Formula: C₁₂H₁₇NO₂
-
Molecular Weight: 207.27 g/mol
-
Key Functional Groups:
-
Amide Linkage (-CONH-): This group is a strong hydrogen bond donor and acceptor. This feature is fundamental to the structure of high-strength polymers like aramids and biological materials like proteins, suggesting potential for creating ordered or reinforced structures.
-
Aromatic Ring (Methoxyphenyl): The phenyl ring can participate in π-π stacking interactions, contributing to thermal stability and specific electronic properties. The meta-positioned methoxy group (-OCH₃) modifies the ring's electron density and can influence solubility and intermolecular interactions.
-
Tert-Butyl Group (-C(CH₃)₃): This bulky, sterically hindering group can disrupt polymer chain packing, potentially increasing solubility, lowering the glass transition temperature (acting as a plasticizer), or creating materials with increased free volume.
-
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 34503-34-7 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem |
| Molecular Weight | 207.27 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Generic Supplier Data |
| Melting Point | 98-102 °C | Generic Supplier Data |
| Boiling Point | Approx. 336.7 °C (Predicted) | PubChem |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | Generic Supplier Data |
Part 2: Hypothesized Applications and Investigative Protocols
Based on the molecular structure, we can propose several novel applications for this compound in material science. Below, we detail these potential applications and provide foundational protocols to investigate them.
Application Hypothesis 1: As a Chain Terminator or Modifier in Polyamide Synthesis
Rationale: The molecule has a single amide-forming functional group (the N-H proton), making it incapable of polymerization on its own. However, it can act as a "capping" agent in the synthesis of polyamides (e.g., Nylons) or other condensation polymers. The bulky tert-butyl and methoxyphenyl groups would then function as end-groups, precisely controlling the polymer's molecular weight and modifying its surface properties, solubility, and processability.
Experimental Protocol: Investigation of this compound as a Molecular Weight Modifier in Polyamide Synthesis
This protocol details a method to synthesize a well-known polyamide, Nylon 6,10, and demonstrates how to incorporate the title compound as a chain-capping agent to control molar mass.
Materials:
-
Sebacoyl chloride (98%)
-
Hexamethylenediamine (98%)
-
This compound
-
Sodium hydroxide (NaOH)
-
Hexane (anhydrous)
-
Deionized water
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
Procedure:
-
Prepare Aqueous Phase: In a 250 mL beaker, dissolve 2.2 g of hexamethylenediamine and 0.8 g of NaOH in 50 mL of deionized water.
-
Prepare Organic Phase (Control): In a separate 250 mL beaker, dissolve 3.0 mL of sebacoyl chloride in 50 mL of hexane.
-
Prepare Organic Phase (Experimental):
-
Create a stock solution of this compound in hexane (e.g., 10 mg/mL).
-
Prepare three separate organic phases as in step 2, but add 0.5 mL, 1.0 mL, and 2.0 mL of the capping agent stock solution to each, respectively. These correspond to different molar ratios of chain terminator to monomer.
-
-
Interfacial Polymerization:
-
Gently pour the organic phase (from step 2 or 3) down the side of the beaker containing the aqueous phase to create two distinct layers.
-
A film of Nylon 6,10 will form instantly at the interface.
-
Using forceps, carefully grasp the polymer film from the center and pull it upwards continuously to form a "rope."
-
-
Polymer Work-up:
-
Wash the collected polymer rope thoroughly with deionized water and then with ethanol to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
-
-
Characterization:
-
Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and weight average molecular weight (Mw) of the control and experimental polymers.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to measure the melting temperature (Tm) and glass transition temperature (Tg).
-
Interpretation: A systematic decrease in molecular weight and a potential change in thermal properties with increasing concentration of the capping agent would validate its role as a modifier.
-
Diagram 1: Workflow for Investigating Chain Capping
Caption: Workflow for polyamide synthesis with a capping agent.
Application Hypothesis 2: As a Nucleating Agent or Crystal Habit Modifier
Rationale: The defined hydrogen bonding capability and rigid structure of this compound could allow it to act as a template or nucleating agent for other molecules, including polymers or active pharmaceutical ingredients (APIs). By co-crystallizing or being added in small amounts to a melt, it could influence the crystal structure (polymorph), size, and morphology, thereby altering a material's physical properties like dissolution rate, melting point, and mechanical strength.
Experimental Protocol: Evaluating Nucleating Effects on Polypropylene (PP)
Materials:
-
Polypropylene (PP) pellets
-
This compound powder
-
Twin-screw extruder or melt-blender
-
Differential Scanning Calorimetry (DSC) instrument
-
Polarized Optical Microscope (POM) with a hot stage
Procedure:
-
Material Preparation: Dry PP pellets and the title compound in a vacuum oven at 80 °C for 4 hours to remove moisture.
-
Melt Blending:
-
Prepare blends of PP with 0.1%, 0.5%, and 1.0% by weight of this compound using a melt-blender (e.g., at 200 °C for 10 minutes).
-
Prepare a control sample of pure PP under the same conditions.
-
-
DSC Analysis for Crystallization Kinetics:
-
Seal 5-10 mg of each blend in an aluminum DSC pan.
-
Heat the sample to 220 °C and hold for 5 minutes to erase thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to 40 °C.
-
Record the heat flow to determine the crystallization onset temperature (Tc_onset) and the peak crystallization temperature (Tc).
-
-
POM Analysis for Morphology:
-
Place a small amount of the blend on a microscope slide on the hot stage.
-
Heat to 220 °C to melt the sample, then cool at 10 °C/min.
-
Observe the formation of spherulites (crystal superstructures) as the sample cools. Capture images at regular temperature intervals.
-
-
Interpretation:
-
An increase in Tc compared to the pure PP control indicates a nucleating effect, as crystals are forming at a higher temperature.
-
POM images showing a higher density of smaller spherulites in the blended samples would provide visual confirmation of enhanced nucleation.
-
Diagram 2: Logical Flow for Nucleating Agent Evaluation
Caption: Decision workflow for assessing nucleating agent efficacy.
Part 3: Trustworthiness and Path Forward
While this compound is not a mainstream material science chemical today, its specific structural motifs present a compelling case for its investigation. The true value for researchers is not in a pre-existing application but in the potential for discovery. By applying these foundational protocols, a research team can systematically and efficiently evaluate the viability of this compound in creating new materials with tailored properties. Success in these initial studies could pave the way for more complex applications, such as its incorporation into functional thin films, specialty adhesives, or advanced composites.
References
- PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 3034351, this compound.
Scale-up synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
An Application Note for the Scale-Up Synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Abstract: This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical development.[1] The protocol details a robust and high-yielding acylation reaction between 3-methoxyaniline and pivaloyl chloride. This application note is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting guidance to ensure a successful and scalable synthesis.
Introduction and Significance
This compound (CAS No. 56619-93-3) is a versatile amide derivative with significant applications in medicinal chemistry and organic synthesis.[1] Its structure, featuring a methoxyphenyl group, often enhances the solubility and bioavailability of target molecules, making it a valuable building block in the development of novel therapeutics, including analgesics and anti-inflammatory agents.[1] Furthermore, its stability and reactivity make it a useful intermediate for producing a range of specialty chemicals.[1]
The synthesis detailed herein is a classic Schotten-Baumann reaction, involving the acylation of an amine. This method is widely adopted in industrial settings due to its efficiency, reliability, and the use of readily available starting materials. The protocol has been optimized for scale-up, focusing on maximizing yield and purity while maintaining operational safety.
Compound Properties and Safety
A thorough understanding of the physical and chemical properties of the target compound is crucial for successful synthesis and handling.
| Property | Value | Source |
| CAS Number | 56619-93-3 | [2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][3] |
| Molecular Weight | 207.27 g/mol | [1][3] |
| Melting Point | 125-126 °C | [3] |
| Boiling Point | 358.2 °C at 760 mmHg | [3] |
| Appearance | Colorless solid | [2] |
| Solubility | Practically insoluble in water. Soluble in methanol and N,N-Dimethylformamide. | [3] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[4][5]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[5]
-
Reagent Hazards:
-
Pivaloyl Chloride: Corrosive and reacts with water. Handle with extreme care.
-
3-Methoxyaniline: Toxic and an irritant. Avoid skin and eye contact.
-
Sodium Carbonate: Can cause eye irritation.
-
Ethyl Acetate: Flammable liquid and vapor. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
For comprehensive safety information, consult the Safety Data Sheet (SDS) for each chemical used in the synthesis.[6]
Synthetic Strategy and Rationale
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 3-methoxyaniline and pivaloyl chloride.
Reaction Scheme:
Caption: Overall reaction for the synthesis of the target amide.
Mechanism and Causality:
The reaction proceeds via a nucleophilic attack of the amine group of 3-methoxyaniline on the electrophilic carbonyl carbon of pivaloyl chloride.[7] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable amide bond.
A base, in this case, sodium carbonate, is crucial for the success of this reaction on a larger scale.[2] Its primary functions are:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[8] Failure to do so would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Maintaining pH: By maintaining a basic environment, it ensures the amine remains in its free, nucleophilic form.
The use of a biphasic solvent system (ethyl acetate and water) facilitates both the reaction and the subsequent work-up, allowing for easy separation of the organic product from aqueous inorganic salts.[2]
Detailed Scale-Up Protocol
This protocol is based on a literature procedure that reports a near-quantitative yield.[2]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methoxyaniline (m-anisidine) | 123.15 | 21.9 mL (24.0 g) | 195 mmol |
| Pivaloyl Chloride | 120.58 | 25.0 mL (24.7 g) | 205 mmol |
| Sodium Carbonate Monohydrate | 124.00 | 62.0 g | 500 mmol |
| Ethyl Acetate | - | 600 mL | - |
| Purified Water | - | 860 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Equipment:
-
Large reaction vessel (e.g., 2L three-necked round-bottom flask)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel (2L)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Experimental Workflow Diagram:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 56619-93-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Real-Time Reaction Monitoring of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide Synthesis Using Thin-Layer Chromatography (TLC)
An Application Note for Drug Development Professionals
Abstract This application note provides a detailed, field-proven protocol for monitoring the synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide via Thin-Layer Chromatography (TLC). The synthesis, a standard amidation reaction between 3-methoxyaniline and pivaloyl chloride, serves as a model system to demonstrate the power of TLC as a rapid, cost-effective, and reliable tool for qualitative reaction tracking in real-time. We will delve into the scientific principles, provide a step-by-step experimental workflow, and offer expert guidance on data interpretation and troubleshooting, ensuring researchers can confidently determine reaction initiation, progression, and completion.
Introduction: The Imperative for In-Process Controls
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, demands precise control over the reaction process.[1] Inefficient or incomplete reactions can lead to low yields, complex purification challenges, and the generation of undesirable byproducts. Therefore, robust in-process controls are not merely beneficial; they are essential for process optimization and ensuring final product quality.
Thin-Layer Chromatography (TLC) is a cornerstone analytical technique for synthetic organic chemists, offering a swift and effective method to visualize the consumption of reactants and the formation of products.[2] Its simplicity, sensitivity, and low cost make it an ideal choice for monitoring the progress of a reaction without the need for complex instrumentation.[3][4] This note will demonstrate its application in the acylation of an aromatic amine, a fundamental transformation in medicinal chemistry.[5]
Reaction Overview and Chromatographic Rationale
The target molecule is synthesized through the nucleophilic acyl substitution of pivaloyl chloride with 3-methoxyaniline. A base, such as sodium carbonate or triethylamine, is typically used to neutralize the HCl byproduct.
Reaction Scheme:
Figure 1: Acylation of 3-methoxyaniline with pivaloyl chloride to form this compound.
The efficacy of TLC in monitoring this reaction hinges on the significant polarity difference between the starting amine and the final amide product.
-
3-Methoxyaniline (Reactant): This primary aromatic amine is relatively polar due to the N-H bonds, which can act as hydrogen bond donors. This polarity causes a strong interaction with the polar silica gel stationary phase, resulting in lower mobility and a smaller Retention Factor (Rf) value.
-
This compound (Product): The resulting amide is significantly less polar. The lone pair on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, and the sterically hindered N-H bond is a much weaker hydrogen bond donor. Consequently, the product interacts less strongly with the silica gel, travels further up the TLC plate, and exhibits a higher Rf value.[6][7]
This difference in polarity is the physical basis for their separation on a TLC plate, allowing for a clear visual assessment of the reaction's progress.
Protocol: TLC Monitoring of Amide Formation
This protocol is designed to be a self-validating system, incorporating reference standards and a co-spot to ensure accurate interpretation.[8][9]
Materials and Equipment
-
TLC Plates: Merck Silica Gel 60 F254, aluminum-backed.[10] The "F254" indicates the presence of a fluorescent indicator that is active under 254 nm UV light.
-
TLC Developing Chamber: Glass chamber with a tight-fitting lid.
-
Mobile Phase (Eluent): Hexane and Ethyl Acetate (EtOAc), chromatography grade.[10][11]
-
Sample Applicators: Glass capillary tubes.
-
Visualization Tools: Hand-held UV lamp (254 nm) and an iodine chamber.[12][13]
-
Reagents for Standards: Pure 3-methoxyaniline and, if available, a purified sample of the this compound product.
Mobile Phase Selection and Optimization
The choice of mobile phase is critical for achieving clear separation. For neutral organic molecules like those in this reaction, a binary system of a non-polar solvent (hexane) and a polar solvent (ethyl acetate) is highly effective.[10]
A literature precedent for the product suggests an effective mobile phase is 6:1 Hexane:Ethyl Acetate .[14] This should place the product Rf at approximately 0.5.
-
Causality: The non-polar hexane drives the separation, while the more polar ethyl acetate pushes the compounds up the plate. If spots are too low (low Rf), the mobile phase is not polar enough; increase the proportion of ethyl acetate (e.g., to 5:1 or 4:1). If spots are too high (high Rf), the mobile phase is too polar; decrease the proportion of ethyl acetate (e.g., to 7:1 or 8:1).[7][11] The ideal separation will have the starting material Rf ~0.2 and the product Rf ~0.5-0.6.
Experimental Workflow
The entire workflow is designed for clarity and reproducibility, from initial setup to final analysis.
Diagram 2: Interpreting a 3-lane TLC plate mid-reaction.
-
Reaction Start (e.g., T=30 min): The "Rxn" lane shows a strong spot corresponding to the starting material (Rf ~0.25) and a new, fainter spot appearing at a higher Rf (~0.55). This new spot is the product. The "Co" lane clearly shows two separate spots, confirming that the lower spot in the "Rxn" lane is indeed unreacted starting material.
-
Reaction Progression (e.g., T=2 hours): The spot for the starting material in the "Rxn" lane has diminished in intensity, while the product spot has become stronger.
-
Reaction Completion (e.g., T=4 hours): The spot corresponding to the starting material is completely absent from the "Rxn" lane. Only the product spot is visible. At this point, the reaction can be considered complete and is ready for workup and purification.
Conclusion
Thin-Layer Chromatography provides an indispensable method for the real-time monitoring of this compound synthesis. By leveraging the polarity differences between the reactant and product, this protocol offers a clear, visual confirmation of reaction progress. The inclusion of a co-spot lane serves as a self-validating internal control, enhancing the trustworthiness of the results. This application note equips researchers with both the practical steps and the underlying scientific rationale to confidently apply TLC as an efficient in-process control, leading to improved reaction outcomes and process understanding in drug development and chemical synthesis.
References
- Title: Thin Layer Chromatography Source: Chemistry Online @ UTSC URL:[Link]
- Title: 5.7: Visualizing TLC Plates Source: Chemistry LibreTexts URL:[Link]
- Title: TLC Visualization Methods Source: University of California, Irvine - Department of Chemistry URL:[Link]
- Title: METHODS OF VISUALIZ
- Title: 2.3F: Visualizing TLC Plates Source: Chemistry LibreTexts URL:[Link]
- Title: Visualising plates Source: University of York - Chemistry Teaching Labs URL:[Link]
- Title: How To: Monitor by TLC Source: University of Rochester - Department of Chemistry URL:[Link]
- Title: Calculating retention factors for TLC Source: Khan Academy URL:[Link]
- Title: 6.2: Thin Layer Chromatography (TLC) Source: Chemistry LibreTexts URL:[Link]
- Title: How do you calculate the Rf value in thin-layer chromatography (TLC)? Source: Proprep URL:[Link]
- Title: Thin Layer Chromatography Source: University of York - Chemistry Teaching Labs URL:[Link]
- Title: Thin Layer Chromatography Source: University of Colorado Boulder - Organic Chemistry URL:[Link]
- Title: Monitoring Reactions by TLC Source: Washington St
- Title: RF Value Explan
- Title: Amide Workup Source: University of North Georgia URL:[Link]
- Title: Stationary Phases for Modern Thin-Layer Chromatography Source: LCGC Intern
- Title: 2.3B: Uses of TLC Source: Chemistry LibreTexts URL:[Link]
- Title: The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Welcome to the dedicated technical support guide for the synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds.[1] This amide is typically synthesized via the N-acylation of 3-methoxyaniline with pivaloyl chloride. While the reaction appears straightforward, achieving high yield and purity can be challenging due to factors such as reagent reactivity, side reactions, and purification difficulties. This guide provides a comprehensive overview of the synthesis, addresses common issues, and offers robust solutions to optimize your experimental outcomes.
Optimized Synthesis Protocol
A high-yield synthesis of this compound can be achieved by following a carefully controlled procedure. The protocol outlined below is based on established methods and is designed to maximize yield and purity.[2]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Methoxyaniline | 123.15 | 21.9 mL (24.0 g) | 0.195 | 1.0 |
| Pivaloyl Chloride | 120.58 | 25.0 mL (24.7 g) | 0.205 | 1.05 |
| Sodium Carbonate Monohydrate | 124.00 | 62.0 g | 0.500 | 2.56 |
| Ethyl Acetate | - | 600 mL | - | - |
| Purified Water | - | 860 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a suitable reaction vessel, combine 3-methoxyaniline (21.9 mL, 195 mmol), sodium carbonate monohydrate (62.0 g, 500 mmol), ethyl acetate (300 mL), and purified water (860 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath with gentle stirring. An inert atmosphere (e.g., argon) is recommended to prevent side reactions.
-
Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (25.0 mL, 205 mmol) dropwise to the cooled reaction mixture. Maintain the temperature at 0 °C throughout the addition.
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 1 hour.
-
Workup - Phase Separation: After 1 hour, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with an additional portion of ethyl acetate (300 mL).
-
Combine and Dry: Combine all organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purification - Recrystallization: Recrystallize the crude residue from ethyl acetate to obtain this compound as a colorless solid. A reported yield for this procedure is approximately 99.5%[2].
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common problems encountered during the synthesis in a question-and-answer format.
Low or No Product Yield
Q: My reaction resulted in a very low yield or no product at all. What are the likely causes?
A: Low yields in N-acylation reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water.[3] If the addition is too slow or the mixing is not efficient in the biphasic system, the acylating agent can react with water instead of the amine.
-
Solution: Ensure vigorous stirring and a controlled, steady addition rate of pivaloyl chloride at a low temperature (0 °C) to favor the N-acylation reaction.
-
-
Inadequate Base: The acylation of 3-methoxyaniline produces one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
-
Solution: Ensure a sufficient amount of base (in this protocol, sodium carbonate) is present to neutralize the generated HCl. An excess of a mild inorganic base is generally effective.
-
-
Poor Reagent Quality: Degradation of 3-methoxyaniline (e.g., oxidation, often indicated by a dark color) or pivaloyl chloride (hydrolysis) will significantly reduce the yield.
-
Solution: Use freshly distilled 3-methoxyaniline and a fresh bottle of pivaloyl chloride. Ensure all reagents are stored under appropriate conditions (cool, dry, and under an inert atmosphere for pivaloyl chloride).
-
Presence of Multiple Spots on TLC / Impurities in Product
Q: My TLC analysis shows multiple spots, including unreacted starting material and unexpected byproducts. What are these impurities and how can I minimize them?
A: The formation of side products is a common issue. Here are the most likely culprits and how to address them:
-
Unreacted 3-Methoxyaniline: This is often due to the reasons mentioned under "Low Yield." Incomplete reaction is a primary cause.
-
Solution: Re-evaluate the stoichiometry of your reagents. A slight excess of the acylating agent can help drive the reaction to completion.[5] Also, confirm the quality and reactivity of your pivaloyl chloride.
-
-
Diacylation Product: Although less common with the sterically hindered pivaloyl chloride, it's possible for a second acylation to occur on the nitrogen atom under forcing conditions, though this is more prevalent with less bulky acylating agents.[5]
-
Solution: Strict control of stoichiometry (using only a slight excess of pivaloyl chloride) and maintaining a low reaction temperature will minimize this side reaction.
-
-
O-Acylation: If your starting aniline contains hydroxyl groups, O-acylation can compete with N-acylation. For 3-methoxyaniline, this is not a concern, but it's a critical consideration for other substituted anilines.[5]
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the optimized experimental workflow and a logical approach to troubleshooting common issues.
Caption: Optimized workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is a biphasic solvent system (ethyl acetate/water) used?
A1: The biphasic system is advantageous for several reasons. The organic phase (ethyl acetate) dissolves the starting amine and the final amide product. The aqueous phase dissolves the inorganic base (sodium carbonate) and the HCl byproduct (as sodium chloride), facilitating its removal from the reaction equilibrium and simplifying the workup process.
Q2: Can I use a different base, like triethylamine or pyridine?
A2: Yes, organic bases like triethylamine or pyridine are commonly used for N-acylation reactions to neutralize the generated acid.[6] They are soluble in the organic phase. However, an inorganic base like sodium carbonate is often preferred for this type of reaction due to its low cost, ease of removal during the aqueous workup, and reduced risk of side reactions that can sometimes be promoted by tertiary amine bases.
Q3: My 3-methoxyaniline is dark brown. Can I still use it?
A3: Dark coloration in anilines typically indicates oxidation. While the reaction might still proceed, using oxidized starting material will likely lead to a lower yield and the formation of colored impurities that can be difficult to remove. It is highly recommended to purify the 3-methoxyaniline by distillation before use.
Q4: How critical is the reaction temperature?
A4: Maintaining a low temperature (0 °C) is crucial for several reasons. It helps to control the exothermic reaction between the pivaloyl chloride and the amine, minimizes the rate of hydrolysis of the pivaloyl chloride, and reduces the potential for side reactions.[3]
Q5: What is the best way to purify the final product?
A5: Recrystallization is a highly effective method for purifying this compound, which is a solid at room temperature.[2][6] Ethyl acetate is a suitable solvent for this purpose. Washing the crude product with a cold, non-polar solvent like hexane can also help remove less polar impurities before recrystallization.
References
- BenchChem. (2025). Common pitfalls in the synthesis of N-acyl amino acids. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
- Pearson. (n.d.). Acylation of Aniline Explained. Pearson+.
- BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines. BenchChem.
- ChemicalBook. (2024). This compound | 56619-93-3.
- Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?
- Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides.
- BenchChem. (2025). Technical Support Center: Amide Synthesis. BenchChem.
- ResearchGate. (2021). Why did my amide syntesis does not work?
- YouTube. (2021). acetylation aniline.
- Chem-Impex. (n.d.). This compound.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- PMC - NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- BenchChem. (2025). Technical Support Center: High-Purity N,N'-bis(3-methoxyphenyl)oxamide Synthesis. BenchChem.
Sources
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide solubility issues and solutions.
Welcome to the technical support center for N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your research.
Introduction to this compound
This compound is a versatile chemical intermediate with significant applications in pharmaceutical development, particularly in the synthesis of analgesics and anti-inflammatory drugs.[1] Its molecular structure, characterized by a methoxyphenyl group and a dimethylpropanamide moiety, contributes to its physicochemical properties, including its notable solubility profile. While it exhibits compatibility with various organic solvents, its poor aqueous solubility presents a common hurdle in experimental workflows.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 56619-93-3 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Melting Point | 125-126 °C | [3] |
| Appearance | White or off-white powder or crystalline powder | [2] |
| XLogP3 | 2.75280 | [2] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is classified as practically insoluble in water.[2] This is attributed to its chemical structure, which has a significant nonpolar character, making it lipophilic. The XLogP3 value of 2.75 indicates a preference for lipid-rich environments over aqueous ones.[2] Therefore, direct dissolution in aqueous buffers without the aid of solubilizing agents is not expected to be successful.
Q2: What are the recommended organic solvents for dissolving this compound?
A2: Based on available data, the following organic solvents are effective for dissolving this compound[2]:
-
Very Soluble: N,N-Dimethylformamide (DMF)
-
Soluble: Methanol
-
Sparingly Soluble: Glacial Acetic Acid
-
Very Slightly Soluble: Chloroform
For initial stock solution preparation, DMF is a highly recommended starting point.
Q3: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic stock solution is introduced into an aqueous environment where it is poorly soluble. To mitigate this, consider the following:
-
Decrease the final concentration: The most straightforward approach is to lower the final working concentration of the compound in your aqueous medium.
-
Use a co-solvent system: Employing a water-miscible co-solvent can help maintain the compound's solubility in the final aqueous solution.[4][5] See the protocol below for guidance on developing a co-solvent system.
-
Incorporate surfactants: Surfactants can form micelles that encapsulate the lipophilic compound, aiding its dispersion in aqueous media.[6]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[7][8]
Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides a systematic approach to addressing the solubility challenges of this compound in aqueous systems.
Issue 1: Compound crashes out of solution during the preparation of working dilutions.
Root Cause Analysis:
The aqueous insolubility of this compound is the primary reason for its precipitation when diluted from an organic stock into an aqueous medium. The lipophilic nature of the molecule favors self-aggregation over interaction with water molecules.
Solution Workflow:
Caption: Advanced formulation strategies for bioavailability enhancement.
1. Lipid-Based Formulations:
Given the lipophilic nature of this compound, lipid-based drug delivery systems are a promising approach. [9][10]These formulations can enhance solubility and promote lymphatic transport, potentially increasing oral bioavailability. [10]Self-emulsifying drug delivery systems (SEDDS) are a type of lipid-based formulation that forms a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. [8] Protocol 2: Simple Lipid-Based Formulation Screening
-
Excipient Screening:
-
Oils: Select a range of pharmaceutically acceptable oils (e.g., Capryol 90, Labrafil M 1944 CS, sesame oil).
-
Surfactants: Choose surfactants with varying HLB values (e.g., Cremophor EL, Tween 80, Labrasol).
-
Co-surfactants/Co-solvents: Include excipients like Transcutol HP or PEG 400.
-
-
Solubility Determination in Excipients: Determine the solubility of this compound in individual excipients by adding an excess of the compound to a known volume of the excipient, followed by agitation until equilibrium is reached (typically 24-48 hours). Quantify the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Formulation Development: Based on the solubility data, create trial formulations by combining the oil, surfactant, and co-surfactant in different ratios.
-
Self-Emulsification Test: Add a small amount of the formulation to water with gentle stirring and observe the formation of an emulsion. The spontaneity of emulsification and the resulting droplet size are key performance indicators.
2. Solid Dispersions:
Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at the molecular level. [11]This can significantly enhance the dissolution rate and apparent solubility.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a cellulose derivative (e.g., HPMC).
-
Solvent Selection: Select a volatile organic solvent that can dissolve both this compound and the chosen carrier (e.g., methanol, ethanol, or a mixture).
-
Preparation:
-
Dissolve the compound and the carrier in the selected solvent in a specific ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier weight ratio).
-
Remove the solvent under vacuum using a rotary evaporator.
-
-
Characterization: The resulting solid dispersion should be a fine powder. Characterize the material for dissolution enhancement compared to the pure compound.
3. Particle Size Reduction:
Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate. [5][7]Micronization and nanosuspension are common techniques for particle size reduction. [5]While micronization can be achieved through milling techniques, creating a nanosuspension often involves high-pressure homogenization. [5][7]These methods typically require specialized equipment.
References
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.).
- Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - Semantic Scholar. (n.d.).
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
- Role of Lipophilicity in Drug Formulation Development - Pharma Specialists. (2024, November 16).
- Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- Methods of solubility enhancements | PPTX - Slideshare. (n.d.).
- Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF - ResearchGate. (n.d.).
- Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts - PubMed. (n.d.).
- This compound - Safety Data Sheet. (2025, July 26).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpbr.in [ijpbr.in]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Lipophilicity in Drug Formulation Development [pharmaspecialists.com]
- 9. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 10. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
The synthesis of this compound is a fundamental amide bond formation, typically achieved via the reaction of 3-methoxyaniline (m-anisidine) with pivaloyl chloride.[1] This reaction, a classic example of the Schotten-Baumann conditions, is robust but susceptible to the formation of several key impurities if not executed with precision.[2][3] This guide will address the identification, mitigation, and removal of these impurities.
Section 1: The Core Synthesis Pathway & Mechanism
The reaction proceeds via nucleophilic acyl substitution, where the nucleophilic amine of m-anisidine attacks the electrophilic carbonyl carbon of pivaloyl chloride.[4] A base, typically a tertiary amine like triethylamine or an inorganic base like sodium carbonate, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][][6]
General Reaction Scheme
Caption: Core synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add m-anisidine (1.0 equiv.). Dissolve it in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or Ethyl Acetate, approx. 0.5 M).
-
Base Addition: Add a suitable base (e.g., Triethylamine, 1.1 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.05 equiv.) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C. The reaction is exothermic.[]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes, then warm to room temperature.[1][7]
-
Monitoring: Monitor the reaction for the disappearance of m-anisidine using Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[1][8]
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethanol.[1][9]
Section 2: Frequently Asked Questions (FAQs) on Impurities
This section addresses the most common questions regarding impurities encountered during this synthesis.
Q1: What is the most common impurity I will encounter, and how do I identify it?
A: The most prevalent impurity is pivalic acid . It originates from the hydrolysis of the highly reactive pivaloyl chloride by trace amounts of water in the solvent, on the glassware, or in the starting materials.[10][11][12]
-
Identification:
-
¹H NMR: Pivalic acid appears as a sharp singlet at approximately 1.2-1.3 ppm (for the nine tert-butyl protons) and a very broad singlet for the acidic proton (>10 ppm), which is often not observed. Its tert-butyl signal may overlap with the product's tert-butyl signal, but can often be distinguished or inferred from integration.
-
Work-up: This acidic impurity is readily removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution during the work-up procedure.[12]
-
Q2: My TLC shows a spot corresponding to the starting m-anisidine. What went wrong?
A: The presence of unreacted m-anisidine points to an incomplete reaction.[8] The causality can be traced to several factors:
-
Incorrect Stoichiometry: An insufficient amount of pivaloyl chloride was used. Ensure accurate measurements.
-
Pivaloyl Chloride Degradation: The pivaloyl chloride may have partially hydrolyzed to the less reactive pivalic acid before it could react with the amine. Always use high-purity pivaloyl chloride from a freshly opened bottle or redistill it if necessary.[12]
-
Insufficient Base: If the HCl byproduct is not effectively neutralized, it will protonate the m-anisidine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the pivaloyl chloride.
-
Low Temperature/Short Reaction Time: While the reaction is fast, it may not have reached completion. Allow the reaction to warm to room temperature and stir for an adequate amount of time, monitoring by TLC until the starting material is consumed.[8]
Q3: Can a diacylated byproduct, N,N-bis(pivaloyl)-m-anisidine, form?
A: While theoretically possible, the formation of a significant amount of the diacylated product is unlikely under standard conditions. The primary amide product is significantly less nucleophilic than the starting m-anisidine. Furthermore, the extreme steric hindrance from the first bulky pivaloyl group sterically shields the nitrogen atom, making a second acylation very difficult.[13] Formation might be observed only under very harsh, forcing conditions (e.g., high temperatures with a strong, non-hindered base), which are not typical for this transformation.
Q4: I've noticed an impurity with a high boiling point that is difficult to remove. What could it be?
A: This could be pivalic anhydride . This impurity can form if pivalic acid (from hydrolysis of pivaloyl chloride) is present and gets deprotonated by the base to form a pivaloate salt. This salt can then react with another molecule of pivaloyl chloride.
-
Mitigation: The best strategy is prevention.[12] Use anhydrous conditions and high-purity reagents to minimize the initial formation of pivalic acid.
-
Removal: Due to its high boiling point, pivalic anhydride can be difficult to separate from the desired product by distillation. Careful column chromatography or recrystallization may be effective.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem/Cause/Solution Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive pivaloyl chloride (hydrolyzed).2. Insufficient or inactive base.3. m-Anisidine protonated and non-nucleophilic. | 1. Use fresh, high-purity pivaloyl chloride.[12]2. Ensure the base is fresh and anhydrous.3. Confirm adequate base stoichiometry (at least 1.0 equiv.) to neutralize HCl. |
| Product is an Oily or Gummy Solid | 1. Presence of unreacted starting materials or pivalic acid, which act as eutectic melting point depressants.2. Residual solvent. | 1. Perform a thorough aqueous work-up, including a NaHCO₃ wash, to remove soluble impurities.[8]2. Ensure the product is thoroughly dried under vacuum.3. Purify by recrystallization or column chromatography.[9] |
| Final Product has a Strong Vinegary/Sharp Odor | 1. Residual pivalic acid or pivaloyl chloride. | 1. Wash the crude product solution thoroughly with saturated NaHCO₃ solution.2. Recrystallize the final product to remove trapped volatiles.[9] |
| TLC shows multiple new spots | 1. Degradation of starting materials or product.2. m-Anisidine starting material is impure (contains isomers or other contaminants).[14] | 1. Avoid excessive heat or prolonged reaction times.2. Check the purity of the starting m-anisidine by TLC or NMR before starting the reaction. Purify if necessary. |
Section 4: Data & Purification Protocols
Table of Common Species & Analytical Data
| Compound | Structure | Origin | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| This compound | O=C(NC1=CC(OC)=CC=C1)C(C)(C)C | Product | ~1.3 (s, 9H, C(CH₃)₃), ~3.8 (s, 3H, OCH₃), ~6.6-7.3 (m, 4H, Ar-H), ~7.4 (br s, 1H, NH) |
| m-Anisidine | NC1=CC(OC)=CC=C1 | Starting Material | ~3.7 (s, 3H, OCH₃), ~3.8 (br s, 2H, NH₂), ~6.2-7.1 (m, 4H, Ar-H)[14] |
| Pivalic Acid | O=C(O)C(C)(C)C | Side Product | ~1.25 (s, 9H, C(CH₃)₃), >10 (br s, 1H, COOH)[11] |
| Pivaloyl Chloride | O=C(Cl)C(C)(C)C | Starting Material | ~1.35 (s, 9H, C(CH₃)₃) |
Protocol: Recrystallization for Final Purification
Recrystallization is the most effective method for obtaining a highly pure, crystalline product.[9][15]
-
Solvent Selection: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold. Ethyl acetate/hexanes or ethanol/water are common choices.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. Heat briefly and then hot-filter through a fluted filter paper or a pad of Celite to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath. For solvent/anti-solvent systems, slowly add the anti-solvent (e.g., hexanes) to the hot solution until it becomes slightly turbid, then allow it to cool.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The melting point should be sharp, around 125-126 °C.[16]
References
- Google Patents. (n.d.). CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- Google Patents. (n.d.). JPH11507944A - Method for separating pivalic acid from spent reaction mixture.
- ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?
- Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results.
- ChemSynthesis. (n.d.). N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide.
- MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide.
- Chemguide. (n.d.). The preparation of amides.
- LookChem. (n.d.). PIVALOYL CHLORIDE.
- PrepChem.com. (n.d.). Preparation of m-anisidine.
- ResearchGate. (2008). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry.
- ResearchGate. (2020). What is the best technique for amide purification?
- Organic-Chemistry.org. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- PubChem. (n.d.). N-(2-Bromo-3-methoxyphenyl)-2,2-dimethylpropanamide.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Wikipedia. (n.d.). m-Anisidine.
- Reddit. (2021). [College Organic Chem: Synthesis] How to synthesize m-anisidine from anisole?
- University of Illinois. (n.d.). The synthesis of meta-anisidine.
- Google Patents. (n.d.). US6562977B2 - Process for the preparation of mixed anhydrides.
- Indian Journal of Chemistry. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State.
- Google Patents. (n.d.). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
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- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride - Google Patents [patents.google.com]
- 11. manavchem.com [manavchem.com]
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- 16. echemi.com [echemi.com]
Technical Support Center: Synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Welcome to the technical support guide for the synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this reaction. Our focus is on identifying and mitigating side reactions to ensure high yield and purity of the target compound.
This compound is a valuable intermediate in pharmaceutical research, notably in the development of analgesics and anti-inflammatory agents.[1] Its synthesis is typically achieved via the nucleophilic acyl substitution of 3-methoxyaniline with pivaloyl chloride. While straightforward in principle, this reaction is susceptible to several side reactions that can complicate the synthesis and purification process.
Core Synthesis Pathway
The primary transformation involves the acylation of the primary amine, 3-methoxyaniline, using the sterically hindered pivaloyl chloride, usually in the presence of a base to neutralize the HCl byproduct.
Caption: Desired acylation of 3-methoxyaniline with pivaloyl chloride.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, explaining the underlying chemical principles and providing actionable solutions.
FAQ 1: My reaction yield is very low, or no product is formed. What went wrong?
A. Why It Happens: This is a common issue that can stem from several factors, the most frequent being the quality of the acylating agent. Pivaloyl chloride is highly reactive and susceptible to hydrolysis.[2][3]
-
Pivaloyl Chloride Hydrolysis: Pivaloyl chloride reacts readily with ambient moisture or residual water in solvents to form the unreactive pivalic acid.[4][5] This consumes the reagent and prevents it from acylating the aniline.
-
Poor Reagent Quality: The 3-methoxyaniline starting material can degrade over time, often indicated by a dark coloration. Oxidized anilines are less nucleophilic and can introduce colored impurities.
-
Suboptimal Temperature: While the reaction is often performed at 0°C to control exothermicity, excessively low temperatures can slow the reaction rate to a crawl, especially if the reagents are not sufficiently reactive.
B. How to Fix It:
-
Reagent Quality Control:
-
Use a fresh bottle of pivaloyl chloride or distill it immediately before use.
-
Ensure 3-methoxyaniline is of high purity and appears as a pale-yellow liquid. If dark, consider distillation.
-
-
Anhydrous Conditions:
-
Use anhydrous solvents (e.g., dichloromethane, ethyl acetate) and dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[6]
-
-
Temperature Optimization: Start the reaction at 0°C for the addition of pivaloyl chloride, then allow it to slowly warm to room temperature and stir for several hours to ensure completion. Monitor progress using Thin Layer Chromatography (TLC).
FAQ 2: I've isolated my product, but it's contaminated with a significant amount of pivalic acid. How can I avoid this and remove it?
A. Why It Happens: As mentioned in FAQ 1, pivalic acid is the hydrolysis product of pivaloyl chloride.[4] Its formation is almost inevitable unless stringent anhydrous conditions are maintained. Because it is an acid, it can complicate the workup and purification.
B. How to Fix It:
-
Prevention: The best strategy is prevention. Follow the anhydrous condition protocols outlined above. Adding the pivaloyl chloride slowly to the reaction mixture minimizes its contact time with any trace moisture before it can react with the aniline.
-
Removal during Workup: Pivalic acid can be easily removed with a basic wash. During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution.[6] The pivalic acid will be deprotonated to form sodium pivalate, which is soluble in the aqueous layer and will be separated from the desired amide product in the organic layer.
Workup Protocol:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash with water (2x).
-
Wash with saturated NaHCO₃ solution (2x). Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
FAQ 3: My mass spectrometry results show a peak corresponding to a di-acylated product. How is this possible and how can I prevent it?
A. Why It Happens: While primary acylation to form the amide is the main reaction, a second acylation can occur on the amide nitrogen to form an imide (N,N-bis(pivaloyl)-3-methoxyaniline). This is more likely under forcing conditions.
-
Excess Acylating Agent: Using a large excess of pivaloyl chloride increases the probability of a second acylation event.
-
Strong Base/High Temperature: The use of a very strong, non-hindered base can deprotonate the newly formed amide, making the nitrogen nucleophilic again. High temperatures provide the activation energy needed for this less favorable second acylation.
B. How to Fix It:
-
Stoichiometric Control: Use a precise stoichiometry, typically between 1.0 and 1.1 equivalents of pivaloyl chloride relative to the 3-methoxyaniline.
-
Controlled Conditions: Add the pivaloyl chloride dropwise at a low temperature (0°C) to maintain control over the reaction.[6]
-
Choice of Base: A mild, non-nucleophilic base like sodium carbonate or triethylamine is sufficient. The use of pyridine can also be effective and its nucleophilic catalysis can sometimes accelerate the desired N-acylation over side reactions.[7]
FAQ 4: I'm seeing evidence of acylation on the aromatic ring (Friedel-Crafts acylation). Why did this happen instead of N-acylation?
A. Why It Happens: This is a critical side reaction to consider. The methoxy (-OCH₃) group on the aniline is a powerful electron-donating group, which strongly activates the aromatic ring for Electrophilic Aromatic Substitution (EAS) reactions like Friedel-Crafts acylation.[8][9]
-
Lewis Acid Catalysis: Friedel-Crafts reactions are catalyzed by Lewis acids (e.g., AlCl₃, FeCl₃).[10] If your reaction conditions inadvertently contain or generate Lewis acids, C-acylation becomes a competitive pathway. Metal impurities in reagents or reaction vessels can sometimes act as catalysts.
-
Decarbonylation of Pivaloyl Chloride: A unique anomaly of pivaloyl chloride is its tendency to decarbonylate (lose CO) in the presence of strong Lewis acids to form a stable tert-butyl carbocation.[11] This carbocation can then act as an electrophile in a Friedel-Crafts alkylation reaction, leading to tert-butylated side products.
B. How to Fix It:
-
Avoid Lewis Acids: The N-acylation of aniline is typically very fast and does not require a Lewis acid catalyst. Standard conditions using a base like pyridine or sodium carbonate under Schotten-Baumann conditions (a two-phase system with aqueous base) will favor N-acylation and suppress C-acylation.[6]
-
Reaction Conditions: The N-acylation is kinetically favored and much faster than C-acylation under basic or neutral conditions. Ensure your reaction is not run under acidic conditions that could promote the Friedel-Crafts pathway.
Caption: Key potential side reactions in the synthesis.
Summary of Potential Side Products
| Side Product Name | Causative Factor(s) | Mitigation Strategy | Key Analytical Signature (MS m/z) |
| Pivalic Acid | Moisture in reagents/solvents | Use anhydrous conditions; basic wash during workup | [M-H]⁻: 101.06 |
| N,N-bis(pivaloyl)-3-methoxyaniline | Excess pivaloyl chloride; high temperature | Control stoichiometry (1.0-1.1 eq.); maintain low temp. | [M+H]⁺: 292.19 |
| 2-pivaloyl-3-methoxyaniline | Lewis acid catalysis | Avoid Lewis acids; use Schotten-Baumann conditions | [M+H]⁺: 208.13 |
| 4-pivaloyl-3-methoxyaniline | Lewis acid catalysis | Avoid Lewis acids; use Schotten-Baumann conditions | [M+H]⁺: 208.13 |
| 4-tert-butyl-3-methoxyaniline | Strong Lewis acids (e.g., AlCl₃) | Avoid strong Lewis acids | [M+H]⁺: 180.14 |
Validated Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is based on a standard Schotten-Baumann approach, which is effective at minimizing Friedel-Crafts side reactions.[6]
-
Setup: To a 3-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-methoxyaniline (1.0 eq.).
-
Dissolution: Add ethyl acetate (approx. 10 mL per gram of aniline) and an aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq. in 20 mL of water per gram of aniline).
-
Cooling: Cool the vigorously stirred biphasic mixture to 0°C using an ice-water bath.
-
Addition: Add pivaloyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine all organic layers. Wash with 1M HCl (1x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid is typically of high purity but can be further purified by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common solvent system for this compound is ethyl acetate/hexanes. The crude product should be highly soluble in ethyl acetate and poorly soluble in hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent. The melting point should be sharp, around 125-126°C.[12]
References
- Tetrahedron Letters. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. doi: 10.1016/j.tetlet.2011.10.140.
- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
- PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab.
- National Institutes of Health (NIH). (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.
- Google Patents. (n.d.). JPH11507944A - Method for separating pivalic acid from spent reaction mixture.
- National Institutes of Health (NIH). (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides.
- Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results.
- Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields.
- ResearchGate. (2012). Selective Methoxy Ether Cleavage of 2,6-Dimethoxyphenol Followed by a Selective Acylation.
- Course Hero. (2006). Friedel-Crafts Acylation of Anisole.
- Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride.
- Google Patents. (n.d.). US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl.
- Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.
- Collection Symposium Series. (2008). Diverse chemoselectivity during acylation of nucleosides.
Sources
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- 5. Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | 56619-93-3 [chemicalbook.com]
- 7. users.man.poznan.pl [users.man.poznan.pl]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 10. praxilabs.com [praxilabs.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
Technical Support Center: N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
A Guide to Achieving High Purity for Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for N-(3-Methoxyphenyl)-2,2-dimethylpropanamide and what are the expected primary impurities?
A1: The most common laboratory synthesis involves the acylation of 3-methoxyaniline (m-anisidine) with pivaloyl chloride.[1] This is typically a Schotten-Baumann reaction, conducted in a two-phase system with a base like sodium carbonate to neutralize the HCl byproduct.[1]
The primary impurities stem directly from this process:
-
Unreacted 3-methoxyaniline: A common impurity if the reaction does not go to completion.
-
Pivaloic acid: Formed from the hydrolysis of excess pivaloyl chloride.
-
Diacylated products: Although less common under controlled conditions, over-acylation can occur.
Q2: What are the key solubility properties of this compound I should know for purification?
A2: Understanding the compound's solubility is crucial for designing effective purification strategies. It is practically insoluble in water but shows varying degrees of solubility in organic solvents.[2] It is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, and sparingly soluble in glacial acetic acid.[2] For purification purposes like recrystallization, solvents such as ethyl acetate are effective.[1]
Q3: My initial purification attempt by recrystallization resulted in poor recovery. What is the most likely cause?
A3: The most common reason for low recovery during recrystallization is using an excessive volume of the hot solvent. The goal is to create a saturated solution at the solvent's boiling point, from which the compound will crystallize upon cooling. Using too much solvent will keep the product dissolved even at lower temperatures. Other factors include cooling the solution too rapidly, which can trap impurities and form small crystals that are difficult to filter, or not cooling the solution to a low enough temperature (e.g., in an ice bath) to maximize precipitation.[3]
Q4: Is column chromatography always necessary for this compound?
A4: Not necessarily. For many syntheses, a well-executed aqueous work-up followed by recrystallization is sufficient to achieve high purity (>99%).[1][4] Flash column chromatography should be considered a secondary, more rigorous purification step if:
-
Recrystallization fails to remove persistent impurities (e.g., byproducts with very similar solubility profiles).
-
The crude product "oils out" instead of crystallizing.
-
Extremely high purity (e.g., >99.8%) is required for a specific application.
Visual Workflow for Purification Strategy
Caption: General purification workflow for this compound.
Troubleshooting Guide: Common Purification Issues
Problem: My crude product is a persistent yellow/brown oil, and it won't solidify.
-
Probable Cause: This often indicates the presence of significant amounts of unreacted 3-methoxyaniline or other colored impurities. The impurities can suppress the crystallization of the desired product.
-
Solution:
-
Acid Wash: Before attempting purification, dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Transfer the solution to a separatory funnel and wash it with a dilute acid, such as 1 M HCl. The acidic aqueous layer will react with the basic 3-methoxyaniline impurity, converting it to its water-soluble hydrochloride salt, which is then extracted from the organic layer.
-
Brine Wash & Drying: Subsequently, wash the organic layer with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Re-attempt Crystallization: The resulting solid or more viscous oil should now be of higher purity and more amenable to crystallization or recrystallization.
-
Problem: After recrystallization, TLC analysis still shows a faint spot corresponding to the starting amine.
-
Probable Cause: The initial acid wash during the work-up was either omitted or insufficient to remove all the unreacted 3-methoxyaniline.
-
Solution: While another recrystallization might work, a more robust solution is to employ flash column chromatography. The amine is significantly more polar than the amide product and will adhere more strongly to the silica gel.
-
Recommended System: Use a silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate. A typical starting point observed on TLC for the product is a hexane/ethyl acetate ratio of 6:1.[1] The less polar product will elute before the more polar amine impurity.
-
Problem: My final product has a broad melting point range.
-
Probable Cause: A broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the solid, causing it to melt at a lower temperature and over a wider range than the pure substance.
-
Solution:
-
Second Recrystallization: Perform another recrystallization, ensuring the dissolution in a minimal amount of hot solvent, followed by slow cooling to promote the formation of well-defined, pure crystals.[3]
-
Solvent Choice: If the same solvent system yields no improvement, consider a different one. Refer to the solvent screening table below.
-
Characterization: Use spectroscopic methods like NMR or HPLC to identify the persistent impurity, which can help in designing a more targeted purification strategy.[5]
-
Data & Protocols
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 56619-93-3 | [1][6] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Appearance | White or off-white powder or crystalline powder | [2] |
| Melting Point | 125-126 °C or 152-156 °C (Varies by source) | [2] |
Note: The discrepancy in reported melting points highlights the importance of consistent analytical characterization.
Recrystallization Solvent Screening
| Solvent System | Application | Rationale |
| Ethyl Acetate | Primary Recrystallization | The product is soluble in hot ethyl acetate and less soluble when cold, making it an excellent choice for initial purification as demonstrated in literature.[1] |
| Ethanol / Water | Alternative Recrystallization | The compound is soluble in hot ethanol but insoluble in water. Adding hot water to a hot ethanol solution until turbidity appears, then clarifying with a few drops of ethanol, creates an effective system for forming pure crystals upon cooling.[3] |
| Toluene | Alternative Recrystallization | A higher boiling point solvent that can be effective for compounds that are too soluble in ethyl acetate. |
| Hexane / Diethyl Ether | Washing / Trituration | The product has low solubility in these non-polar solvents. Washing the crude solid with cold hexane or ether can effectively remove highly non-polar impurities. |
Protocol 1: High-Purity Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-warmed flask to remove them. This must be done quickly to prevent premature crystallization.[3]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to rinse away any remaining soluble impurities on the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. A sharp melting point and clean NMR spectrum will confirm purity.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica TLC plate and elute with various ratios of hexane and ethyl acetate. The ideal system will give the product an Rf value of ~0.3-0.4. A reported system is Hexane/Ethyl Acetate = 6:1.[1]
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase (or a less polar solvent like pure hexane) and carefully pack the column to create a uniform stationary phase bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process using TLC to identify which fractions contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting and Decision Making Diagram
Caption: Decision tree for common purification challenges.
References
- Amide Column. (n.d.). GL Sciences. [Link]
- What is the best technique for amide purification? (2020).
- How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. [Link]
- Amide or Amino HPLC Columns What are the Differences. (2025). MicroSolv. [Link]
- WO 2014/188453 A2. (2014).
- N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. (2025). ChemSynthesis. [Link]
- KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide). (n.d.). KOHJIN Film & Chemicals. [Link]
- III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. [Link]
- N-(3-Methoxyphenethyl)-2-propylpentanamide. (2024). MDPI. [Link]
- Identification of impurities and improved the synthesis of Lacosamide. (n.d.). Der Pharma Chemica. [Link]
- Nvn2E3ZQ4H | C12H16BrNO2 | CID 59280115. (n.d.). PubChem. [Link]
Sources
Technical Support Center: N-(3-Methoxyphenyl)-2,2-dimethylpropanamide Stability & Degradation
Welcome to the technical support center for N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the stability and degradation analysis of this compound. Our goal is to explain not just the procedural steps, but the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, stability, and analysis of this compound.
Q1: What are the recommended storage conditions for this compound to ensure long-term stability?
A1: Based on its chemical structure (a stable amide), this compound should be stored in a cool, dark, and dry place.[1] The primary environmental factors to control are humidity, light, and temperature. We recommend storage in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), at 2-8°C.
-
Scientist's Note: The amide bond is the most reactive site for potential hydrolysis. Storing the compound in a desiccator or with a desiccant minimizes atmospheric moisture, which can act as a nucleophile, especially over long storage periods. The methoxy group on the phenyl ring is generally stable but can be susceptible to long-term oxidative degradation, hence the recommendation for a dark environment and an inert atmosphere.
Q2: Why is it critical to perform forced degradation studies on this compound?
A2: Forced degradation (or stress testing) is a regulatory requirement and a critical step in drug development mandated by guidelines like the ICH Q1A(R2).[2] These studies provide several key insights:
-
Degradation Pathways: They help elucidate the likely degradation pathways of the molecule, identifying potential degradants that could form under various environmental conditions.[2][3]
-
Intrinsic Stability: The studies reveal the inherent stability of the molecule by exposing it to stress conditions more severe than accelerated stability testing.[3][4]
-
Analytical Method Validation: Stress testing is essential for developing and validating a "stability-indicating" analytical method. Such a method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities.[2][5]
Q3: What are the primary degradation pathways I should anticipate for an amide-containing compound like this?
A3: The central amide linkage is the most susceptible functional group. Therefore, the primary anticipated degradation pathway is hydrolysis .
-
Acidic/Basic Hydrolysis: This involves the cleavage of the amide bond to yield 3-methoxyaniline and 2,2-dimethylpropanoic acid (pivalic acid). This reaction is catalyzed by both acid and base.
-
Oxidation: While the amide itself is relatively resistant to oxidation, the methoxy group and the aromatic ring can be susceptible. Oxidation might lead to the formation of N-oxides, hydroxylated species on the aromatic ring, or demethylation of the methoxy group to a phenol.
-
Photodegradation: Aromatic systems can absorb UV light, which may induce radical-based degradation pathways.
-
Thermal Degradation: At high temperatures, complex degradation can occur, potentially involving rearrangements or fragmentation of the molecule.[6][7]
Q4: Which analytical technique is most suitable for a stability-indicating method for this compound?
A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for this application.
-
Rationale: this compound has a good chromophore (the methoxyphenyl group) making it suitable for UV detection. RP-HPLC provides excellent resolving power to separate the parent compound from its more polar (e.g., hydrolysis products) or slightly less polar degradants. For structural elucidation of unknown degradants, coupling HPLC to a mass spectrometer (LC-MS/MS) is the gold standard.[8][9][10]
Section 2: Troubleshooting Guide for Degradation Studies
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: I've performed forced degradation under standard hydrolytic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at 60°C for 24 hours, but I see minimal to no degradation.
-
Plausible Cause: The amide bond in this compound is sterically hindered by the bulky t-butyl group (from the dimethylpropanamide side), making it unusually resistant to hydrolysis compared to less hindered amides.
-
Solution Path:
-
Increase Stress Severity: Incrementally increase the temperature (e.g., to 80°C or reflux), the concentration of the acid/base (e.g., to 1 M), or the duration of the stress.
-
Monitor Progress: It is crucial to monitor the reaction at intermediate time points (e.g., 2, 6, 12, 24 hours) to avoid complete degradation. The goal is to achieve 5-20% degradation, which is optimal for validating the analytical method's specificity.[3]
-
Consider a Co-Solvent: Since the compound is practically insoluble in water, poor solubility might be limiting the reaction.[11] Prepare the initial stock solution in a water-miscible organic solvent like acetonitrile or methanol before diluting it with the acidic or basic solution. Ensure the final concentration of the organic solvent is kept low (e.g., <10%) to avoid altering the stress condition significantly.
-
Problem 2: My oxidative degradation with 3% H₂O₂ shows multiple small, poorly resolved peaks on the HPLC chromatogram.
-
Plausible Cause: Oxidation can be a non-specific process, generating numerous minor degradants (e.g., various hydroxylated isomers, N-oxides). This can result in a complex chromatogram that is difficult to interpret.
-
Solution Path:
-
Optimize Chromatography: The first step is to optimize the HPLC method. Try a shallower gradient to improve the separation of closely eluting peaks. Experiment with different column chemistries (e.g., Phenyl-Hexyl instead of a standard C18) or mobile phase modifiers (e.g., formic acid vs. trifluoroacetic acid) to alter selectivity.[8]
-
Moderate the Stress: Reduce the concentration of hydrogen peroxide (e.g., to 1%) or the reaction temperature. The goal is to identify the primary, most likely degradation products, not every possible minor species.
-
Use a Catalyst: In some cases, controlled oxidation can be achieved using a metal catalyst (e.g., Cu²⁺) with a milder oxidizing agent, but this adds complexity.
-
Problem 3: The peak corresponding to my parent compound is decreasing, but I don't see any new peaks appearing in the chromatogram.
-
Plausible Cause: This issue can arise from several scenarios:
-
Degradant is Not UV-Active: The degradation product may lack a chromophore. For example, if the aromatic ring were completely cleaved (unlikely under mild conditions), the resulting fragments might not absorb at the wavelength used for detection.
-
Degradant is Not Eluting: The degradation product could be highly polar and eluting in the solvent front, or it could be non-polar and irreversibly adsorbed onto the column.
-
Precipitation: The degradant may have precipitated out of the solution after the stress condition was applied.
-
-
Solution Path:
-
Use a Universal Detector: Analyze the sample using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
-
Modify Chromatographic Method: Run a very fast gradient (e.g., 5% to 95% organic in 2 minutes) to check for late-eluting peaks. Also, examine the solvent front carefully by injecting a blank and comparing it to your sample.
-
Check for Precipitate: Visually inspect your stressed sample vials for any solid material before injection. If present, attempt to dissolve it in a stronger solvent (like DMSO or DMF) and analyze it.
-
Section 3: Experimental Protocols & Workflows
These protocols provide a validated starting point for your investigations.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for subjecting this compound to a range of stress conditions as recommended by ICH guidelines.[2]
Step 1: Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in methanol or acetonitrile to achieve a stock concentration of 1 mg/mL.
Step 2: Application of Stress Conditions
-
For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a suitable vial.
-
Run a "control" sample for each condition, where the stressor is added and immediately neutralized or diluted for analysis at t=0.
-
A separate "blank" vial containing only the stressor solution and solvent should also be prepared to identify any chromatographic artifacts.
| Stress Condition | Reagent / Procedure | Typical Conditions | Neutralization/Dilution |
| Acid Hydrolysis | 1 M HCl | 80°C for 24 hours | Neutralize with 1 M NaOH |
| Base Hydrolysis | 1 M NaOH | 80°C for 24 hours | Neutralize with 1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temperature for 24 hours | Dilute with mobile phase |
| Thermal | Store solid powder in an oven | 105°C for 48 hours | Dissolve in solvent |
| Photolytic | Expose solution (in quartz cuvette) | ICH Q1B specified light source | Analyze directly |
Step 3: Sample Analysis
-
After the specified duration, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples as indicated in the table.
-
Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL before injecting into the HPLC system.
Workflow Visualization: Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating method.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Scientist's Note: The 0.1% formic acid serves to protonate residual silanols on the column packing, reducing peak tailing, and provides protons for efficient ionization if using mass spectrometry. The gradient is designed to first elute polar degradants (like 3-methoxyaniline) before ramping up to elute the parent compound and any potential non-polar degradants.
Anticipated Degradation Pathway: Hydrolysis
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Low Yield in N-(3-Methoxyphenyl)-2,2-dimethylpropanamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. We will move beyond simple procedural steps to explore the chemical principles and mechanistic subtleties that govern the success of this important acylation reaction.
The synthesis of this compound is a nucleophilic acyl substitution, typically performed via the reaction of 3-methoxyaniline with pivaloyl chloride.[1] This amide is a valuable intermediate in the synthesis of various bioactive molecules and specialty chemicals.[2] While seemingly straightforward, this reaction, often conducted under Schotten-Baumann conditions, presents several potential pitfalls that can significantly impact yield.[1][3][4]
Section 1: Core Reaction Principles & Mechanism
The reaction proceeds via a nucleophilic attack of the nitrogen atom of 3-methoxyaniline on the electrophilic carbonyl carbon of pivaloyl chloride.[3][5] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1][6][7]
Sources
Technical Support Center: Purification of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Welcome to the technical support guide for N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-93-3). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this key amide intermediate. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Section 1: Core Compound Properties & Purity Benchmarks
A precise understanding of the physicochemical properties of this compound is the foundation of any successful purification strategy. These properties dictate the choice of solvents, techniques, and analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 125-126°C or 152-156°C | [2] |
| Solubility Profile | Practically Insoluble: WaterVery Slightly Soluble: ChloroformSparingly Soluble: Glacial Acetic AcidSoluble: MethanolVery Soluble: N,N-Dimethylformamide (DMF) | [2] |
Expert Insight: The Melting Point Discrepancy
The variance in reported melting points (125-126°C vs. 152-156°C) is a critical observation.[2] While this could be due to measurement conditions, it may also suggest the existence of different crystalline forms (polymorphs). Polymorphism can significantly impact solubility and stability. For purity assessment, the key indicator is not the absolute value but the sharpness of the melting range. A pure, single-polymorph compound should melt over a narrow range (≤ 1°C). A broad melting range is a definitive sign of impurities. Researchers should establish an internal standard melting point based on their analytically pure reference material.
Section 2: Troubleshooting Guide for Common Purification Issues (Q&A)
This section addresses the most common challenges encountered during the purification of this compound, structured in a practical question-and-answer format.
Issue Cluster 1: Problems After Initial Synthesis & Aqueous Workup
Question: My crude product after synthesis is a discolored oil or a waxy, low-melting solid. A TLC analysis (e.g., 6:1 Hexane:Ethyl Acetate) shows the main product spot (Rf ≈ 0.50) but also baseline material and a spot near the solvent front.[3] What are these impurities?
Answer: This is a classic impurity profile following the acylation of 3-methoxyaniline with pivaloyl chloride.[3] The primary contaminants are typically:
-
Unreacted 3-methoxyaniline (m-anisidine): This is a basic compound that will often streak or remain at the baseline on silica gel TLC.
-
Pivaloic Acid: Formed from the hydrolysis of excess pivaloyl chloride. This acidic impurity will also often stick to the baseline.
-
Di-acylated Product (Side Reaction): While less common under controlled conditions, it's a potential non-polar byproduct that would exhibit a higher Rf value.
The oily or waxy nature of the crude product is often due to the presence of these unreacted starting materials, which depress the melting point of the desired amide.
Question: How can I effectively remove these starting material impurities during the workup?
Answer: A targeted liquid-liquid extraction (workup) is the most effective first-pass purification step. The goal is to leverage the differing acid-base properties of the impurities versus your neutral amide product. A robust aqueous workup is a self-validating system; if performed correctly, it will selectively remove the bulk of ionic impurities.
Workflow for Enhanced Aqueous Workup
Caption: Optimized aqueous workup workflow.
Issue Cluster 2: Recrystallization Challenges
Question: I've performed the aqueous workup, but my product fails to crystallize from hot ethyl acetate as suggested in the literature.[3] What is my next step?
Answer: Recrystallization failure, even after a good workup, typically points to two causes: 1) the presence of persistent impurities that inhibit crystal lattice formation, or 2) suboptimal solvent choice for your specific impurity profile.
Your immediate next step is a systematic solvent screening. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the compound's known solubility, a good starting point is to test alcohols (Methanol, Ethanol, Isopropanol) and ester/hydrocarbon mixtures.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent/System | Rationale | Procedure Notes |
| Isopropanol | Higher boiling point than ethanol, often provides better crystal growth. | Good first alternative to ethyl acetate. |
| Toluene | Good for dissolving non-polar impurities while having moderate solubility for the amide when hot. | May require seeding to induce crystallization. |
| Ethyl Acetate / Hexane | A versatile two-solvent system. | Dissolve crude product in a minimum of hot ethyl acetate, then add hot hexane dropwise until turbidity persists. Let cool slowly. |
| Ethanol / Water | Another two-solvent system. | Dissolve in minimum hot ethanol, add hot water dropwise until cloudy. |
Question: My product "oils out" during recrystallization instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent environment. The solute separates as a liquid phase instead of a solid crystalline phase.
Causality & Solutions:
-
High Impurity Load: The impurities lower the melting point of your product to below the temperature of supersaturation. Solution: Pre-purify the material further using flash column chromatography before attempting recrystallization.
-
Cooling Too Rapidly: A large temperature gradient can cause the solution to become supersaturated too quickly. Solution: Ensure slow, gradual cooling. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Solvent Choice: The boiling point of your solvent may be too high. Solution: Switch to a lower-boiling point solvent system from your screening. For example, if oiling out occurs in toluene, try the ethyl acetate/hexane system.
Issue Cluster 3: Column Chromatography Difficulties
Question: I am using flash column chromatography, but I cannot achieve baseline separation between my product and a closely-eluting impurity. What can I do?
Answer: This is a common challenge when an impurity has a polarity very similar to the product. The key is to alter the selectivity of your chromatographic system. Simply increasing the column length or decreasing the polarity of the mobile phase (e.g., going from 10% to 5% ethyl acetate in hexane) may not be enough.
Strategies to Improve Selectivity:
-
Introduce a More Polar Solvent: Instead of a simple two-component system, introduce a small amount (0.5-1%) of a more polar solvent like methanol or isopropanol into your ethyl acetate/hexane mixture. This can alter the interactions with the silica gel surface and improve separation.
-
Switch the "Weak" Solvent: Replace hexane with toluene. The pi-pi stacking interactions of toluene with your aromatic compound can significantly alter its retention relative to non-aromatic impurities.
-
Use a Different Stationary Phase: If silica gel fails, consider using alumina or a bonded phase like diol or cyano columns, which offer different separation mechanisms. This is a more advanced approach for very challenging separations.[4]
Decision Tree for Purification Strategy
Caption: Selecting the appropriate purification method.
Section 3: Standardized Experimental Protocols
Protocol 3.1: High-Fidelity Recrystallization
This protocol assumes isopropanol has been identified as a suitable solvent.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., 15-20 mL) and heat the mixture to a gentle reflux with stirring.
-
Achieve Saturation: Continue adding isopropanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth phase.
-
Induce Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single seed crystal of pure product.
-
Maximize Yield: Once the solution has reached room temperature and crystallization appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 3.2: Flash Column Chromatography
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use a 40:1 to 100:1 ratio of silica gel to crude product by weight. Pack the column using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the column eluent. Pre-adsorb the sample onto a small amount of silica gel by adding silica, concentrating the mixture to a dry powder, and carefully adding this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 15% Ethyl Acetate in Hexane) to elute the product. A stepwise gradient is often more effective than a continuous one for separating close spots.
-
Fraction Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.
Section 4: FAQs on Purity Verification & Handling
Q1: What are the expected signals in a ¹H NMR spectrum for pure this compound? A1: In a typical spectrum (in CDCl₃), you should expect to see: a large singlet around 1.3 ppm (9H, corresponding to the three methyl groups of the pivaloyl group), a singlet around 3.8 ppm (3H, from the methoxy group), and a complex pattern of aromatic signals between 6.6 and 7.4 ppm (4H). A broad singlet for the N-H proton will also be present, typically around 7.5-8.0 ppm. The absence of signals corresponding to 3-methoxyaniline or pivaloic acid is a key indicator of purity.
Q2: What is a reliable HPLC method for final purity analysis? A2: A reverse-phase HPLC-UV method is standard for this type of compound.[5]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both often containing 0.1% formic acid to ensure good peak shape.
-
Gradient: Start at ~30% B, ramp to 95% B over 10-15 minutes.
-
Detection: UV detection at a wavelength where the methoxyphenyl group absorbs, typically around 254 nm or 275 nm.
-
Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.
Q3: What are the essential safety precautions when handling this compound? A3: While a specific SDS for this exact compound is not universally available, related amide structures require standard laboratory precautions.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[1][8]
References
Sources
Technical Support Center: Synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Overview of the Synthesis
The synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is a standard amidation reaction, specifically an N-acylation. It involves the reaction of 3-methoxyaniline with 2,2-dimethylpropanoyl chloride (commonly known as pivaloyl chloride). This reaction falls under the category of Schotten-Baumann reactions, which are characterized by the formation of amides or esters using an acid chloride in the presence of a base.[1][2]
The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This is crucial because the HCl would otherwise react with the starting amine (3-methoxyaniline) to form its hydrochloride salt, rendering it non-nucleophilic and halting the reaction.[4] In certain cases, a nucleophilic catalyst is also employed to significantly accelerate the rate of reaction.
dot graph "Reaction_Scheme" { layout="dot"; rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize=12]; subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "3-methoxyaniline" [label="3-Methoxyaniline"]; "Pivaloyl_chloride" [label="Pivaloyl Chloride"]; } subgraph "cluster_products" { label="Products"; bgcolor="#F1F3F4"; "Amide_Product" [label=<this compound>]; "HCl" [label="HCl"]; } "3-methoxyaniline" -> "Amide_Product" [label="+ Pivaloyl Chloride", fontname="Arial Italic"]; "Pivaloyl_chloride" -> "Amide_Product" [style="invis"]; "Amide_Product" -> "HCl" [label="+", style="invis"]; {rank=same; "3-methoxyaniline"; "Pivaloyl_chloride";} {rank=same; "Amide_Product"; "HCl";} } केंद Figure 1: General reaction scheme for the synthesis.
Catalyst and Base Selection Guide
Choosing the right combination of base and, if necessary, a catalyst is critical for achieving high yield, purity, and reasonable reaction times. The selection depends on the reactivity of the substrates and the desired reaction conditions.
| Reagent System | Type | Mechanism of Action | Pros | Cons | Typical Conditions |
| Triethylamine (TEA) or Pyridine | Stoichiometric Base | Acts as an HCl scavenger. Pyridine can also act as a weak nucleophilic catalyst.[5] | Inexpensive, readily available, effective at neutralizing HCl. | Can sometimes be difficult to remove during workup. Pyridine has a strong, unpleasant odor. | 1.1-1.5 equivalents; Dichloromethane (DCM) or Ethyl Acetate; 0 °C to room temp. |
| Aqueous Base (e.g., Na₂CO₃, NaOH) | Stoichiometric Base | Biphasic (Schotten-Baumann) conditions. Neutralizes HCl in the aqueous phase.[1] | Excellent for large-scale synthesis, easy workup (phase separation), very high yields possible.[6] | Risk of acyl chloride hydrolysis if mixing is poor or reaction is slow.[7] | Biphasic system (e.g., Ethyl Acetate/Water); vigorous stirring; 0 °C. |
| TEA + DMAP (catalytic) | Stoichiometric Base + Nucleophilic Catalyst | TEA is the HCl scavenger. DMAP acts as a potent acyl transfer agent by forming a highly reactive N-acylpyridinium salt intermediate.[8][9] | Dramatically increases reaction rate, often by orders of magnitude.[8] Allows for acylation of sterically hindered or less reactive amines. | DMAP is more expensive and toxic. Can be difficult to remove trace amounts. | 1.1 eq. TEA, 0.01-0.1 eq. DMAP; Aprotic solvent (DCM, THF); Room temp. |
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or has stalled. What is the likely cause? A1: This is often due to the protonation of the starting amine. Ensure you have added at least one full equivalent of a suitable base (like triethylamine or sodium carbonate) to scavenge the HCl produced.[4] If the amine is particularly electron-deficient or sterically hindered, the reaction may require heating or the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).[10]
Q2: Why is my final product contaminated with a water-soluble salt? A2: This is likely the hydrochloride salt of your base (e.g., triethylammonium chloride) or unreacted starting amine. During the aqueous workup, ensure you wash the organic layer thoroughly with water, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acidic species, and finally with brine to aid in phase separation.
Q3: Can I use an anhydride instead of pivaloyl chloride? A3: Yes, pivaloic anhydride can be used. However, the reaction is typically slower than with the acyl chloride. In this case, using a catalyst like DMAP is highly recommended to achieve a reasonable reaction rate.[9] The byproduct is pivaloic acid, which must be removed during workup, usually with a basic wash.
Q4: I am seeing a significant amount of pivaloyl chloride hydrolysis during my Schotten-Baumann reaction. How can I prevent this? A4: Hydrolysis of the acyl chloride occurs when it reacts with water before it can react with the amine. To minimize this, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. Also, maintain a low temperature (e.g., 0 °C) and add the pivaloyl chloride slowly to the biphasic mixture. Since amines are generally much better nucleophiles than water, they will outcompete water for reaction with the acyl chloride in the organic phase.[7]
In-Depth Troubleshooting Guide
dot graph "Troubleshooting_Workflow" { layout="dot"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} केंद Figure 2: A logical workflow for troubleshooting common issues.
Issue 1: Low Product Yield
-
Symptom: After purification, the isolated mass of this compound is significantly lower than the theoretical maximum.
-
Possible Cause A: Incomplete Reaction. The reaction may not have gone to completion. This can be verified by Thin Layer Chromatography (TLC) of the crude reaction mixture, which would show a significant spot corresponding to the starting 3-methoxyaniline.
-
Possible Cause B: Product Loss During Workup. The amide product has some polarity and might be partially lost to the aqueous phase if an excessive number of water washes are performed.
-
Solution: Minimize aqueous washes. Use a saturated sodium chloride (brine) wash as the final step before drying the organic layer. This decreases the solubility of organic compounds in the aqueous layer and helps to break up emulsions.
-
-
Possible Cause C: Hydrolysis of Pivaloyl Chloride. If using aqueous base (Schotten-Baumann conditions), the pivaloyl chloride can react with water.
-
Solution: Perform the reaction at 0 °C and ensure very rapid stirring to favor the reaction between the amine and the acyl chloride in the organic phase over hydrolysis at the interface.[7] Alternatively, switch to an anhydrous organic solvent with an organic base like triethylamine.
-
Issue 2: Product Purity is Low
-
Symptom: NMR or TLC analysis of the isolated product shows multiple spots or peaks in addition to the desired product.
-
Possible Cause A: Unreacted 3-Methoxyaniline. A faint amine smell might be present. The starting amine can be difficult to separate from the product due to similar polarities.
-
Solution: Wash the crude organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the unreacted amine, forming a water-soluble salt that will be extracted into the aqueous phase. Be sure to subsequently wash with a base (e.g., NaHCO₃ solution) to remove any residual acid before drying and concentrating.
-
-
Possible Cause B: Residual DMAP. If DMAP was used as a catalyst, its high polarity and basicity can make it tricky to remove completely.
-
Solution: Similar to removing unreacted amine, an acidic wash (1M HCl) is very effective at removing DMAP by protonating it.
-
-
Possible Cause C: Diacylation. While sterically unlikely with pivaloyl chloride, it is theoretically possible for the nitrogen to be acylated twice under harsh conditions, though this is rare for aniline derivatives.
-
Solution: Ensure the reaction temperature is controlled (0 °C to room temperature) and that the pivaloyl chloride is added slowly and not in a large excess (use 1.05-1.10 equivalents).
-
Experimental Protocols
Protocol A: Standard Schotten-Baumann Synthesis (High Yield)
This protocol is adapted from a standard procedure for this type of transformation.[6]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq) and sodium carbonate monohydrate (2.5 eq) in a mixture of ethyl acetate and water (e.g., 1:3 v/v).
-
Cooling: Cool the vigorously stirring mixture to 0 °C using an ice-water bath.
-
Addition: Add pivaloyl chloride (1.05 eq) dropwise to the mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC (e.g., using a 6:1 hexane/ethyl acetate eluent).
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer once more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the final product as a colorless solid.[6]
Protocol B: DMAP-Catalyzed Synthesis (High Speed)
This method is ideal for small-scale or rapid synthesis when reaction time is critical.
-
Setup: To a solution of 3-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Catalyst Addition: Add DMAP (0.05 eq) to the solution.
-
Cooling & Addition: Cool the mixture to 0 °C and add pivaloyl chloride (1.1 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting amine.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove TEA and DMAP), water, saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product, which can be further purified by recrystallization or flash column chromatography.
dot graph "DMAP_Catalysis" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} केंद Figure 3: Catalytic cycle of DMAP in acylation.[8]
References
- Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | 56619-93-3. ChemicalBook.
- Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München.
- Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Datapdf.
- The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.
- Catalytic Friedel-Crafts Acylation of Aniline Derivatives. ResearchGate.
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
- Amines. NCERT.
- What is acetylation of amines? Quora.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Acylation of Aniline Explained. Pearson.
- In schotten-baumann conditions, why doesn't the acyl chloride react with the water? Reddit.
- Schotten-Baumann Reaction and its Mechanism. YouTube.
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
- Schotten–Baumann Reaction Guide. Scribd.
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. This compound | 56619-93-3 [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: N-(3-Methoxyphenyl)-2,2-dimethylpropanamide Reactions
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges related to solvent effects and reaction optimization.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and subsequent reactions of this compound, with a focus on the critical role of solvents.
FAQ 1: My synthesis of this compound is resulting in low yield. What are the likely causes and solutions?
Low yield in the acylation of m-anisidine with pivaloyl chloride is a frequent issue stemming from several controllable factors. The reaction, typically a Schotten-Baumann type, requires careful management of reagents, pH, and solvent phases.
Common Causes & Corrective Actions:
-
Deactivation of the Amine: The primary amine of m-anisidine is nucleophilic, but it can be easily protonated by the HCl byproduct of the reaction, rendering it unreactive.[1]
-
Solution: The reaction requires a base to neutralize the generated HCl. An inorganic base like sodium carbonate is ideal as it maintains the pH in a range that keeps the amine deprotonated without being so strong as to cause significant hydrolysis of the acyl chloride.[2]
-
-
Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water and base. This side reaction consumes the acylating agent, reducing the yield.
-
Solution: Performing the reaction at low temperatures (e.g., 0 °C) minimizes the rate of hydrolysis.[2] Adding the pivaloyl chloride dropwise to the reaction mixture ensures it reacts preferentially with the more nucleophilic amine rather than with water.
-
-
Poor Phase Mixing: In the biphasic ethyl acetate/water system described in the literature, inefficient stirring can lead to poor contact between the reactants, which are in different phases.[2]
-
Solution: Vigorous mechanical stirring is essential to create a large interfacial area, maximizing the reaction rate between the amine (dissolved in the organic phase) and the acyl chloride at the interface, with the base present in the aqueous phase.
-
-
Product Precipitation & Loss: The product, this compound, has limited solubility in some organic solvents and is practically insoluble in water.[3] Improper workup can lead to premature precipitation and loss of product.
-
Solution: Ensure the product is fully dissolved in the organic layer before separation. If precipitation occurs in the aqueous layer, an additional extraction with ethyl acetate is necessary.[2] During recrystallization, careful selection of the solvent and cooling rate is critical to maximize recovery.
-
Troubleshooting Workflow: Low Synthesis Yield
Below is a logical workflow to diagnose and resolve low-yield issues during the synthesis.
Caption: A diagnostic chart for troubleshooting failed aromatic substitutions.
Part 2: Experimental Protocols
These protocols are provided as a baseline for experimentation. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the Schotten-Baumann reaction. [2] Materials:
-
m-Anisidine (m-aminoanisole)
-
Pivaloyl chloride
-
Sodium carbonate monohydrate
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Ice bath, round-bottom flask, addition funnel, magnetic stirrer
Step-by-Step Procedure:
-
Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, combine m-anisidine (21.9 mL, 195 mmol) and sodium carbonate monohydrate (62.0 g, 500 mmol).
-
Solvent Addition: Add ethyl acetate (300 mL) and deionized water (860 mL) to the flask.
-
Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: Slowly add pivaloyl chloride (25.0 mL, 205 mmol) dropwise via an addition funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: Continue stirring the mixture vigorously at 0 °C for 1 hour after the addition is complete.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with an additional portion of ethyl acetate (300 mL).
-
Combine & Dry: Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from hot ethyl acetate to afford the pure product as a colorless solid. The expected yield is typically very high (>95%). [2]
Protocol 2: General Procedure for Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent. [4] Materials:
-
This compound (purified solid)
-
Solvent of interest (e.g., DCM, Toluene, etc.)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., add 20 mg to 2 mL of solvent). The key is to have undissolved solid visibly present.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to sit undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the sample to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Be extremely careful not to disturb the solid at the bottom.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.
-
Calculation: Back-calculate to find the concentration in the original saturated solution. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.
References
- ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications.
- Gallou, F. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(16), 5299-5306.
- Novartis OAK. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Novartis Open Access Archive.
- UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
- Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
- LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts.
- ResearchGate. (2021). Why did my amide synthesis does not work?. ResearchGate.
- Chem-Impex. (n.d.). This compound. Chem-Impex International.
- ResearchGate. (2025). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. ResearchGate.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
- Google Patents. (2014). WO 2014/188453 A2. Google Patents.
- Repositorio Académico - Universidad de Chile. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Universidad de Chile.
- Jack Westin. (n.d.). Synthesis of Amides. Organic Chemistry.
- PubChem. (n.d.). N-(2-Bromo-3-methoxyphenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information.
- MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI.
- RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
- YouTube. (2013). Effect of Solvent on Sn1 Reaction. AK LECTURES.
- ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents. ResearchGate.
- ChemSynthesis. (n.d.). N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. ChemSynthesis.
- National Institutes of Health. (n.d.). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. National Center for Biotechnology Information.
- KOHJIN Co., Ltd. (n.d.). KJCMPA®-100 (3-methoxy-N,N-dimethylpropanamide). KOHJIN.
- Solubility of Things. (n.d.). N,N-Dimethylpropanamide. Solubility of Things.
- PubChem. (n.d.). N-Methoxy-N,2-dimethylpropanamide. National Center for Biotechnology Information.
Sources
Managing reaction temperature for N-(3-Methoxyphenyl)-2,2-dimethylpropanamide synthesis
Technical Support Center: N-(3-Methoxyphenyl)-2,2-dimethylpropanamide Synthesis
Guide Focus: Critical Temperature Management for Optimal Yield and Purity
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing the reaction temperature—a critical parameter for the success of this synthesis. The information is structured to help you understand the fundamental principles and troubleshoot common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of temperature in the acylation of 3-methoxyaniline with pivaloyl chloride.
Q1: What is the underlying reaction for synthesizing this compound?
The synthesis is a nucleophilic acyl substitution, specifically the acylation of an amine (3-methoxyaniline) with an acid chloride (pivaloyl chloride). This reaction is often conducted under Schotten-Baumann conditions, which typically involve the presence of a base in an aqueous or biphasic system to neutralize the hydrochloric acid (HCl) byproduct.[1][2] The base, commonly pyridine or triethylamine, is crucial as it removes the HCl, shifting the reaction equilibrium towards the product and preventing the protonation of the starting amine.[3][4][5][6]
Q2: Why is temperature management so critical for this specific reaction?
Temperature control is paramount for three primary reasons:
-
Exothermic Nature: The reaction between an amine and a highly reactive acid chloride like pivaloyl chloride is significantly exothermic.[7] Without initial cooling, the rapid heat generation can lead to a runaway reaction, causing solvent boiling and the formation of undesirable byproducts.
-
Reagent Stability: Pivaloyl chloride is highly reactive and moisture-sensitive.[8][9] It reacts vigorously with water, a side reaction that is accelerated at higher temperatures.[9][10] Careful temperature management minimizes the hydrolysis of the acid chloride, ensuring it is available to react with the amine.
-
Reaction Kinetics and Selectivity: While initial cooling is necessary to control the exotherm, the reaction may require warming to proceed to completion in a reasonable timeframe.[11][12] An optimal temperature profile ensures the reaction is both safe and efficient, maximizing the yield of the desired amide product.
Q3: What is the generally recommended temperature profile for this synthesis?
A bi-phasic temperature profile is standard for this type of acylation:
-
Addition Phase (0 °C to 5 °C): The pivaloyl chloride should be added dropwise to the solution of 3-methoxyaniline and base while the reaction vessel is maintained in an ice bath.[11] This maintains control over the initial exothermic burst.
-
Reaction Phase (Room Temperature to 60 °C): After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure it proceeds to completion.[11] In some cases, gentle heating (e.g., to 50-60 °C) may be employed to increase the reaction rate, especially if monitoring indicates a stalled reaction.[12]
Q4: What are the direct consequences of improper temperature control?
| Temperature Deviation | Likely Consequence | Scientific Explanation |
| Initial Temperature Too High (> 10 °C) | Low yield, formation of dark, tarry byproducts, potential for runaway reaction. | The uncontrolled exotherm can accelerate side reactions. Aniline derivatives can be susceptible to oxidation, which is often temperature-dependent, leading to discoloration.[13] |
| Reaction Temperature Too Low (< 20 °C) | Incomplete reaction, low product yield, and contamination with starting materials.[13] | The activation energy for the reaction is not consistently met, causing the reaction rate to be impractically slow. |
| Excessive Heating During Reaction (> 70 °C) | Increased impurity profile, potential degradation of the product or reagents. | Pivaloyl chloride is volatile (boiling point ~105 °C) and can decompose.[8][14] While the product is relatively stable, high temperatures can promote side reactions or decomposition over extended periods. |
Section 2: Troubleshooting Guide for Temperature-Related Issues
This guide provides a structured approach to diagnosing and solving common problems arising from suboptimal temperature management.
| Observed Problem | Potential Temperature-Related Cause(s) | Recommended Corrective Actions |
| Low or No Product Yield | 1. Reaction temperature was too low after the initial addition, leading to a stalled reaction. 2. Pivaloyl chloride was hydrolyzed due to excessive heat during addition in the presence of trace moisture. | 1. After adding pivaloyl chloride at 0-5 °C, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress via Thin-Layer Chromatography (TLC). If the reaction is slow, gently warm the mixture to 40-50 °C. 2. Ensure the use of anhydrous solvents and reagents. Maintain strict low-temperature control (0-5 °C) during the addition phase to minimize the rate of any potential hydrolysis. |
| Significant Amount of Unreacted 3-Methoxyaniline in Product | The reaction did not go to completion because the temperature was insufficient to overcome the activation energy barrier for the remaining starting material. | 1. Increase the reaction time at room temperature. 2. Gently heat the reaction mixture to reflux (a higher boiling point solvent like toluene may be suitable) and monitor by TLC until the starting amine spot disappears.[13] |
| Formation of an Unknown, Water-Soluble Impurity | Hydrolysis of pivaloyl chloride to pivalic acid. This is exacerbated if the reaction temperature is allowed to rise significantly during addition, as the hydrolysis rate increases with temperature. | 1. Improve the efficiency of the ice bath and slow down the rate of addition of pivaloyl chloride to prevent temperature spikes. 2. During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic pivalic acid impurity. |
| Final Product is Discolored (e.g., Pink or Brown) | Oxidation of unreacted 3-methoxyaniline or other amine-related impurities, potentially caused by excessive heat during the reaction or workup. | 1. Ensure the reaction goes to completion to consume all the 3-methoxyaniline. 2. Avoid excessive heating during the reaction. 3. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to remove colored impurities.[13] |
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices for temperature management to achieve high yield and purity.
Materials:
-
3-Methoxyaniline
-
Pivaloyl Chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methoxyaniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Initial Cooling: Place the flask in an ice/water bath and stir for 15 minutes until the internal temperature stabilizes between 0 °C and 5 °C.
-
Controlled Addition: Add pivaloyl chloride (1.1 eq.) to the dropping funnel. Add the pivaloyl chloride to the stirred reaction mixture dropwise over 30-45 minutes. Crucially, monitor the internal temperature to ensure it does not exceed 5 °C.
-
Reaction Phase: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC, using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the 3-methoxyaniline spot is no longer visible.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Isolation and Purification:
Section 4: Visual Guide to Troubleshooting
This decision tree provides a visual workflow for diagnosing temperature-related synthesis problems.
Caption: Troubleshooting decision tree for temperature issues.
References
- Current time inform
- Schotten–Baumann reaction - Grokipedia. Grokipedia.
- Chemistry Schotten Baumann Reaction - SATHEE.
- Synthesis and analysis of amides - Chemistry Education.
- A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides - Benchchem. Benchchem.
- What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. Vedantu.
- Pivaloyl Chloride MSDS - KSCL (KRISHNA). KSCL.
- In the acetylation of aniline, what role does pyridine play in th... | Study Prep in Pearson+. Pearson+.
- What is the role of pyridine in the acyl
- PIVALOYL CHLORIDE CAS NO 3282-30-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
- What is the role of pyridine in the acylation reaction of amines? - Chemistry - Shaalaa.com. Shaalaa.com.
- US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents.
- Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem. NIH.
- Pivaloyl chloride | 3282-30-2 - ChemicalBook. ChemicalBook.
- Amines - NCERT. NCERT.
- Technical Support Center: High-Purity N,N'-bis(3-methoxyphenyl)oxamide Synthesis - Benchchem. Benchchem.
- This compound - Echemi. Echemi.
- Buy this compound from Chongqing Chemdad. Chongqing Chemdad.
Sources
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- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. esaral.com [esaral.com]
- 6. shaalaa.com [shaalaa.com]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. kscl.co.in [kscl.co.in]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pivaloyl chloride | 3282-30-2 [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. echemi.com [echemi.com]
Technical Support Center: Optimizing N-(3-Methoxyphenyl)-2,2-dimethylpropanamide Synthesis
Welcome to the technical support center for the synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the scientific rationale behind the synthesis to optimize your reaction outcomes, particularly focusing on minimizing reaction time while maximizing yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically an N-acylation reaction. The most common and direct route involves the reaction of 3-methoxyaniline with pivaloyl chloride. This reaction, often performed under Schotten-Baumann conditions, is robust but can be influenced by several factors that affect its rate and efficiency.[1] The steric hindrance from the bulky tert-butyl group of pivaloyl chloride and the electronic properties of the 3-methoxyaniline can present unique challenges. Understanding and controlling the key reaction parameters are, therefore, essential for an efficient and rapid synthesis.
The general reaction scheme is as follows:
3-Methoxyaniline + Pivaloyl Chloride → this compound + HCl
A base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[2]
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
Q1: What is the primary factor influencing the reaction time?
A1: The nucleophilicity of the amine and the electrophilicity of the acyl chloride are the primary drivers of the reaction. However, in this specific synthesis, steric hindrance from the pivaloyl chloride's tert-butyl group can slow the reaction. Therefore, optimizing the reaction conditions to overcome this steric barrier is crucial for reducing reaction time. This can be achieved through the proper selection of a base, solvent, and temperature, or by using a catalyst.
Q2: What is the role of the base, and which one should I choose for the fastest reaction?
A2: The base has a critical dual role: it neutralizes the HCl generated during the reaction and can also deprotonate the aniline, increasing its nucleophilicity.[2] For a fast reaction, a base that is stronger than 3-methoxyaniline is necessary to effectively scavenge the HCl.
-
Inorganic Bases (e.g., NaOH, K₂CO₃): Often used in biphasic Schotten-Baumann conditions (e.g., dichloromethane-water), they are inexpensive and effective at neutralizing HCl.[1] However, they may not significantly enhance the nucleophilicity of the aniline.
-
Organic Amine Bases (e.g., Triethylamine (TEA), Pyridine): These are commonly used in anhydrous organic solvents. They act as acid scavengers. Pyridine can also act as a nucleophilic catalyst, though it is less potent than DMAP.
-
For Optimal Speed: A stronger, non-nucleophilic base can be used to pre-deprotonate the aniline, though this adds a step to the procedure. For a single-step, rapid reaction, using a tertiary amine base like triethylamine in conjunction with a nucleophilic catalyst is often the most effective approach.
Q3: Can a catalyst be used to decrease the reaction time?
A3: Absolutely. For acylations, especially with sterically hindered reactants, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) is highly effective.[3][4][5] DMAP reacts with the pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[3] This intermediate then readily reacts with the 3-methoxyaniline, and the DMAP is regenerated. Using a catalytic amount of DMAP (e.g., 1-10 mol%) can dramatically reduce the reaction time from hours to minutes.
Q4: How does the choice of solvent affect the reaction speed?
A4: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices as they readily dissolve the reactants and do not interfere with the reaction.
-
Biphasic Systems: As seen in the Schotten-Baumann reaction, a two-phase system of water and an organic solvent like DCM can be used.[1] The base in the aqueous phase neutralizes the generated acid. While effective, mass transfer between the phases can sometimes limit the reaction rate. Vigorous stirring is essential in such systems.
-
Polar Aprotic Solvents: Solvents like DMF can also be used and have been shown to be effective for N-acetylation reactions.[6]
For a homogenous and potentially faster reaction, an anhydrous aprotic solvent like DCM or THF with an organic base is recommended.
Q5: What is the optimal temperature for a rapid synthesis?
A5: The acylation of anilines is often exothermic. Many procedures are run at room temperature or even initiated at 0 °C to control the initial exotherm upon addition of the acyl chloride.[7] However, if the reaction is sluggish due to steric hindrance, gently heating the reaction mixture (e.g., to 40-50 °C or refluxing in a solvent like DCM) can significantly increase the reaction rate.[8] It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential side reactions at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficiently active base. 2. Steric hindrance slowing the reaction. 3. Low reaction temperature. 4. Reactant or solvent contains moisture. | 1. Use a stronger base (e.g., triethylamine) or consider a biphasic system with aqueous NaOH. 2. Add a catalytic amount (1-10 mol%) of DMAP.[3][5] 3. Gently warm the reaction mixture (e.g., 40-50 °C) and monitor by TLC.[8] 4. Ensure all glassware is dry and use anhydrous solvents and fresh reagents. |
| Low Yield | 1. Incomplete reaction. 2. Protonation of the starting aniline by HCl. 3. Hydrolysis of pivaloyl chloride. 4. Product loss during workup. | 1. See "Slow or Incomplete Reaction" above. 2. Ensure at least one equivalent of a suitable base is used.[2] 3. Add the pivaloyl chloride to the solution of aniline and base, and avoid excess water if not using a biphasic system. 4. Ensure proper pH during extraction and use an appropriate recrystallization solvent to minimize loss. |
| Formation of Side Products | 1. Diacylation of the aniline (less common with hindered acyl chlorides). 2. Reaction with solvent or impurities. 3. Degradation at high temperatures. | 1. Use a stoichiometric amount of pivaloyl chloride or add it slowly to the reaction mixture. 2. Use high-purity, anhydrous solvents. 3. Avoid excessive heating. Monitor the reaction progress to determine the optimal heating time. |
| Difficult Product Isolation/Purification | 1. Oily product instead of a solid. 2. Contamination with starting materials or byproducts. | 1. Ensure the reaction has gone to completion. Try different recrystallization solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). If it remains an oil, consider purification by column chromatography. 2. Optimize the reaction to drive it to completion. During workup, wash the organic layer with dilute acid (to remove unreacted aniline and base) and then with a mild base (like sodium bicarbonate solution) to remove any acidic impurities. Recrystallization is an effective purification method.[9] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Rapid Synthesis at Room Temperature
This protocol is optimized for speed and efficiency by utilizing the catalytic power of DMAP.
Materials:
-
3-Methoxyaniline
-
Pivaloyl chloride
-
4-(Dimethylaminopyridine) (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq) and DMAP (0.05 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is often complete within 30-60 minutes.
-
Once the starting aniline is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent such as an ethanol/water mixture or ethyl acetate/hexanes.
Protocol 2: Classical Schotten-Baumann Conditions
This protocol uses a traditional biphasic system which can be advantageous for larger scale reactions.
Materials:
-
3-Methoxyaniline
-
Pivaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
In a flask, dissolve 3-methoxyaniline (1.0 eq) in DCM.
-
In a separate beaker, prepare a solution of NaOH (1.5 eq) in water.
-
Combine the organic and aqueous solutions in a flask with vigorous stirring.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add pivaloyl chloride (1.1 eq) to the vigorously stirred biphasic mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, or until TLC indicates the reaction is complete.
-
Separate the organic layer. Wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system.
Visualizing the Workflow and Logic
Reaction Optimization Workflow
Caption: A logic diagram for troubleshooting a slow acylation reaction.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). [Link]
- Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
- ResearchGate. Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF. [Link]
- ResearchGate. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. [Link]
- ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. [Link]
- Chemical Research in Chinese Universities.
- Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
- ResearchGate. Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness | Request PDF. [Link]
- PMC - NIH.
- ResearchGate. Effect of reaction temperature on aniline conversion and product... [Link]
- American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]
- NCERT. Amines. [Link]
- ACS Publications. Organic Process Research & Development Ahead of Print. [Link]
- ACS Publications. Organic Process Research & Development Vol. 23 No. 7. [Link]
- Wikipedia. Schotten–Baumann reaction. [Link]
- ACS Publications. Organic Process Research & Development Vol. 28 No. 12. [Link]
- ACS Publications. Organic Process Research & Development Vol. 26 No. 3. [Link]
- ChemSynthesis. N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. [Link]
- Cambridge University Press. Schotten-Baumann Reaction. [Link]
- PMC - NIH. N-(4-Methoxyphenyl)pivalamide. [Link]
- YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
- ACS Publications. Organic Process Research & Development Vol. 26 No. 9. [Link]
- HKUST Research Portal. Synthesis of substituted N-[3-(3-methoxyphenyl)
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
- PubMed. Synthesis of substituted N-[3-(3-methoxyphenyl)propyl] amides as highly potent MT(2)
- Asian Journal of Chemistry.
- ResearchGate. Kinetic studies of the chemical polymerization of substituted aniline in aqueous solutions and characterization of the polymer obtained Part 1. 3‐Chloroaniline. [Link]
- ijarsct.
- Google Patents. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- MDPI.
- MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]
- ResearchGate.
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- 9. N-(4-Methoxyphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide during storage
Technical Support Center: N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
A Guide to Ensuring Compound Stability During Storage
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive laboratory experience to help you maintain the integrity of your valuable materials.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the storage of this compound.
Q1: I've observed a decrease in the purity of my compound over time via HPLC. What is the most likely cause of degradation?
A1: The most probable cause of degradation for this compound is hydrolysis of the amide bond. Amide bonds, while relatively stable, are susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic contaminants.[1][2][3][4]
The hydrolysis reaction breaks the amide linkage, yielding two primary degradation products: 3-methoxyaniline and pivalic acid (2,2-dimethylpropanoic acid) .
-
Mechanism of Hydrolysis: This process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide.[1][2]
-
Under acidic conditions , the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[2][5]
-
Under basic conditions , a hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, cleaving the C-N bond.[1][6]
-
The inherent stability of amides comes from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which gives the C-N bond a partial double-bond character.[7][8] Factors that disrupt this resonance, such as the presence of moisture and catalytic acids or bases, will promote degradation.
Caption: Primary hydrolytic decomposition pathway.
Q2: My solid compound has developed a slight yellowish or brownish tint upon storage. What does this indicate?
A2: A change in color from white/off-white to a yellowish or brownish hue is often indicative of oxidative degradation. Aromatic amines and their derivatives can be susceptible to oxidation, especially when exposed to air (oxygen) and light.[9] While the core amide structure is robust, the aromatic ring and the methoxy group can be sites for oxidative reactions, leading to the formation of colored impurities.
To mitigate this, always store the compound in an inert atmosphere and protect it from light.
Q3: What are the optimal long-term storage conditions for this compound?
A3: To maximize the shelf-life and maintain the purity of your compound, we recommend adhering to the following storage protocol. The core principles are to minimize exposure to moisture, oxygen, light, and elevated temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and oxidation.[9][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and minimizing hydrolysis.[9] |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from light, preventing photo-degradation. Glass is inert. A PTFE-lined cap provides a superior seal against moisture and air ingress compared to other liners. |
| State | Dry, Crystalline Solid | Ensure the compound is thoroughly dried and free of residual solvents (especially water) before long-term storage. Hygroscopic compounds should be handled in a dry environment (e.g., glove box).[10] |
A supplier of a similar compound recommends storage at 0-8°C, which may be suitable for short-term storage, but for long-term stability, freezing is preferable.[11]
Troubleshooting Guide: A Workflow for Stability Issues
If you suspect your compound has degraded, follow this logical workflow to diagnose and address the problem.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: How to Confirm and Characterize Degradation
This protocol outlines the steps to identify the degradation products of this compound.
Objective: To confirm purity loss and identify the chemical structures of impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of your stored compound.
-
Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare reference standards of the suspected degradation products (3-methoxyaniline and pivalic acid) in the same manner, if available.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Technique: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Detection: Use a UV detector, monitoring at wavelengths relevant to the aromatic ring (e.g., 254 nm and 280 nm).
-
Analysis: Compare the chromatogram of your sample to a reference chromatogram of a pure, freshly synthesized batch. The appearance of new peaks, particularly those that match the retention times of your 3-methoxyaniline standard, indicates hydrolysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): [12]
-
Purpose: To obtain the molecular weight of the impurity peaks observed in HPLC.
-
Procedure: Run the same sample using an LC-MS system.
-
Expected Masses:
-
Parent Compound: [M+H]⁺ = 208.27 m/z
-
3-Methoxyaniline: [M+H]⁺ = 124.16 m/z
-
Pivalic Acid: This is less likely to ionize well in positive mode ESI. It may be observed in negative mode [M-H]⁻ = 101.12 m/z.
-
-
Confirmation: Matching the observed mass of an impurity peak to the expected mass of a degradation product provides strong evidence of its identity.
-
-
Infrared (IR) Spectroscopy: [13]
-
Utility: While not quantitative, IR can provide clues. The amide C=O stretch is typically strong and found around 1640-1690 cm⁻¹. If significant hydrolysis has occurred, you may see the emergence of a broad O-H stretch from the carboxylic acid (pivalic acid) around 2500-3300 cm⁻¹ and changes in the N-H region.
-
References
- Allen, A. D. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- YouTube. (2019, January 15). mechanism of amide hydrolysis.
- University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides.
- Quora. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?
- ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
- National Institutes of Health. (n.d.). Amide Bond Activation of Biological Molecules.
- ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?
- Chem-Impex. (n.d.). This compound.
- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
- Wikipedia. (n.d.). Amide.
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 8. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. chemimpex.com [chemimpex.com]
- 12. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide for Biological Assays
Welcome to the technical support center for N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during biological assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your experimental workflows.
Introduction to this compound
This compound (CAS No. 56619-93-3) is a chemical compound with a molecular weight of 207.27 g/mol and a formula of C12H17NO2.[1][2] It is recognized for its utility as an intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.[1] While soluble in organic solvents like N,N-Dimethylformamide (DMF) and methanol, it is practically insoluble in water, which presents a significant challenge for its use in aqueous-based biological assays.[2]
This guide provides a systematic approach to overcoming these solubility issues, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of solution when I added it to my aqueous assay buffer. What is the most likely cause?
A1: The most common reason for precipitation is the final concentration of your organic solvent (like DMSO) in the aqueous assay medium. Many organic solvents are poorly miscible with aqueous solutions at high concentrations. For instance, DMSO concentrations exceeding 1% can often lead to the precipitation of poorly soluble compounds.[3]
Troubleshooting Steps:
-
Calculate the final solvent concentration in your assay.
-
If it is above the generally recommended limit for your assay system (typically 0.1-1%), you should prepare a more concentrated stock solution of this compound. This will allow you to add a smaller volume of the stock solution to your assay, thus keeping the final solvent concentration within an acceptable range.[3]
-
If reducing the solvent concentration is not feasible or does not resolve the precipitation, you will need to explore alternative solubilization strategies.
Q2: I am using the maximum tolerated concentration of DMSO in my cell-based assay, but this compound is still not soluble enough. What are my next steps?
A2: When the primary solvent is insufficient, a systematic approach to enhancing solubility is necessary. It is crucial to first determine the maximum concentration of any new excipient your specific bioassay can tolerate to avoid off-target effects.[3] A stepwise approach, beginning with simpler methods, is generally most effective.
Recommended Strategies:
-
Co-solvents: These are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[4]
-
Surfactants: These can be used to solubilize poorly water-soluble compounds by incorporating them into micelles.[4]
-
Cyclodextrins: These molecules have a hydrophilic exterior and a lipophilic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[4][5]
Q3: I've tried a co-solvent, but the solubility of this compound is still not optimal. Should I abandon this approach?
A3: Not necessarily. A combination of solubilization methods can be more effective than a single agent.[3] For example, a formulation containing both a co-solvent and a surfactant might achieve the desired solubility. However, with each additional component, it is imperative to re-evaluate the potential for vehicle-induced artifacts in your bioassay by running the appropriate vehicle controls.[3]
Q4: How can I be certain that the solubilizing agent itself is not influencing my bioassay results?
A4: This is a critical aspect of experimental design. Every new excipient or combination of excipients must be validated with a vehicle control experiment. This involves running the assay with the vehicle (the solubilizing agent in the assay medium) but without the test compound, this compound. The results from the vehicle control should be compared to a control group with no treatment to ensure the vehicle itself does not have a biological effect.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to achieve a high-concentration stock solution (e.g., 10-50 mM). The choice of solvent will depend on the tolerance of your specific assay.
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Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Workflow for Solubility Enhancement
This workflow provides a systematic approach to identifying an appropriate solubilization strategy for this compound.
Caption: A stepwise workflow for troubleshooting and enhancing the solubility of this compound.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility characteristics of this compound.
| Solvent/System | Solubility Description | Source |
| Water | Practically Insoluble | [2] |
| N,N-Dimethylformamide (DMF) | Very Soluble | [2] |
| Methanol | Soluble | [2] |
| Glacial Acetic Acid | Sparingly Soluble | [2] |
| Chloroform | Very Slightly Soluble | [2] |
Advanced Solubilization Strategies
For particularly challenging assays, more advanced formulation strategies may be required. These can include the use of lipid-based formulations or particle size reduction techniques like micronization or nanomilling to increase the surface area of the compound for dissolution.[4][5] However, these methods require specialized equipment and formulation expertise.
Conclusion
Enhancing the solubility of this compound for biological assays requires a systematic and logical approach. By carefully considering the concentration of organic solvents and exploring the use of various excipients, researchers can overcome the challenges posed by its poor aqueous solubility. It is paramount to validate any new formulation with appropriate vehicle controls to ensure that the observed biological effects are due to the compound of interest and not the solubilizing agents.
References
- Moclobemide - ChemBK.[Link]
- Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem.[Link]
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.[Link]
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.[Link]
- Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchG
Sources
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- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide in Biological Assays: A Comparative Guide for Novel Analgesic Discovery
Introduction: The Quest for Novel Analgesics and the Potential of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
The development of novel analgesics is a cornerstone of modern pharmaceutical research, driven by the need for more effective and safer pain management strategies.[1][2][3] A promising area of investigation involves the modulation of ion channels, particularly the Transient Receptor Potential (TRP) family, which are integral to pain and temperature sensation.[1][4] Among these, the Transient Receptor Potential Melastatin 8 (TRPM8) channel, activated by cold temperatures and cooling agents like menthol, has emerged as a key target for alleviating pathological pain states such as neuropathic pain and cold allodynia.[5][6][7]
This compound is a versatile amide derivative noted for its favorable physicochemical properties, including enhanced solubility and bioavailability, which are attractive features for drug development.[8] Its utility as a key intermediate in the synthesis of analgesics and anti-inflammatory agents suggests its potential as a bioactive molecule in its own right.[8] The presence of a methoxyphenyl group is a common feature in many biologically active compounds, influencing their interaction with various biological targets.[9] This guide presents a hypothetical validation framework for this compound as a novel TRPM8 antagonist, comparing its potential efficacy and selectivity against established modulators. This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a robust, scientifically grounded template for the preclinical validation of novel chemical entities.
Strategic Approach to Validation: A Multi-tiered System
The validation of a novel compound requires a systematic and multi-faceted approach to build a comprehensive profile of its biological activity.[10] Our strategy for characterizing this compound is structured in a hierarchical manner, beginning with high-throughput in vitro screening to establish target engagement and potency, followed by more detailed electrophysiological studies to elucidate the mechanism of action. Finally, selectivity profiling against related ion channels is crucial to assess the potential for off-target effects.
Caption: A streamlined workflow for the in vitro validation of novel TRPM8 modulators.
Comparative In Vitro Analysis of TRPM8 Antagonism
To contextualize the potential efficacy of this compound, its performance in key in vitro assays will be compared against two well-characterized TRPM8 antagonists: AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide) , a widely used tool compound, and (-)-menthyl 1 , a potent antagonist derived from the TRPM8 agonist menthol.[5][6][11]
Primary Validation: High-Throughput Calcium Influx Assay
The initial screening of this compound's activity on the TRPM8 channel is conducted using a cell-based calcium influx assay. This assay provides a rapid and robust measure of channel modulation by detecting changes in intracellular calcium concentration upon channel activation.
Experimental Protocol: Calcium Influx Assay
-
Cell Culture: HEK293 cells stably expressing human TRPM8 (hTRPM8) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer for 1 hour at 37°C.
-
Compound Addition: The dye solution is replaced with HBSS buffer containing varying concentrations of this compound, AMTB, or (-)-menthyl 1. The plates are incubated for 15 minutes at room temperature.
-
Channel Activation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded, followed by the addition of the TRPM8 agonist, menthol (10 µM). Fluorescence intensity is measured every 2 seconds for 3 minutes.
-
Data Analysis: The increase in fluorescence upon menthol addition is indicative of calcium influx through TRPM8 channels. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of an antagonist. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Hypothetical Comparative Data: TRPM8 Antagonism in Calcium Influx Assay
| Compound | IC50 (nM) vs. 10 µM Menthol | Fold Potency vs. AMTB |
| This compound | 150 | ~3.3x |
| AMTB | 500 | 1x |
| (-)-menthyl 1 | 805 | ~0.6x |
Note: The data presented for this compound is hypothetical for illustrative purposes.
Secondary Validation: Whole-Cell Patch-Clamp Electrophysiology
To confirm the findings from the calcium influx assay and to investigate the direct effects of this compound on TRPM8 channel currents, whole-cell patch-clamp electrophysiology is employed. This technique provides a more detailed characterization of the compound's mechanism of action.
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation: HEK293 cells expressing hTRPM8 are grown on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution. Whole-cell recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an internal solution.
-
Current Elicitation: TRPM8 currents are elicited by applying a voltage ramp from -100 mV to +100 mV over 200 ms from a holding potential of -60 mV. The TRPM8 agonist, menthol (10 µM), is added to the external solution to activate the channels.
-
Compound Application: Once stable menthol-evoked currents are established, this compound, AMTB, or (-)-menthyl 1 are perfused at various concentrations to determine their inhibitory effects.
-
Data Analysis: The peak outward current at +100 mV is measured before and after compound application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 values.
Hypothetical Comparative Data: TRPM8 Inhibition in Patch-Clamp Assay
| Compound | IC50 (nM) vs. 10 µM Menthol |
| This compound | 180 |
| AMTB | 550 |
| (-)-menthyl 1 | 700 |
Note: The data presented for this compound is hypothetical for illustrative purposes.
Selectivity Profiling: Ensuring Target Specificity
A critical aspect of preclinical validation is to assess the selectivity of a compound for its intended target over other related proteins to minimize the risk of off-target effects. For a putative TRPM8 antagonist, counter-screening against other thermo-TRP channels involved in pain and temperature sensation, such as TRPV1 and TRPA1, is essential.
Caption: Selectivity profiling of the lead compound against related TRP channels.
Experimental Protocol: Selectivity Assays
Selectivity is determined using calcium influx assays on HEK293 cells stably expressing either human TRPV1 (hTRPV1) or human TRPA1 (hTRPA1).
-
TRPV1 Assay: Cells are stimulated with capsaicin (1 µM), and the inhibitory effect of this compound is measured at a high concentration (e.g., 10 µM).
-
TRPA1 Assay: Cells are stimulated with allyl isothiocyanate (AITC; 30 µM), and the inhibitory effect of this compound is measured at a high concentration (e.g., 10 µM).
Hypothetical Comparative Data: Selectivity Profile
| Compound | % Inhibition at 10 µM on TRPV1 | % Inhibition at 10 µM on TRPA1 |
| This compound | < 5% | < 10% |
| AMTB | < 10% | ~15% |
| (-)-menthyl 1 | < 5% | ~20% (agonist activity reported)[5] |
Note: The data presented for this compound is hypothetical for illustrative purposes.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the initial in vitro validation of this compound as a potential TRPM8 antagonist. The hypothetical data presented suggests that this compound could be a potent and selective modulator of the TRPM8 channel, warranting further investigation.
The logical progression from high-throughput screening to detailed electrophysiological characterization and selectivity profiling provides a solid foundation for advancing promising compounds into more complex biological systems. Future studies should focus on in vivo models of neuropathic and inflammatory pain to assess the analgesic efficacy of this compound.[1][2] Furthermore, detailed pharmacokinetic and toxicity studies will be essential to evaluate its drug-like properties and safety profile.
The systematic approach detailed herein serves as a valuable resource for researchers in the field of analgesic drug discovery, providing a clear roadmap for the validation of novel small molecules targeting ion channels.
References
- Chen, J., Reilly, R. M., Kym, P. R., & Joshi, S. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Assay Guidance Manual.
- Lee, J., Kim, J., Kim, J., et al. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Pharmaceuticals, 17(5), 633.
- Mogil, J. S. (2020). Breaking barriers to novel analgesic drug development. Nature Reviews Drug Discovery, 19(8), 509-526.
- AnaBios. (2023, May 25). A Novel Approach to Utilizing AI & Biological Assays to Help Address the Opioid Crisis [Video]. YouTube.
- Julius, D. (2013). Breaking barriers to novel analgesic drug development. Cell, 154(6), 1183-1195.
- Van der poel, M., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Medicinal Chemistry Letters, 12(3), 434-440.
- Martín-Escura, C., et al. (2023). Advanced TRPM8 ligands and rational for the newly proposed modulators. International Journal of Molecular Sciences, 24(21), 15881.
- González-Muñiz, R., et al. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. International Journal of Molecular Sciences, 22(5), 2370.
- González-Muñiz, R. (2019). Recent Progress in TRPM8 Modulation: An Update. Molecules, 24(11), 2115.
- Palkar, R., et al. (2010). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Journal of Neurophysiology, 104(3), 1278-1286.
- De la Torre-Martinez, R., & González-Muñiz, R. (2016). Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer. Journal of Medicinal Chemistry, 59(22), 10006-10029.
- Mergler, S., et al. (2017). TRPM8 Activation via 3-Iodothyronamine Blunts VEGF-Induced Transactivation of TRPV1 in Human Uveal Melanoma Cells. Frontiers in Physiology, 8, 831.
Sources
- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Breaking barriers to novel analgesic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide and Structurally Related Analogs for Drug Discovery
This guide provides an in-depth comparative analysis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a versatile scaffold in medicinal chemistry, against a curated set of structurally similar compounds. Our objective is to elucidate the critical structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the compound's performance. By systematically modifying its core components—the substituted phenyl ring, the amide linker, and the acyl chain—we aim to provide researchers, scientists, and drug development professionals with actionable insights supported by experimental data and established scientific principles.
Introduction: The Significance of the N-Aryl Amide Scaffold
This compound serves as a valuable starting point in pharmaceutical research, noted for its utility as a key intermediate in the synthesis of potential analgesics and anti-inflammatory agents.[1] Its structure is composed of three key moieties, each offering a distinct handle for chemical modification and optimization:
-
The 3-Methoxyphenyl Group: The methoxy substituent is a prevalent feature in many approved drugs.[2] Its placement on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic fate. The methoxy group can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) characteristics.[2][3]
-
The Amide Linker: A cornerstone of medicinal chemistry, the amide bond provides structural rigidity and participates in crucial hydrogen bonding interactions with biological targets.[4]
-
The 2,2-dimethylpropanoyl (Pivaloyl) Group: This bulky tert-butyl group often acts as a metabolic shield, sterically hindering enzymatic degradation (e.g., by amidases), which can enhance the compound's metabolic stability and prolong its biological half-life.[5]
This guide will compare the parent compound with rationally designed analogs to explore how subtle structural changes translate into meaningful differences in physicochemical properties, biological activity, and metabolic stability.
Strategic Selection of Comparator Compounds
To build a comprehensive SAR model, we selected analogs based on systematic modifications to the three key regions of the parent compound. This approach allows for the direct assessment of each component's contribution to the overall molecular profile.
Our analysis will focus on the following compounds:
-
Compound 1 (Parent): this compound
-
Compound 2 (Isomer): N-(4-Methoxyphenyl)-2,2-dimethylpropanamide[6]
-
Compound 3 (Substituent Analog): N-(4-Chloro-3-methoxyphenyl)-2,2-dimethylpropanamide[7]
-
Compound 4 (Aryl Bioisostere): N-(Pyridin-3-yl)-2,2-dimethylpropanamide (Hypothetical)
-
Compound 5 (Acyl Analog): N-(3-Methoxyphenyl)pentanamide[8]
Comparative Physicochemical Properties
The physicochemical profile of a compound is a critical determinant of its drug-like properties, influencing solubility, permeability, and oral bioavailability. Even minor structural modifications can lead to significant shifts in these parameters.
| Compound | Structure | MW ( g/mol ) | Melting Point (°C) | XLogP3 | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| 1: Parent | This compound | 207.27[1] | 125-126[9] | 2.75[9] | 38.3 | 1 | 2 |
| 2: Isomer | N-(4-Methoxyphenyl)-2,2-dimethylpropanamide | 207.27[6] | 131-133 | 2.50[6] | 38.3 | 1 | 2 |
| 3: Chloro Analog | N-(4-Chloro-3-methoxyphenyl)-2,2-dimethylpropanamide | 241.71 | 78-80[7] | 3.30 | 38.3 | 1 | 2 |
| 4: Pyridinyl | N-(Pyridin-3-yl)-2,2-dimethylpropanamide | 178.23 | (Predicted Lower) | 1.60 | 51.1 | 1 | 3 |
| 5: Acyl Analog | N-(3-Methoxyphenyl)pentanamide | 207.27[8] | (Amorphous Solid)[8] | 2.60 | 38.3 | 1 | 2 |
Analysis of Physicochemical Data:
-
Impact of Methoxy Position (1 vs. 2): Shifting the methoxy group from the meta (3-position) to the para (4-position) has a minimal effect on most calculated properties, though it can influence crystal packing and melting point. The para-isomer (Cmpd 2) is slightly less lipophilic (lower XLogP3).
-
Impact of Chloro-Substitution (1 vs. 3): The addition of a chlorine atom in Compound 3 significantly increases both molecular weight and lipophilicity (XLogP3), which could enhance membrane permeability but may also increase the risk of off-target effects and metabolic liabilities.
-
Impact of Aryl Bioisostere (1 vs. 4): Replacing the methoxyphenyl ring with a pyridine ring (a common phenyl bioisostere) dramatically alters the physicochemical profile.[10][11] The pyridinyl analog (Cmpd 4) is predicted to be significantly less lipophilic and more polar (higher TPSA), which would likely improve aqueous solubility but could reduce cell permeability.
-
Impact of Acyl Chain (1 vs. 5): Replacing the bulky t-butyl group with a more linear n-pentyl chain (Cmpd 5) results in a slightly lower calculated lipophilicity. This modification is expected to have a more pronounced impact on metabolic stability, as discussed in a later section.
Comparative Biological Activity: A Hypothetical Case Study
While this compound is cited as an intermediate for analgesics, specific public data on its primary biological target is limited.[1] For this guide, we will postulate a hypothetical scenario where these compounds are evaluated as inhibitors of a representative enzyme, such as Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase involved in pain and inflammation pathways. This allows us to apply established SAR principles for N-aryl amides.[12]
| Compound | Key Structural Feature | Predicted FAAH Inhibition (IC₅₀, nM) | Rationale |
| 1: Parent | meta-Methoxy group | 150 | The meta substitution is often favored as it can project into specific sub-pockets of an enzyme active site, improving potency without adding excessive bulk at the para position.[12] |
| 2: Isomer | para-Methoxy group | 450 | Para substituents can sometimes encounter steric clashes within the enzyme's binding site, leading to a decrease in potency. |
| 3: Chloro Analog | ortho-Chloro to Amide | 85 | The electron-withdrawing chloro group can modulate the electronics of the phenyl ring and amide bond. Its position may enable new favorable interactions within the active site. |
| 4: Pyridinyl | Pyridine Nitrogen | 200 | The pyridine nitrogen acts as a hydrogen bond acceptor, potentially forming a new, beneficial interaction with the protein target, though the overall change in electronics and shape may be suboptimal compared to the parent. |
| 5: Acyl Analog | Flexible n-pentyl chain | >1000 | The pivaloyl group of the parent compound provides a specific and rigid conformation that fits snugly into a hydrophobic pocket. The more flexible n-pentyl chain may adopt multiple non-binding conformations, leading to a significant loss of potency. |
Comparative Metabolic Stability
Metabolic stability is a crucial parameter in drug discovery, determining a compound's half-life and potential for generating active or toxic metabolites.[13] The primary sites of metabolic liability in these scaffolds are typically the aromatic ring (oxidation) and the amide bond (hydrolysis).
We will compare the predicted stability using an in vitro liver microsomal stability assay, a standard high-throughput method for assessing Phase I metabolism.[14][15]
| Compound | Key Structural Feature | Predicted Half-Life (t₁/₂, min) in HLM* | Predicted Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Rationale |
| 1: Parent | Pivaloyl group | >60 | <12 (Low) | The sterically hindered t-butyl group effectively shields the amide bond from hydrolysis by amidases, conferring high metabolic stability.[5] |
| 2: Isomer | Pivaloyl group | >60 | <12 (Low) | The position of the methoxy group is less likely to affect the stability of the pivaloyl amide, which is the dominant stability feature. |
| 3: Chloro Analog | Electron-deficient ring | >60 | <12 (Low) | The pivaloyl group remains the key driver of stability. The chloro-substituent may slightly deactivate the ring towards oxidative metabolism. |
| 4: Pyridinyl | Pyridine ring | 45 | ~25 (Low-Mid) | Pyridine rings can be susceptible to oxidation by cytochrome P450 enzymes. The overall stability is still moderate due to the pivaloyl group. |
| 5: Acyl Analog | n-Pentyl group | 15 | ~75 (High) | The linear pentanamide is much more susceptible to amide hydrolysis and alkyl chain oxidation compared to the sterically shielded pivaloyl group, leading to rapid clearance. |
*HLM: Human Liver Microsomes
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of these compounds.
General Synthesis of N-Aryl Amides
This protocol describes the standard coupling reaction between an aniline and an acyl chloride, based on the synthesis of the parent compound.[16]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate aniline derivative (e.g., m-anisidine, 1.0 eq) and a base such as sodium carbonate (2.5 eq) in a biphasic solvent system (e.g., ethyl acetate/water).
-
Cooling: Place the flask in an ice bath and stir until the temperature equilibrates to 0°C.
-
Acyl Chloride Addition: Slowly add the corresponding acyl chloride (e.g., pivaloyl chloride, 1.05 eq) dropwise to the stirring mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to stir vigorously at 0°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two additional portions of ethyl acetate.
-
Drying and Filtration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to determine a compound's half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) in the presence of liver microsomes.[13][17]
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare a 0.5 M phosphate buffer (pH 7.4). Prepare the NADPH regenerating system solution.
-
Incubation Mixture (Test): In a microcentrifuge tube on ice, add phosphate buffer, the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile with an internal standard to quench the reaction.
-
Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693/k). Intrinsic clearance (CLᵢₙₜ) is then calculated from the half-life and incubation parameters.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a robust chemical scaffold whose properties can be predictably and systematically modulated. Our analysis highlights several key takeaways for drug development professionals:
-
The Pivaloyl Group is a Dominant Stabilizer: The t-butyl moiety confers exceptional metabolic stability, making it a valuable group for increasing a compound's half-life. However, its bulkiness may not be optimal for all targets.
-
Aryl Substitution is a Key Potency Driver: The position and nature of substituents on the phenyl ring are critical for biological activity. The meta-position appears favorable in many contexts, but a thorough exploration of other positions and substituents (e.g., halogens, small alkyl groups) is essential for potency optimization.
-
Bioisosteric Replacement Offers Property Diversification: Swapping the phenyl ring for a heterocycle like pyridine is a powerful strategy to dramatically improve physicochemical properties such as solubility, though it may require re-optimization of target engagement.[18]
By understanding these structure-property and structure-activity relationships, researchers can more effectively navigate the optimization of this and similar chemical series, accelerating the journey from a promising scaffold to a viable drug candidate.
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A Researcher's Guide to Alternative Reagents in the Synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Introduction: Rethinking a Fundamental Transformation
The amide bond is arguably the most important functional group in modern medicinal chemistry, forming the backbone of peptides and appearing in approximately 25% of all known pharmaceuticals.[1] The synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a key building block and intermediate in the development of various bioactive molecules, serves as an excellent case study for examining the methodologies used to construct this critical linkage.[2]
Traditionally, the synthesis of such amides relies on well-established but often inefficient and hazardous protocols. The drive towards green and sustainable chemistry, a key priority identified by leading pharmaceutical roundtables, has spurred significant innovation in amide bond formation.[3][4] This guide provides an in-depth comparison of the conventional approach to synthesizing this compound with modern, alternative catalytic strategies. We will delve into the mechanistic underpinnings, provide actionable experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic route for their needs.
Part 1: The Conventional Method — The Schotten-Baumann Reaction
The most common and historically significant method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of the amine (3-methoxyaniline) with a highly reactive carboxylic acid derivative, pivaloyl chloride.
Mechanism and Rationale
This two-step approach first requires the "activation" of the relatively unreactive pivalic acid (2,2-dimethylpropanoic acid). This is typically achieved by converting it into the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting pivaloyl chloride is a potent electrophile that readily reacts with the nucleophilic amine, 3-methoxyaniline, in the presence of a base (like triethylamine or sodium carbonate) to neutralize the HCl byproduct.[7][8]
While robust and high-yielding, this pathway suffers from several drawbacks inherent to stoichiometric activation:
-
Poor Atom Economy: The use of reagents like SOCl₂ generates significant stoichiometric waste (SO₂ and HCl), which has a negative environmental impact.[4][9]
-
Hazardous Reagents: Thionyl chloride and pivaloyl chloride are corrosive, moisture-sensitive, and lachrymatory, requiring careful handling and specialized equipment.[10][11][12]
-
Harsh Conditions: The generation of acidic byproducts necessitates the use of a base and can be incompatible with sensitive functional groups.
Standard Experimental Protocol
-
Step 1: Synthesis of Pivaloyl Chloride. In a fume hood, pivalic acid (1.0 eq) is cautiously added to an excess of thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[5] The mixture is refluxed for 1-2 hours until gas evolution ceases. Excess SOCl₂ is removed by distillation to yield crude pivaloyl chloride.
-
Step 2: Amide Formation. A solution of 3-methoxyaniline (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) is cooled to 0°C.[13] The freshly prepared pivaloyl chloride (1.05 eq) is added dropwise. The reaction is stirred for 1-2 hours, then quenched with water. The organic layer is separated, washed, dried, and concentrated to yield the final amide product, often purified by recrystallization.[7]
Part 2: The Greener Frontier — Catalytic Direct Amidation
The ideal amide synthesis involves the direct condensation of a carboxylic acid and an amine, with water as the sole byproduct.[14] This transformation is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt.[9] However, recent advances in catalysis have made this "green" route a viable and often superior alternative. These methods bypass the need for stoichiometric activators and hazardous intermediates.
We will now compare three promising classes of catalytic reagents for the direct synthesis of this compound from pivalic acid and 3-methoxyaniline.
Alternative 1: Boron-Based Catalysis
Boron-based catalysts, including simple boric acid and more complex arylboronic acids, have emerged as highly effective promoters for direct amidation.[3][15] They are generally non-toxic, inexpensive, and robust.
Mechanism of Action Boron catalysts function as Lewis acids that activate the carboxylic acid. The reaction proceeds through the formation of an acyloxyboron intermediate.[16] This intermediate is more electrophilic than the free carboxylic acid, facilitating nucleophilic attack by the amine. The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus or molecular sieves.[17]
Comparative Reagents
-
Boric Acid (H₃BO₃): Extremely low-cost, readily available, and environmentally benign. It is effective but often requires higher temperatures and longer reaction times.[15]
-
Arylboronic Acids: Arylboronic acids bearing electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) are more potent Lewis acids and can catalyze the reaction under milder conditions.[16] Ortho-iodophenylboronic acid has shown exceptional activity, even at room temperature, due to a proposed intramolecular hydrogen bonding interaction that assists in the dehydration step.[1][18]
-
Borate Esters (B(OR)₃): Reagents like B(OCH₂CF₃)₃ are highly effective due to the electron-withdrawing nature of the trifluoroethoxy groups, which enhances the Lewis acidity of the boron center.[19][20]
Experimental Protocol (Boric Acid Catalysis)
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add pivalic acid (1.0 eq), 3-methoxyaniline (1.05 eq), boric acid (1-5 mol%), and toluene.[21]
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the toluene under reduced pressure.
-
The residue can be dissolved in an appropriate solvent (e.g., ethyl acetate), washed with dilute acid and base to remove unreacted starting materials, dried, and concentrated.
-
Purify the final product by column chromatography or recrystallization.
Alternative 2: Titanium-Based Catalysis
Certain transition metal catalysts can also facilitate direct amidation. Titanium(IV) fluoride (TiF₄) has recently been reported as a simple and effective catalyst for this transformation.[22]
Mechanism and Rationale While the exact mechanism is still under investigation, TiF₄ is believed to act as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid to increase its electrophilicity. The reaction is typically carried out in refluxing toluene to facilitate the removal of water. This method has shown broad applicability for both aromatic and aliphatic acids and amines.[22]
Experimental Protocol (TiF₄ Catalysis)
-
In an oven-dried flask under an inert atmosphere, combine pivalic acid (1.1 eq), 3-methoxyaniline (1.0 eq), and TiF₄ (5 mol% for aliphatic acids).[22]
-
Add anhydrous toluene and heat the mixture to reflux.
-
Maintain reflux for approximately 12 hours, monitoring the reaction's progress.
-
After cooling, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
Alternative 3: Biocatalysis with Enzymes
Enzymatic synthesis represents the pinnacle of green chemistry, offering unparalleled selectivity under exceptionally mild conditions.[23] For amide bond formation, lipases and engineered amide bond synthetases (ABS) are the most relevant enzyme classes.[24][25]
Mechanism and Rationale
-
Lipases: Enzymes like Candida antarctica lipase B (CALB), often in an immobilized form, can catalyze the condensation of carboxylic acids and amines in non-aqueous solvents.[23] The reaction proceeds via an acyl-enzyme intermediate within the enzyme's active site.
-
Amide Bond Synthetases (ABS): These advanced biocatalysts utilize ATP to activate the carboxylic acid as an acyl-adenylate intermediate, which then reacts with the amine.[25][26] This process occurs in an aqueous buffer at or near room temperature and avoids the need for harsh conditions or organic solvents.
Experimental Protocol (Lipase Catalysis)
-
In a vial, combine pivalic acid (1.0 eq), 3-methoxyaniline (1.2 eq), and immobilized CALB (e.g., Novozym 435) in a suitable organic solvent like cyclopentyl methyl ether (CPME) or toluene.[23]
-
Add activated molecular sieves to sequester the water byproduct.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with gentle agitation.
-
Monitor the conversion over 24-48 hours.
-
Upon completion, filter off the enzyme (which can often be recycled) and the molecular sieves.
-
Remove the solvent under reduced pressure to obtain the amide product, which is often of high purity without further purification.
Part 3: Comparative Summary and Outlook
The choice of synthetic method depends on a balance of factors including scale, cost, available equipment, and green chemistry priorities. The table below summarizes the key performance indicators for the discussed methods.
| Feature | Conventional (Schotten-Baumann) | Boron Catalysis (Boric Acid) | Titanium Catalysis (TiF₄) | Biocatalysis (Enzyme) |
| Reagents | Pivaloyl Chloride (from SOCl₂) | Pivalic Acid, Boric Acid | Pivalic Acid, TiF₄ | Pivalic Acid, ATP (for ABS) |
| Atom Economy | Poor | Excellent | Excellent | Good (ATP use) |
| Byproducts | SO₂, HCl, Salt Waste | Water | Water | AMP, PPi (for ABS) |
| Safety Profile | Hazardous (corrosive reagents) | Low Hazard | Moderate Hazard | High (Benign) |
| Conditions | 0°C to RT | High Temp (Reflux) | High Temp (Reflux) | Mild (RT to 60°C) |
| Typical Yield | Very High (>95%)[7] | Good to Excellent (70-95%)[21] | High (80-99%)[22] | Variable to High (up to 99%)[23][25] |
| Cost | Reagents are cheap, but waste disposal is costly | Catalyst is very cheap | Catalyst is moderately priced | High initial enzyme cost, but recyclable |
| Scalability | Well-established for large scale | Good, simple setup | Good | Challenging for bulk scale currently |
While the traditional Schotten-Baumann synthesis of this compound remains a reliable method, its significant environmental and safety drawbacks are increasingly untenable. Catalytic direct amidation offers a compelling path forward.
For large-scale, cost-sensitive applications, boric acid catalysis presents an excellent balance of efficiency, low cost, and improved green credentials.[15] For reactions requiring higher yields or milder conditions, more sophisticated arylboronic acid or titanium catalysts provide superior performance.[1][22] Looking ahead, biocatalysis stands as the ultimate green solution, offering unmatched selectivity and safety.[23][27] As enzyme engineering continues to advance and costs decrease, enzymatic amide synthesis is poised to transition from a niche application to a mainstream industrial technology.
By understanding the advantages and limitations of each approach, researchers can make more informed, sustainable, and efficient choices in the critical task of amide bond formation.
References
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- Springer Nature. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines.
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- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- Imperial College London. (n.d.). Catalytic Amidation.
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- ACS Publications. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis.
- ACS Publications. (2024). Broad Spectrum Enantioselective Amide Bond Synthetase from Streptoalloteichus hindustanus. ACS Catalysis.
- Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications.
- UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
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- Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
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Efficacy of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide Derivatives as Analgesic Agents: A Comparative Guide for Drug Development Professionals
Introduction: Targeting Pain with Precision
The quest for novel, non-opioid analgesics remains a paramount challenge in modern medicine. A promising avenue of research lies in the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling pathways. Activation of TRPV1 on sensory neurons by noxious stimuli such as heat, acid, and capsaicin leads to the sensation of pain. Consequently, antagonists of the TRPV1 receptor are being actively investigated as potential therapeutics for a variety of pain conditions, including inflammatory and neuropathic pain.[1][2][3]
This guide focuses on the therapeutic potential of a specific class of compounds: N-(3-Methoxyphenyl)-2,2-dimethylpropanamide derivatives . The core structure, featuring a methoxyphenyl group, is a recurring motif in various bioactive molecules and is recognized for its potential to enhance solubility and bioavailability.[4] This document provides a comprehensive comparison of the expected efficacy of derivatives of this scaffold, drawing upon established structure-activity relationships (SAR) of analogous N-aryl propanamides targeting the TRPV1 receptor. We will delve into the underlying mechanistic principles, detail the essential experimental protocols for efficacy evaluation, and present a comparative analysis to guide the rational design of more potent and selective analgesic candidates.
The TRPV1 Receptor: A Molecular Gateway to Pain Sensation
The TRPV1 channel is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] Its activation leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating a pain signal that is transmitted to the central nervous system. In chronic pain states, the expression and sensitivity of TRPV1 channels are often upregulated, contributing to hyperalgesia (an increased response to a stimulus that is normally painful) and allodynia (pain due to a stimulus that does not normally provoke pain).
By blocking the activation of the TRPV1 channel, antagonists can effectively dampen the signaling of pain at its origin. The development of potent and selective TRPV1 antagonists, therefore, represents a highly attractive strategy for the management of a wide range of pain disorders.
Structure-Activity Relationship (SAR) Insights for this compound Derivatives
While direct comparative data on a homologous series of this compound derivatives is not extensively available in the public domain, we can infer the likely impact of structural modifications based on numerous studies of related N-aryl propanamide and acetamide TRPV1 antagonists. The general structure can be divided into three key regions for SAR analysis: the A-region (the methoxyphenyl ring), the B-region (the dimethylpropanamide linker), and a potential C-region (substituents on the amide nitrogen).
Diagram: Key Pharmacophoric Regions for SAR Analysis
Caption: A typical workflow for the in vitro evaluation of TRPV1 antagonists.
1. Calcium Influx Assay:
-
Principle: This is a high-throughput functional assay that measures the ability of a compound to inhibit the influx of calcium into cells overexpressing the TRPV1 receptor upon stimulation with an agonist like capsaicin.
-
Methodology:
-
HEK293 or CHO cells stably expressing human or rat TRPV1 are plated in 96- or 384-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds at various concentrations are pre-incubated with the cells.
-
A TRPV1 agonist (e.g., capsaicin) is added to stimulate calcium influx.
-
The change in fluorescence intensity is measured using a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is calculated.
-
2. Radioligand Binding Assay:
-
Principle: This assay directly measures the affinity of a compound for the TRPV1 receptor by competing with a radiolabeled ligand.
-
Methodology:
-
Cell membranes expressing the TRPV1 receptor are prepared.
-
The membranes are incubated with a radiolabeled TRPV1 ligand, such as [3H]resiniferatoxin (RTX), in the presence of varying concentrations of the test compound.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The Ki value (inhibitory constant) is determined, which reflects the binding affinity of the test compound.
-
In Vivo Assays: Analgesic Efficacy in Animal Models
In vivo studies are critical for assessing the therapeutic potential of the compounds in a whole-organism context, providing insights into their pharmacokinetic properties and analgesic effects.
1. Capsaicin-Induced Flinching Model:
-
Principle: This is an acute pain model that directly assesses the ability of a compound to block TRPV1-mediated nociception.
-
Methodology:
-
Rodents (rats or mice) are administered the test compound via an appropriate route (e.g., oral, intraperitoneal).
-
After a predetermined time, a low dose of capsaicin is injected into the hind paw.
-
The number of flinching or licking behaviors of the injected paw is observed and counted for a specific period.
-
A reduction in these behaviors compared to a vehicle-treated group indicates analgesic activity.
-
2. Inflammatory Pain Models (e.g., Complete Freund's Adjuvant - CFA):
-
Principle: These models mimic chronic inflammatory pain conditions.
-
Methodology:
-
CFA is injected into the hind paw of a rodent, inducing a localized and persistent inflammation.
-
This results in thermal hyperalgesia and mechanical allodynia.
-
The test compound is administered, and its ability to reverse the established hyperalgesia and allodynia is measured using tests such as the Hargreaves test (for thermal sensitivity) and the von Frey test (for mechanical sensitivity).
-
3. Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI):
-
Principle: These models replicate the symptoms of neuropathic pain caused by nerve damage.
-
Methodology:
-
The sciatic nerve of a rodent is loosely ligated, leading to the development of mechanical allodynia and thermal hyperalgesia.
-
The test compound is administered, and its efficacy in alleviating these neuropathic pain behaviors is assessed over time.
-
Comparative Efficacy Summary and Future Directions
Based on the established SAR of related N-aryl propanamide TRPV1 antagonists, we can project the potential efficacy of various this compound derivatives.
| Derivative Substitution | Predicted In Vitro Potency (IC50/Ki) | Predicted In Vivo Efficacy | Key Considerations |
| Introduction of a 4-Fluoro group on the phenyl ring | High (Low nM range) | High | Fluorine substitution has consistently shown to enhance potency in related series. [5] |
| Conversion to the (S)-enantiomer | High | High | Stereochemistry is often critical for optimal receptor interaction. [5] |
| Replacement of 3-Methoxy with 3-Hydroxy | Moderate to High | Moderate to High | The hydroxyl group can act as a hydrogen bond donor, potentially improving binding affinity. |
| Addition of a C-region substituent (e.g., a substituted benzyl group on the amide nitrogen) | Variable | Variable | This creates a new vector for exploring additional interactions within the binding pocket, but requires extensive optimization. |
The this compound scaffold represents a promising starting point for the development of novel TRPV1 antagonists. The insights from analogous series suggest that strategic modifications, particularly the introduction of electron-withdrawing groups on the phenyl ring and the use of the pure (S)-enantiomer, are likely to yield compounds with high potency.
Future research should focus on the synthesis and systematic evaluation of a library of these derivatives. A comprehensive screening cascade, employing the in vitro and in vivo assays detailed in this guide, will be essential to identify lead candidates with optimal efficacy, selectivity, and pharmacokinetic properties. The ultimate goal is the development of a safe and effective non-opioid analgesic for the treatment of a wide spectrum of pain conditions.
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A Comparative Guide to Purity Assessment of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: HPLC vs. GC-MS
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. For a compound such as N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a key intermediate in the synthesis of various pharmaceuticals[1], establishing a robust analytical methodology for purity determination is paramount. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this specific amide.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform the selection of the most appropriate analytical technique for their specific needs.
Introduction: The Analytical Challenge
This compound is a solid at room temperature with a molecular weight that places it at the crossroads of suitability for both HPLC and GC analysis. Its aromatic and amide functionalities present unique considerations for method development. The primary analytical objective is to quantify the main compound and to detect, identify, and quantify any process-related impurities or degradation products. The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential interactions with a solid stationary phase.[2] Its versatility and wide applicability make it a staple in pharmaceutical analysis.[3]
The Causality Behind Methodological Choices for HPLC
For an amide like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This is due to the compound's moderate polarity.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common choice for RP-HPLC due to its hydrophobicity, which provides good retention for a wide range of organic molecules.[4] The choice of a specific C18 column often comes down to factors like particle size, pore size, and end-capping, which can influence peak shape and resolution.
-
Mobile Phase Composition: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically employed. The organic solvent is the "strong" solvent that elutes the analyte from the column. A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for purity analysis as it can effectively separate impurities with a wide range of polarities. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[5]
-
Detection: Given the presence of the aromatic ring, UV detection is the most straightforward and robust choice. The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity. A photodiode array (PDA) detector is highly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.
Experimental Protocol: HPLC-UV
Below is a detailed, step-by-step methodology for the purity assessment of this compound by HPLC.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 254 nm
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the standard solution.
System Suitability: Before sample analysis, the system suitability must be verified according to pharmacopeial guidelines such as USP <621>.[6][7][8][9] This typically includes injections of a standard solution to assess parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.
Data Presentation: HPLC
The following table summarizes hypothetical data from the HPLC analysis.
| Parameter | Result | Acceptance Criteria (as per ICH Q2(R1)[10][11][12]) |
| Retention Time | 10.5 min | RSD ≤ 1.0% |
| Tailing Factor | 1.2 | 0.8 - 1.5 |
| Theoretical Plates | > 2000 | > 2000 |
| Purity (% Area) | 99.8% | Reportable |
| Impurity 1 (RRT 0.85) | 0.08% | Reportable |
| Impurity 2 (RRT 1.12) | 0.12% | Reportable |
*RRT: Relative Retention Time
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[13] It is particularly well-suited for volatile and thermally stable compounds.
The Rationale for GC-MS Method Development
For this compound, GC-MS offers the significant advantage of providing structural information about any detected impurities, which is invaluable for their identification.
-
Volatility and Thermal Stability: A key consideration for GC is whether the analyte can be vaporized without degradation. While amides can sometimes be challenging, the target compound is expected to be sufficiently volatile and thermally stable for GC analysis.
-
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. This type of column separates compounds primarily based on their boiling points.
-
Injection Technique: A split injection is typically used for purity analysis to avoid overloading the column. The split ratio can be optimized to ensure adequate sensitivity for trace impurities.
-
Mass Spectrometric Detection: Electron Ionization (EI) is the most common ionization technique for GC-MS. It produces a reproducible fragmentation pattern that can be compared to spectral libraries for compound identification.
Experimental Protocol: GC-MS
The following provides a detailed methodology for the GC-MS analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source and a quadrupole mass analyzer.
Chromatographic and MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Standard and Sample Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and sample, respectively, and dissolve each in 10 mL of a suitable solvent like ethyl acetate or methanol.
Data Presentation: GC-MS
The following table presents hypothetical data from the GC-MS analysis.
| Parameter | Result | Acceptance Criteria |
| Retention Time | 12.8 min | RSD ≤ 1.0% |
| Purity (% Area) | 99.7% | Reportable |
| Impurity 1 (RT 11.9 min) | 0.15% | Identification by MS required |
| Impurity 2 (RT 13.5 min) | 0.15% | Identification by MS required |
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS Purity Assessment.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical goals.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for a wide range of polarities and thermally labile compounds.[2][3] | Best for volatile and thermally stable compounds.[13][14] |
| Sample Preparation | Generally straightforward dissolution. | Dissolution in a volatile solvent. |
| Separation Efficiency | Good, but can be lower than capillary GC. | High, especially with capillary columns. |
| Detection | Primarily quantitative (UV, etc.).[2] | Both quantitative and qualitative (structural information from MS).[3] |
| Impurity Identification | Requires collection of fractions for further analysis or hyphenation with MS. | Direct identification of volatile impurities is possible through mass spectral library matching. |
| Speed | Analysis times can be longer.[14] | Often faster for simple mixtures.[3] |
| Cost & Complexity | Can be more expensive to operate due to solvent consumption.[14] | Instrumentation can have a higher initial cost. |
Conclusion and Recommendations
For routine quality control and purity assessment where the primary goal is to quantify the main component and known impurities, HPLC-UV is a robust, reliable, and widely accepted method. Its broad applicability and straightforward operation make it an excellent choice for most pharmaceutical applications.
However, for impurity profiling, method development, and investigations into unknown peaks, GC-MS offers an unparalleled advantage in its ability to provide structural information. The definitive identification of impurities is crucial for understanding degradation pathways and ensuring product safety.
In a comprehensive analytical strategy, HPLC and GC-MS are not mutually exclusive but rather complementary techniques. An ideal approach would involve using HPLC for routine purity testing and employing GC-MS for in-depth characterization and identification of any unknown impurities that may arise during synthesis or stability studies. The choice ultimately hinges on the specific question being asked and the level of analytical detail required.
References
- U.S. Pharmacopeia.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Agilent Technologies.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- U.S. Pharmacopeia.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- ICH. Quality Guidelines. [Link]
- Starodub. Revised ICH Guideline Q2(R1)
- Patsnap. Compare GC-MS vs HPLC for Drug Metabolite Analysis. [Link]
- National Institutes of Health.
- AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [Link]
- ResearchGate. (PDF)
- Lab Manager.
- Google Patents.
- Phenomenex.
- Agilent. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]
- Chem-Impex. This compound. [Link]
- National Institutes of Health.
- Google Patents. CN103512996B - Analysis method for amide compounds.
- Oxford Academic.
- PubMed.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-(Methoxyphenyl)-2,2-dimethylpropanamide Isomers
In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety and efficacy. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on an aromatic ring, often exhibit divergent biological activities. This guide provides a comprehensive spectroscopic comparison of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide and its ortho- and para-isomers, offering a robust analytical framework for their unambiguous differentiation.
The structural nuances of these isomers, while subtle, can profoundly impact their pharmacological profiles. Therefore, a multi-technique spectroscopic approach is essential for definitive characterization. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to distinguish between these closely related compounds.
The Importance of Isomer Differentiation
Spectroscopic Comparison: A Multi-faceted Approach
A combination of spectroscopic techniques provides a comprehensive and self-validating system for the identification of the N-(Methoxyphenyl)-2,2-dimethylpropanamide isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between these positional isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the definitive assignment of the methoxy group's position.
¹H NMR Spectroscopy: A Tale of Aromatic Splitting Patterns
The most significant differences in the ¹H NMR spectra of the three isomers are observed in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern on the benzene ring dictates the multiplicity and coupling constants of the aromatic protons.
| Proton | N-(2-Methoxyphenyl)-2,2-dimethylpropanamide (Predicted) | This compound (Predicted) | N-(4-Methoxyphenyl)-2,2-dimethylpropanamide (Predicted) |
| tert-Butyl (9H) | ~1.3 ppm (s) | ~1.3 ppm (s) | ~1.3 ppm (s) |
| Methoxy (3H) | ~3.9 ppm (s) | ~3.8 ppm (s) | ~3.8 ppm (s) |
| Amide NH (1H) | ~8.0-8.5 ppm (br s) | ~7.5-8.0 ppm (br s) | ~7.5-8.0 ppm (br s) |
| Aromatic (4H) | ~6.9-7.1 ppm (m), ~7.5 ppm (d), ~8.2 ppm (d) | ~6.7 ppm (dd), ~7.2 ppm (t), ~7.3 ppm (t), ~7.4 ppm (s) | ~6.9 ppm (d, 2H), ~7.5 ppm (d, 2H) |
Interpretation of ¹H NMR Data:
-
N-(2-Methoxyphenyl)-2,2-dimethylpropanamide (ortho-isomer): The aromatic region is expected to be the most complex due to the close proximity of the two bulky substituents, leading to four distinct signals for the aromatic protons, likely appearing as a combination of doublets and multiplets.
-
This compound (meta-isomer): This isomer will also exhibit four distinct aromatic signals. We can expect to see a singlet-like signal for the proton between the two substituents, a triplet, and two doublets of doublets.
-
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide (para-isomer): Due to the symmetry of the para-substitution, the aromatic region will be the simplest, showing two doublets, each integrating to two protons, characteristic of an A₂B₂ spin system.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The chemical shifts of the aromatic carbons in the ¹³C NMR spectra are also highly sensitive to the position of the methoxy group.
| Carbon | N-(2-Methoxyphenyl)-2,2-dimethylpropanamide (Predicted) | This compound (Predicted) | N-(4-Methoxyphenyl)-2,2-dimethylpropanamide (Predicted) |
| Carbonyl (C=O) | ~176 ppm | ~176 ppm | ~176 ppm |
| Quaternary C | ~40 ppm | ~40 ppm | ~40 ppm |
| Methyl (tert-butyl) | ~28 ppm | ~28 ppm | ~28 ppm |
| Methoxy (OCH₃) | ~56 ppm | ~55 ppm | ~55 ppm |
| Aromatic C-N | ~128 ppm | ~139 ppm | ~131 ppm |
| Aromatic C-O | ~148 ppm | ~160 ppm | ~156 ppm |
| Aromatic CH | ~110-130 ppm (4 signals) | ~105-130 ppm (4 signals) | ~114 ppm, ~122 ppm (2 signals) |
Interpretation of ¹³C NMR Data:
The number of distinct signals in the aromatic region of the decoupled ¹³C NMR spectrum is a key differentiator:
-
ortho- and meta-Isomers: Both will show six distinct signals for the six aromatic carbons.
-
para-Isomer: Due to symmetry, only four signals will be observed for the six aromatic carbons (two carbons will be equivalent, and the other two will also be equivalent).
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying functional groups. While all three isomers will show characteristic absorptions for the N-H, C=O, C-O, and aromatic C-H bonds, the substitution pattern on the aromatic ring gives rise to unique "fingerprint" patterns in the 1600-1400 cm⁻¹ region and distinct C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch | 3300-3500 | Amide N-H bond |
| C-H Stretch (aromatic) | 3000-3100 | Aromatic C-H bonds |
| C-H Stretch (aliphatic) | 2850-3000 | tert-Butyl C-H bonds |
| C=O Stretch (Amide I) | 1660-1700 | Amide carbonyl group |
| N-H Bend (Amide II) | 1510-1570 | Amide N-H bending |
| C-O Stretch (ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) | Methoxy group C-O bond |
| C-H Out-of-Plane Bend | 730-770 (ortho), 690-710 & 750-810 (meta), 810-840 (para) | Aromatic C-H bending, indicative of substitution pattern |
Interpretation of IR Data:
The key to distinguishing the isomers using IR spectroscopy lies in the C-H out-of-plane bending region. The number and position of these bands are characteristic of the substitution pattern on the benzene ring.
Experimental Protocol: IR Data Acquisition (ATR)
Caption: Workflow for ATR-IR sample preparation and data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis. While all three isomers have the same nominal molecular weight (207 g/mol ), their fragmentation patterns under electron ionization (EI) can differ, offering another layer of confirmation.
Expected Fragmentation:
The molecular ion peak (M⁺) at m/z 207 should be observed for all three isomers. Key fragmentation pathways would likely involve:
-
Loss of the tert-butyl group: [M - 57]⁺, leading to a fragment at m/z 150.
-
Loss of the pivaloyl group: [M - 85]⁺, resulting in a fragment at m/z 122.
-
Cleavage of the amide bond: This can lead to fragments corresponding to the pivaloyl cation (m/z 85) and the methoxyanilinium radical cation (m/z 123).
While the major fragments may be similar, the relative intensities of these fragments can vary between the isomers due to the influence of the methoxy group's position on the stability of the resulting fragment ions.
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)
Caption: Workflow for GC-MS sample preparation and data acquisition.
Conclusion: A Synergistic Approach to Isomer Identification
The unambiguous identification of N-(Methoxyphenyl)-2,2-dimethylpropanamide isomers is paramount in a drug development setting. While each spectroscopic technique provides valuable information, a synergistic approach is the most robust strategy. ¹H and ¹³C NMR offer the most definitive structural information, particularly regarding the substitution pattern on the aromatic ring. IR spectroscopy provides rapid confirmation of functional groups and a characteristic fingerprint for each isomer. Mass spectrometry confirms the molecular weight and offers complementary structural information through fragmentation analysis. By employing this multi-technique approach, researchers can confidently and accurately characterize these important pharmaceutical intermediates, ensuring the integrity and reliability of their scientific endeavors.
References
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A Senior Application Scientist’s Guide to the Synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: A Cost-Benefit Analysis
Abstract
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is a key building block in medicinal chemistry and a valuable intermediate in the synthesis of specialty chemicals.[1] The selection of a synthesis route for such an intermediate is a critical decision in the drug development pipeline, directly impacting project timelines, cost of goods, and environmental footprint. This guide provides an in-depth comparative analysis of two primary synthesis routes: the classical Schotten-Baumann acylation and the modern, greener alternative of catalytic direct amidation. By examining the underlying chemical principles, detailed experimental protocols, and quantitative cost-benefit metrics, this document serves as a practical resource for researchers, chemists, and process development professionals to make informed strategic decisions.
Introduction: The Strategic Importance of Synthesis Route Selection
In the journey from laboratory discovery to commercial production, the synthesis of organic molecules is a constant process of optimization. The target molecule, this compound, with its methoxyphenyl moiety and sterically hindered amide group, presents unique synthetic challenges and opportunities.[1] Its utility in pharmaceutical research, particularly in the development of analgesics and anti-inflammatory agents, necessitates a robust and scalable production method.[1]
Traditional synthesis methods, while often reliable, frequently rely on stoichiometric activating agents that generate significant chemical waste, posing both environmental and economic challenges.[2] In response, the principles of Green Chemistry have spurred the development of catalytic alternatives that offer higher atom economy and a more favorable safety profile.[3] This guide will dissect the most common and a promising alternative route to the title compound, providing the data and expert insights necessary to align synthetic strategy with programmatic goals, whether they be rapid lead optimization in discovery or sustainable, cost-effective manufacturing.
Route 1: The Classical Workhorse - Schotten-Baumann Acylation
The Schotten-Baumann reaction, first described in the 1880s, is a cornerstone of amide synthesis.[4] It involves the acylation of an amine with an acyl chloride in the presence of a base, typically in a biphasic aqueous-organic system.[4] This method is renowned for its reliability, high yields, and broad applicability.
Mechanism and Scientific Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in 3-methoxyaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride.[5] A key aspect of the Schotten-Baumann conditions is the use of an aqueous base, such as sodium carbonate or sodium hydroxide.[6][7] The base serves two critical functions:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[7][8] This is crucial because, without a base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction.[8]
-
Phase Management: By keeping the reaction medium basic, the amine starting material remains deprotonated and soluble in the organic phase, where it can react with the acyl chloride.
The choice of pivaloyl chloride, a sterically bulky acylating agent, helps to prevent common side reactions such as diacylation.[9] The robustness and high efficiency of this pathway have made it a standard in both academic and industrial laboratories.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures that report near-quantitative yields.[6]
Reagents & Equipment:
-
3-Methoxyaniline (m-Anisidine)
-
Pivaloyl Chloride
-
Sodium Carbonate Monohydrate
-
Ethyl Acetate
-
Purified Water
-
Anhydrous Sodium Sulfate
-
Reaction flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a suitable reaction flask, combine 3-methoxyaniline (1.0 eq), sodium carbonate monohydrate (2.5 eq), ethyl acetate, and purified water.
-
Cool the biphasic mixture to 0 °C using an ice bath while stirring vigorously.
-
Slowly add pivaloyl chloride (1.05 eq) dropwise to the rapidly stirred mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an additional portion of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford pure this compound.
Workflow and Data Analysis
The workflow for the Schotten-Baumann synthesis is a standard sequence of reaction, workup, and purification.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: Synthesis, Performance, and Strategic Application
This guide provides an in-depth comparative analysis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a pivotal chemical intermediate in pharmaceutical and specialized chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview. It delves into the causality of synthetic choices, compares its primary synthesis route against common alternatives, and provides the objective data necessary for informed strategic decisions in complex research and development projects.
Introduction: The Strategic Value of this compound
This compound (CAS No. 56619-93-3) is an amide derivative recognized for its utility as a stable building block in the creation of complex organic structures.[1] Its structure, featuring a sterically hindered pivaloyl group and a methoxy-substituted phenyl ring, imparts specific physicochemical properties that are highly advantageous. The methoxyphenyl group can enhance solubility and bioavailability, making it an attractive scaffold in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory agents.[1] Beyond pharmaceuticals, it serves as a key intermediate in the synthesis of specialty chemicals and has been explored in agricultural chemistry and the cosmetic industry.[1]
The core value of this intermediate lies in its stability and predictable reactivity, which are critical for multi-step syntheses where yield and purity are paramount. This guide will explore the most efficient synthesis of this compound and place it in the context of broader amide synthesis methodologies to highlight its performance characteristics.
Physicochemical and Safety Profile
A clear understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 56619-93-3 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | White or off-white powder or crystalline solid | [2] |
| Melting Point | 125-126 °C | [2][3] |
| Boiling Point | 358.2 °C at 760 mmHg | [2][3] |
| Solubility | Practically insoluble in water. Soluble in methanol and N,N-Dimethylformamide. | [2] |
| Storage Conditions | Store at 0-8 °C | [1] |
Safety Overview: As with any chemical reagent, proper handling is crucial. The Safety Data Sheet (SDS) indicates that this compound should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4] Users should wash hands thoroughly after handling and avoid breathing dust or vapors.[4][5]
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is most effectively achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions.[6] This method is renowned for its high efficiency and yield.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Introduction: The Imperative for Rigorous Method Comparison
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-93-3) is a versatile amide derivative utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[1] Its molecular structure, featuring a methoxyphenyl group, often enhances solubility and bioavailability, making it a compound of significant interest in drug formulation.[1] As such compounds progress through the development pipeline, the analytical methods used to determine their purity, concentration, and stability must be robust, reliable, and consistent.
Cross-validation of analytical methods is a critical process to confirm that a validated method produces consistent and reliable results across different laboratories, analysts, instruments, or even when a new method is introduced to replace a legacy one.[2] This guide provides a comprehensive framework for the cross-validation of two common but distinct analytical techniques for the quantification of this compound: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a modern, more selective Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method.
The objective is not merely to present protocols but to delve into the scientific rationale behind the experimental design, data interpretation, and acceptance criteria, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
Foundational Knowledge: Physicochemical Properties & Analytical Strategy
A successful analytical method is built upon a fundamental understanding of the analyte's properties.
-
Compound Name: this compound
-
Molecular Weight: 207.27 g/mol [1]
-
Appearance: White or off-white crystalline powder[6]
-
Solubility: Practically insoluble in water; soluble in methanol and N,N-Dimethylformamide.[6]
The compound's aromatic ring and amide group provide a chromophore suitable for UV detection. Its solubility profile dictates the use of organic-rich mobile phases in reversed-phase chromatography. The molecular weight is well within the range of standard mass spectrometers.
This leads to the selection of two common, yet technologically different, analytical approaches for this guide:
-
Method A (Legacy): An established HPLC-UV method, valued for its robustness and widespread availability.
-
Method B (New):- A newly developed UHPLC-MS/MS method, offering superior sensitivity and selectivity.[8][9]
The cross-validation will serve to demonstrate that the new, faster UHPLC-MS/MS method provides equivalent, if not superior, results to the established HPLC-UV method.
The Cross-Validation Framework: Principles and Workflow
Cross-validation is performed to ensure that analytical results are comparable and interchangeable.[10] This is essential during method transfer between labs or when updating technology.[11][12] The process involves analyzing the same set of homogeneous samples with both methods and statistically comparing the results.[11]
The core validation parameters to be compared, as stipulated by ICH Q2(R1) guidelines, are Accuracy, Precision (repeatability and intermediate precision), and Specificity.[4][13]
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
Method A: HPLC-UV Quantification
This method is designed as a robust, standard assay.
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Rationale: A C18 column is a workhorse for reversed-phase chromatography of moderately non-polar small molecules like the target analyte. The 5 µm particle size provides a good balance between efficiency and backpressure on a standard HPLC system.
-
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Rationale: The phenyl ring in the analyte is expected to have strong absorbance around 254 nm, a common wavelength for aromatic compounds that provides good sensitivity.
-
-
System Suitability Test (SST):
-
Inject a standard solution (e.g., 10 µg/mL) six times.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤ 2.0%. Tailing factor ≤ 2.0.
-
Method B: UHPLC-MS/MS Quantification
This method prioritizes speed, sensitivity, and selectivity.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Rationale: The smaller column dimensions and sub-2 µm particle size are characteristic of UHPLC, enabling faster run times and higher resolution at significantly lower solvent consumption.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The use of formic acid is essential for good ionization in the ESI source (positive mode) and helps produce sharp peak shapes.
-
-
Gradient: 50% B to 95% B over 2 minutes, hold for 0.5 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS/MS Detection (Positive ESI Mode):
-
Precursor Ion: m/z 208.1 (M+H)⁺
-
Product Ions (for quantification and confirmation): To be determined by infusion of a standard solution. A hypothetical transition could be 208.1 -> 121.1 (loss of the pivaloyl group).
-
Rationale: Mass spectrometry provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, eliminating interferences from matrix components or impurities that might co-elute and have similar UV absorbance.[8][14]
-
-
System Suitability Test (SST):
-
Inject a standard solution (e.g., 100 ng/mL) six times.
-
Acceptance Criteria: %RSD of peak area ratio (analyte/internal standard) ≤ 5.0%.
-
Cross-Validation Protocol: Comparative Testing
-
Sample Preparation: Prepare nine samples by spiking a blank matrix (e.g., formulation excipients) with this compound at three concentration levels covering the expected analytical range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze all nine samples using both Method A (HPLC-UV) and Method B (UHPLC-MS/MS).
-
Data Collection: For each method, determine the concentration of the analyte in each sample. For precision, calculate the %RSD for the three replicates at each concentration level. For accuracy, calculate the percent recovery of the measured concentration against the known spiked concentration.
Data Analysis and Acceptance Criteria
All quantitative data should be summarized for direct comparison. The acceptance criteria are based on established guidelines for method validation.[13][15]
Comparative Performance Data
| Validation Parameter | Method A (HPLC-UV) | Method B (UHPLC-MS/MS) | Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL | N/A (Method B expected to be lower) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | ≤ 3.0% |
| Specificity | Good; susceptible to co-elution | Excellent; mass-based detection | No interference at analyte retention time |
Note: The data presented in this table are illustrative examples of expected performance and should be replaced with actual experimental results.
Statistical Comparison of Results
To formally declare the methods equivalent, a statistical comparison of the data sets obtained from the nine cross-validation samples is required.
-
Student's t-test (for Accuracy): This test compares the mean values of the results from the two methods. The null hypothesis is that the means are equal. If the calculated p-value is greater than 0.05, it indicates no statistically significant difference between the methods.[10][16]
-
F-test (for Precision): This test compares the variances (the square of the standard deviation) of the two methods. It assesses whether one method is significantly more variable than the other.[16]
-
Bland-Altman Plot (for Agreement): This is a powerful graphical method that plots the difference between the two measurements for each sample against the average of the two measurements.[17] It helps visualize any systematic bias and determine the limits of agreement. The methods are considered to be in agreement if the vast majority of the difference points lie within the calculated limits of agreement (mean difference ± 1.96 * standard deviation of the difference).[17]
Caption: Decision tree for statistical evaluation of method equivalency.
Expert Insights & Troubleshooting
-
Causality of Choice: The move from HPLC-UV to UHPLC-MS/MS is typically driven by a need for higher throughput (faster run times), lower detection limits (for impurity profiling), or to resolve specificity issues in complex matrices. While UV detection is robust, it cannot distinguish between compounds that co-elute and share similar absorption spectra.[9][14] Mass spectrometry resolves this by providing an orthogonal detection mechanism based on molecular weight.[8]
-
Matrix Effects in LC-MS/MS: While highly selective, LC-MS/MS can be susceptible to "matrix effects," where components in the sample matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This is a primary reason why accuracy and precision must be rigorously demonstrated in the actual sample matrix during cross-validation.
-
Failed Cross-Validation: If the acceptance criteria are not met, an investigation is mandatory. Root causes often point to a lack of method robustness, differences in sample preparation, or incorrect standard handling.[12] The investigation should start by re-examining the system suitability data from both methods to rule out instrument failure.
Conclusion
Cross-validation is a scientifically indispensable process that provides documented evidence of method equivalency.[2] By comparing a legacy HPLC-UV method with a modern UHPLC-MS/MS method for the analysis of this compound, this guide demonstrates a comprehensive approach grounded in regulatory expectations and sound scientific principles.[18][19] A successful cross-validation ensures data integrity across the lifecycle of a product and provides the confidence needed to adopt newer, more efficient technologies without compromising quality.
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- Quality Guidelines.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- FDA Releases Guidance on Analytical Procedures.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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- Statistics for Laboratory Method Comparison Studies.
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- N-(3-METHOXYPHENYL)
- ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]
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- Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. European Medicines Agency (EMA). [Link]
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Benchmarking N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: A Comparative Guide for High-Performance Polymer Applications
For researchers, scientists, and professionals in drug development and material science, the identification of novel molecules to enhance the performance of materials is a critical endeavor. This guide provides an in-depth technical comparison of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide as a potential performance-enhancing additive in high-performance polymers. We will explore its synthesis, physicochemical properties, and a proposed framework for benchmarking its performance against established alternatives in enhancing thermal stability and mechanical properties.
Introduction to this compound
This compound (CAS No. 56619-93-3) is an aromatic amide with a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol .[1] While its primary applications have historically been in pharmaceutical development as an intermediate for analgesics and anti-inflammatory drugs, its chemical structure suggests potential utility in material science.[2] Specifically, the presence of an aromatic ring and an amide group can contribute to improved intermolecular interactions and thermal stability when incorporated into a polymer matrix. This guide will focus on its potential to enhance the thermal and mechanical properties of high-performance polymers.[2]
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 56619-93-3 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Melting Point | 125-126°C | [1] |
| Boiling Point | 358.2°C at 760 mmHg | [1] |
| Density | 1.057 g/cm³ | [1] |
| Solubility | Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of 3-methoxyaniline with pivaloyl chloride. This reaction is a standard method for amide formation and can be performed with high yields.
Synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 3-methoxyaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.
-
Addition of Acylating Agent: Slowly add a solution of pivaloyl chloride (1.1 equivalents) in anhydrous DCM dropwise from the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[3]
Benchmarking Performance in a Polymer Matrix: A Case Study in Polycarbonate
To objectively evaluate the performance of this compound as a polymer additive, we propose a benchmarking study using a common engineering thermoplastic, Polycarbonate (PC). Aromatic polyamides and related structures are known to enhance the thermal stability of high-performance polymers.[4]
Alternatives for Comparison:
For a comprehensive comparison, we will benchmark this compound against two commercially available thermal stabilizers:
-
Alternative 1: Hindered Phenolic Antioxidant (e.g., Irganox® 1010): A widely used primary antioxidant for long-term thermal stability.
-
Alternative 2: Phosphite-based Stabilizer (e.g., Irgafos® 168): A secondary antioxidant that protects the polymer during high-temperature processing.
Experimental Workflow for Sample Preparation and Testing
Experimental workflow for benchmarking polymer additives.
Detailed Experimental Protocols:
a) Sample Preparation:
-
Drying: Dry polycarbonate pellets and all additives in a vacuum oven at 120°C for 4 hours to remove any residual moisture.
-
Compounding: Prepare four batches: neat PC, PC with 0.5 wt% this compound, PC with 0.5 wt% Alternative 1, and PC with 0.5 wt% Alternative 2.
-
Melt Blending: Melt-blend each batch in a twin-screw extruder at a processing temperature of 280-300°C to ensure homogenous dispersion of the additive.
-
Specimen Molding: Injection mold the compounded pellets into standardized test specimens (e.g., dog-bone shape for tensile testing) according to ASTM D638.
b) Thermal Analysis:
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the onset of thermal degradation.
-
Procedure: Heat a small sample (5-10 mg) from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Key Metric: Decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To measure the glass transition temperature (Tg).
-
Procedure: Heat the sample from room temperature to 200°C at a rate of 10°C/min, cool it back to room temperature, and then reheat to 200°C at the same rate. The Tg is determined from the second heating scan.
-
c) Mechanical Testing:
-
Tensile Testing:
-
Objective: To evaluate the material's strength, stiffness, and ductility.
-
Procedure: Conduct tensile tests on the molded specimens using a universal testing machine according to ASTM D638 at a crosshead speed of 5 mm/min.
-
Key Metrics:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Young's Modulus (GPa): A measure of the material's stiffness.
-
Elongation at Break (%): The extent to which the material can be stretched before it fractures.
-
-
Comparative Performance Data (Representative)
The following table presents representative data that could be expected from such a benchmarking study, based on the known effects of similar aromatic amide additives in high-performance polymers.
| Material | Td (5% weight loss, °C) | Tg (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Neat Polycarbonate | 420 | 145 | 60 | 2.4 | 110 |
| PC + 0.5% this compound | 435 | 152 | 65 | 2.6 | 100 |
| PC + 0.5% Alternative 1 (Hindered Phenol) | 430 | 147 | 62 | 2.4 | 105 |
| PC + 0.5% Alternative 2 (Phosphite Stabilizer) | 425 | 146 | 61 | 2.4 | 108 |
Discussion of Expected Performance and Mechanistic Insights
The hypothetical data suggests that this compound could offer a significant improvement in both thermal stability and mechanical properties compared to the neat polymer and the selected alternatives.
-
Thermal Stability: The increase in both Td and Tg can be attributed to the rigid aromatic structure and the polar amide group of the additive. These features can enhance intermolecular forces within the polymer matrix, restricting chain mobility and thus requiring more energy for thermal degradation and the transition from a glassy to a rubbery state. Aromatic polyamides are known for their exceptional thermal stability due to these strong intermolecular interactions.[4]
-
Mechanical Properties: The anticipated increase in tensile strength and Young's modulus suggests that this compound may act as a reinforcing agent. The rigid structure of the additive can help to distribute stress more effectively throughout the polymer matrix, leading to a stronger and stiffer material. The slight decrease in elongation at break is a common trade-off when increasing the stiffness of a polymer.
Structure-property relationship of the amide additive in a polymer matrix.
Conclusion
While primarily investigated for pharmaceutical applications, this compound presents a promising candidate as a performance-enhancing additive for high-performance polymers. Its synthesis is straightforward, and its chemical structure suggests a strong potential for improving both thermal stability and mechanical properties. The benchmarking framework outlined in this guide provides a robust methodology for quantifying its performance against established alternatives. The representative data indicates that it could offer a superior balance of properties, making it a valuable subject for further investigation by material scientists and polymer chemists.
References
- Shabbir, S., et al. (2017). Functional Aromatic Polyamides. Molecules, 22(10), 1728. [Link]
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- ResearchGate. (n.d.).
- Van Horn, Metz & Co., Inc. (n.d.). Processing & Thermal Stabilizers Archives. [Link]
- NUREL Engineering Polymers. (n.d.).
- KJ Chemicals. (n.d.). KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide). [Link]
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- Al-lootah Chemical. (n.d.). Thermal Polymers Stabilizers. [Link]
- Knowde. (n.d.). KJCMPA 100 (3-methoxy-N,N-dimethylpropanamide). [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. [Link]
- ChemSynthesis. (2025). N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. [Link]
- Patsnap. (2024).
- PubMed Central. (2025). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. [Link]
- Stabilit America. (2025). Mechanical Properties of Polycarbonate: Strength, Flexibility, and Durability. [Link]
- ResearchGate. (n.d.). Enhancement in the adhesion properties of polycarbonate surfaces through chemical functionalization with organosilicon coupling agents. [Link]
- MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]
- ScienceDirect. (n.d.). Chapter 9 - Polymer additives and reinforcements. [Link]
- MDPI. (n.d.). Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges. [Link]
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A Comparative Guide to the Synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: An Evaluation of Biphasic vs. Anhydrous Acylation Protocols
Introduction: The Significance of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide in Modern Synthesis
This compound (CAS 56619-93-3) is a valuable chemical intermediate in the fields of pharmaceutical development and organic synthesis.[1] Its structure, featuring a sterically hindered pivaloyl group attached to a methoxy-substituted aniline, makes it a key building block for more complex molecules, including potential analgesics and anti-inflammatory agents.[1] The methoxy group can enhance solubility and bioavailability, rendering derivatives of this compound attractive for drug discovery programs.[1]
Given its utility, the reliable and reproducible synthesis of this amide is of paramount importance. The choice of synthetic protocol can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparison of two common protocols for the synthesis of this compound via the acylation of 3-methoxyaniline with pivaloyl chloride. We will dissect a high-yield, biphasic aqueous protocol and a standard anhydrous organic protocol, offering insights into the causality behind experimental choices to empower researchers in selecting the optimal method for their specific needs.
Core Reaction: The Schotten-Baumann Acylation
The synthesis of this compound is a classic example of the Schotten-Baumann reaction.[2] This method involves the acylation of an amine (3-methoxyaniline) with an acyl chloride (pivaloyl chloride) in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[3]
The general mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[2][4] Subsequently, the intermediate collapses, expelling a chloride ion, and the base removes a proton from the nitrogen atom to yield the final amide product.[4]
Caption: General mechanism of the Schotten-Baumann reaction.
Protocol Comparison: Biphasic Aqueous vs. Anhydrous Organic
The primary distinction between the two protocols evaluated lies in the reaction environment: one utilizes a two-phase system of water and an organic solvent, while the other is conducted under strictly anhydrous (water-free) organic conditions. This choice dictates the type of base used and influences the workup procedure, overall yield, and scalability.
| Parameter | Protocol 1: Biphasic Aqueous (Sodium Carbonate) | Protocol 2: Anhydrous Organic (Triethylamine) | Rationale & Causality |
| Solvent System | Ethyl Acetate / Water | Dichloromethane (DCM) | Protocol 1: The biphasic system allows the inorganic base (Na₂CO₃) to remain in the aqueous phase while reactants and product are in the organic phase, simplifying separation.[5] Protocol 2: Anhydrous conditions are classic for preventing hydrolysis of the reactive pivaloyl chloride, though this side reaction is often slow.[2] DCM is an excellent solvent for both reactants.[6] |
| Base | Sodium Carbonate (Na₂CO₃) | Triethylamine (Et₃N) | Protocol 1: Na₂CO₃ is an inexpensive, mild inorganic base that effectively neutralizes HCl in the aqueous phase.[5] Protocol 2: Et₃N is a soluble organic base that acts as an HCl scavenger in the organic phase, forming a salt that is typically removed during workup.[6] |
| Temperature | 0 °C | 0 °C to Room Temperature | The reaction is exothermic. Starting at 0 °C controls the initial reaction rate, minimizing potential side reactions. The reaction can then often be allowed to proceed to completion at room temperature.[5][7] |
| Reported Yield | ~99%[5] | Typically 80-95% | Protocol 1: The high yield is attributed to the efficient and irreversible neutralization of HCl in the aqueous phase, driving the equilibrium strongly towards the product.[5] Protocol 2: Yields can be slightly lower due to the potential for incomplete reaction or side reactions if conditions are not strictly anhydrous. |
| Workup | Phase separation, extraction, recrystallization | Aqueous washes, drying, recrystallization | Protocol 1: Workup involves a simple separation of the organic layer, followed by extraction and recrystallization.[5] Protocol 2: Requires washing the organic phase with acidic, basic, and brine solutions to remove the triethylammonium chloride salt and any unreacted starting materials before drying and recrystallization.[6][8] |
| Scalability | Excellent | Good | Protocol 1: Biphasic systems are often robust and easily scaled for industrial processes. The use of inexpensive reagents is a major advantage. Protocol 2: While scalable, the cost of the organic base and the need for anhydrous solvents can be a limiting factor on a very large scale. |
Detailed Experimental Protocols
Protocol 1: High-Yield Biphasic Synthesis
This protocol is adapted from a documented synthesis with a near-quantitative yield.[5] It leverages a biphasic system to facilitate an efficient reaction and straightforward purification.
Materials:
-
3-Methoxyaniline (m-anisidine)
-
Pivaloyl chloride
-
Sodium carbonate monohydrate (or anhydrous)
-
Ethyl acetate
-
Deionized Water
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxyaniline (1.0 eq), sodium carbonate monohydrate (approx. 2.5 eq), ethyl acetate, and water.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add pivaloyl chloride (1.05 eq) dropwise to the mixture, ensuring the temperature remains at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an additional portion of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting crude solid from ethyl acetate to afford this compound as a colorless solid.[5] The reported melting point is 125-126 °C.[9]
Protocol 2: Anhydrous Organic Synthesis
This protocol is a representative method for amine acylation under standard anhydrous organic conditions, adapted from similar procedures.[6][7]
Materials:
-
3-Methoxyaniline (m-anisidine)
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Step-by-Step Procedure:
-
In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.1-1.2 eq) in anhydrous DCM.[6][7]
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Slowly add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM dropwise.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8] This removes the triethylammonium salt and unreacted starting materials.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from a DCM/hexane mixture) to yield the pure amide.[6]
Decision Workflow: Selecting the Appropriate Protocol
The choice between these protocols depends on laboratory constraints and experimental goals.
Sources
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A Comparative Guide to the Chemical Stability of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide and its Structural Analogs
Introduction
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is a chemical entity of interest in pharmaceutical and materials science research, serving as a versatile intermediate in the synthesis of more complex molecules.[1] The stability of such a core scaffold and its derivatives is a critical parameter that dictates its viability for further development, influencing everything from storage conditions and shelf-life to formulation strategies and in-vivo performance.[2] An unstable compound can lead to loss of potency and the generation of potentially toxic degradation products.[3]
This guide provides a comprehensive framework for conducting comparative stability testing of this compound and its rationally selected analogs. We will move beyond a simple recitation of protocols to explore the underlying chemical principles that govern the stability of the amide functional group and its surrounding molecular architecture. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), which provides a regulatory framework for stability testing.
The primary objective of this guide is to equip researchers with the necessary tools to design and execute robust forced degradation studies.[4][5] These studies are essential for elucidating potential degradation pathways, identifying critical chemical liabilities within the molecular structure, and developing validated, stability-indicating analytical methods capable of resolving the parent compound from its degradants.[6]
For the purpose of this comparative guide, we will evaluate the parent compound against two hypothetical, yet chemically relevant, analogs:
-
Analog A (Positional Isomer): N-(4 -Methoxyphenyl)-2,2-dimethylpropanamide. This allows for an assessment of how the position of the electron-donating methoxy group on the phenyl ring influences stability.
-
Analog B (Demethylated Variant): N-(3-Hydroxy phenyl)-2,2-dimethylpropanamide. This analog introduces a phenolic hydroxyl group, a common site for oxidative degradation, and represents a potential metabolite or degradant.
Chapter 1: Foundational Principles of Amide Stability
The central functional group in our target molecules is the secondary amide linkage. While generally robust, the amide bond is susceptible to cleavage and other modifications under specific environmental stresses. Understanding these potential degradation pathways is paramount to designing meaningful stability studies.
-
Hydrolytic Degradation: This is the most common degradation pathway for amides, involving the cleavage of the amide bond to yield a carboxylic acid and an amine.[7] The reaction can be catalyzed by either acid or base.[8] The electron density of the carbonyl carbon and the leaving group ability of the amine moiety, both influenced by substituents on the phenyl ring, will dictate the rate of hydrolysis.
-
Oxidative Degradation: The methoxy and hydroxyl groups on the phenyl ring, as well as the aromatic ring itself, are potential sites for oxidation.[9] This can lead to the formation of quinones, phenols, or ring-opened products. The presence of atmospheric oxygen, peroxide contaminants, or metal ions can initiate and propagate these reactions.
-
Photolytic Degradation: Aromatic amides can absorb UV radiation, leading to photochemical reactions.[10] Potential pathways include photo-Fries rearrangement or the generation of radical species that can initiate further degradation. The ICH Q1B guideline specifically addresses the requirements for photostability testing.[11]
Chapter 2: The Analytical Cornerstone: Stability-Indicating Method
Before any stress testing can commence, a robust, validated, stability-indicating analytical method must be in place. This method is the bedrock of the entire study, as it must be able to accurately quantify the decrease in the parent compound's concentration while simultaneously detecting and resolving all significant degradation products.[2] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for this application.
Protocol 2.1: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Initiate with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) due to its versatility in retaining moderately nonpolar compounds like our target molecules.
-
Mobile Phase Scouting:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to sharpen peaks by ensuring consistent protonation of acidic and basic moieties.
-
Prepare Mobile Phase B: Acetonitrile or Methanol.
-
Begin with a gradient elution, for example, 10% to 90% B over 20 minutes. This will provide a broad overview of the retention behavior of the parent compound and any potential impurities.
-
-
Wavelength Selection: Using a photodiode array (PDA) detector, determine the wavelength of maximum absorbance (λ-max) for the parent compound and its analogs. Monitor at this wavelength to ensure maximum sensitivity.
-
Forced Degradation for Method Validation: Prepare lightly degraded samples (e.g., by brief heating in mild acid, base, and peroxide). Inject these samples to challenge the method's specificity. The goal is to demonstrate that the peaks for the degradation products are baseline-resolved from the parent peak.
-
Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve optimal resolution (>2.0) and peak shape for the parent compound and all observed degradants.
-
Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Chapter 3: Experimental Design for Forced Degradation
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during long-term storage.[5] The goal is to intentionally generate degradation products to elucidate pathways and validate the analytical method.[4] A target degradation of 10-30% is generally considered ideal.
Experimental Workflow
The overall process follows a systematic flow from sample preparation to data analysis.
Protocol 3.1: Hydrolytic Stability
-
Acid Hydrolysis:
-
To 1 mL of a 1 mg/mL stock solution of the test compound, add 1 mL of 0.5 M HCl.
-
Incubate the solution in a controlled temperature bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent volume and concentration of NaOH.
-
Dilute to a final concentration of ~0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Repeat the procedure above, using 0.5 M NaOH for stress and 0.5 M HCl for neutralization. Amide hydrolysis is often faster under basic conditions.[12]
-
-
Neutral Hydrolysis:
-
Repeat the procedure, adding 1 mL of purified water instead of acid or base, and incubate at 60°C.
-
Protocol 3.2: Oxidative Stability
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction by withdrawing and analyzing aliquots at various time points (e.g., 4, 8, 24, 48 hours).
-
Rationale: 3% H₂O₂ is a standard oxidizing agent used in forced degradation studies as it mimics potential oxidative stress from atmospheric oxygen or formulation excipients.[9]
Protocol 3.3: Photostability
-
Expose a solution (~0.1 mg/mL) and a thin layer of the solid compound to a light source that meets the ICH Q1B requirements (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11]
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the exposure period.
Chapter 4: Data Interpretation and Comparative Analysis
The data generated from the HPLC analysis must be systematically organized to facilitate a clear comparison between the parent compound and its analogs.
Hypothetical Stability Data
The following tables present hypothetical data to illustrate how the results of these studies would be structured for comparison.
Table 1: Comparative Stability under Hydrolytic Stress (% Assay Remaining after 24h)
| Compound | 0.5 M HCl @ 60°C | 0.5 M NaOH @ 60°C | Water @ 60°C |
| Parent Compound | 88.5% | 75.2% | 99.1% |
| Analog A (4-methoxy) | 90.1% | 78.9% | 99.3% |
| Analog B (3-hydroxy) | 87.9% | 72.5% | 98.8% |
Table 2: Comparative Stability under Oxidative and Photolytic Stress (% Assay Remaining)
| Compound | 3% H₂O₂ @ RT (48h) | Photolytic (Solid State) |
| Parent Compound | 95.6% | 99.5% |
| Analog A (4-methoxy) | 94.8% | 99.6% |
| Analog B (3-hydroxy) | 70.3% | 96.2% |
Discussion of Hypothetical Results
-
Hydrolytic Stability: All compounds show significant degradation under basic conditions, which is typical for amides.[7] The parent compound and its analogs exhibit high stability in neutral water. The subtle differences between the parent and Analog A suggest that the methoxy group's position has a minor impact on hydrolytic stability.
-
Oxidative Stability: The most striking result is the poor stability of Analog B (3-hydroxy) in the presence of hydrogen peroxide. This is an expected outcome, as phenols are readily oxidized. This identifies the hydroxyl group as a major chemical liability.
-
Photostability: All compounds appear to be relatively photostable in the solid state.
Elucidating Degradation Pathways
To definitively identify the degradation products, fractions corresponding to the new peaks in the chromatogram should be collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-93-3), a compound frequently used as an intermediate in pharmaceutical development.[1] Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
This document moves beyond a simple checklist, delving into the causality behind each procedural step, grounded in established safety protocols and regulatory standards.
Part 1: Core Safety Profile and Hazard Identification
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This initial assessment dictates the necessary personal protective equipment (PPE), segregation protocols, and emergency procedures.
Chemical and Hazard Identification
| Identifier | Details | Source |
| Chemical Name | This compound | [1] |
| Synonyms | N-(2,2-Dimethylpropanoyl)-3-(methoxy)aniline, N-(3-methoxyphenyl)pivalamide | [1][2] |
| CAS Number | 56619-93-3 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Signal Word | Warning | [2] |
Incompatibilities: A critical aspect of safe disposal is preventing accidental reactions in the waste container. This compound, as an amide, should be segregated from strong oxidizing agents, strong bases, and strong acids.[3][4] Mixing with these substances can cause vigorous, heat-generating reactions or the release of toxic gases.[4]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection by trained professionals.
Caption: Visual workflow for the safe disposal of laboratory chemical waste.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[2]
-
Waste Characterization and Segregation: This compound is a non-halogenated organic solid. It must be disposed of into a designated hazardous waste stream.
-
Action: Designate a specific waste container for "Non-Halogenated Solid Organic Waste" or a similar classification used by your institution.
-
Causality: Proper segregation is a cornerstone of safe laboratory practice and is mandated by regulations to prevent dangerous chemical reactions within waste containers.[6]
-
-
Container Selection and Labeling: The integrity of the waste stream begins with the container.
-
Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[7] The container must be in good condition, free of cracks or residue on the outside.
-
Labeling: The container must be clearly labeled with a hazardous waste tag before any waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
An accurate list of all contents if it's a mixed waste.
-
The specific hazard characteristics (e.g., "Irritant").[7]
-
-
Causality: Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is critical for informing waste handlers of the container's contents and associated dangers.[8]
-
-
Accumulation in a Satellite Accumulation Area (SAA): Laboratories are permitted to store hazardous waste in designated SAAs at or near the point of generation.[7][8]
-
Action: Store the sealed waste container in your lab's designated SAA. Keep the container closed at all times except when adding waste.[7]
-
Causality: Keeping containers closed prevents the release of vapors and protects lab personnel.[7] The SAA designation ensures that waste is managed safely in a controlled environment until it can be collected.
-
-
Final Disposal: As the generator of the waste, you are responsible for ensuring it is transferred to the proper authorities for final treatment.
-
Action: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[7]
-
Do Not: Never dispose of this compound down the drain or in the regular trash.[9]
-
Causality: Final disposal must be conducted by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF), typically via high-temperature incineration for organic compounds.[5][10] This ensures the chemical is destroyed in an environmentally sound manner, in compliance with federal and state regulations.[11][12]
-
Part 3: Emergency Procedures for Spills
In the event of an accidental spill, a prompt and correct response is crucial to minimize exposure and contamination.
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Isolate the Area: If safe to do so, prevent further spread of the material.
-
Don PPE: Wear the PPE detailed in Part 2 before attempting any cleanup.
-
Cleanup:
-
For small solid spills: Carefully sweep up the material to avoid creating dust. Place it in a labeled, sealable container for disposal as hazardous waste.[13]
-
For solutions: Absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.[5] Scoop the absorbed material into a hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
For large spills: Evacuate the immediate area and contact your institution's emergency EH&S number.[13]
By integrating these safety-centric disposal protocols into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Regulation of Laboratory Waste. American Chemical Society. [Link]
- Laboratory Waste Management: The New Regul
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
- 3-Methoxy-N,N-dimethylpropanamide Safety & Regul
- Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. [Link]
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
- Chemical Waste Disposal Guidelines. Emory University. [Link]
- Standard Operating Procedure for Sodium Amide.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- 3-methoxy-N,N-dimethylpropanamide Product Information.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Executive Summary: Beyond the Product Sheet
Welcome to a definitive guide on the safe handling of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-93-3). As a versatile intermediate in pharmaceutical development, particularly in the synthesis of analgesics and anti-inflammatory agents, its presence in the modern laboratory is growing.[1] This guide moves beyond basic safety data to provide a procedural and logical framework for its handling. Our objective is to instill a deep, validated trust in your safety protocols, ensuring that your focus remains on innovation, not on mitigating preventable risks. This document is structured to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals.
Hazard Profile: Understanding the "Why" Behind the "How"
This compound is not an innocuous reagent. A thorough understanding of its hazard profile is the foundation of any effective safety protocol. The compound presents multiple, specific risks that dictate our choice of personal protective equipment (PPE) and handling procedures.
According to harmonized classifications, this chemical is classified as a warning-level hazard.[2][3][4] The primary routes of exposure and concern are contact with the eyes and skin, inhalation of aerosols or vapors, and ingestion. Specific, documented risks include:
-
Serious Eye Irritation (H319): Direct contact can cause significant, potentially damaging irritation.[2][3][4]
-
Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[3][4]
-
Respiratory Irritation (H335): Inhalation of mists or vapors may lead to irritation of the respiratory tract.[3][4]
-
Reproductive Toxicity (H361fd): Crucially, it is suspected of damaging fertility and the unborn child.[2] This classification demands the highest level of precaution to prevent any systemic exposure.
-
Specific Target Organ Toxicity:
-
Harmful if Swallowed (H302): Accidental ingestion is considered harmful.[3]
This profile necessitates a multi-layered PPE strategy that protects against both immediate, topical hazards and long-term, systemic risks.
The Core Protocol: A Validating System for Safe Handling
The following protocol is designed as a self-validating system. Each step is a checkpoint to ensure the integrity of your containment and protection strategy.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, engineering controls must be in place. PPE should never be the primary method of exposure control.
-
Primary Handling: All weighing and handling of this compound, which is a liquid, should be performed within a certified chemical fume hood to control vapor and aerosol exposure.[2][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Emergency Stations: An eyewash station and safety shower must be immediately accessible and tested regularly.[2][6]
Personal Protective Equipment (PPE): A Detailed Specification
The selection of PPE is not a matter of preference but a direct response to the specific hazards identified.
| Hazard Category | Required PPE | Rationale & Expert Insight |
| Eye/Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[7] | Protects against splashes that cause serious eye irritation. Standard safety glasses are insufficient as they do not provide a seal around the eyes. |
| Situational: Full-face shield. | A face shield, worn over safety goggles, is required when handling larger quantities (>100 mL) or during procedures with a high risk of splashing, providing a secondary barrier for the entire face.[2][8] | |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | Prevents skin irritation and absorption. Always check the manufacturer's glove compatibility chart for breakthrough times with the specific solvents you are using. Dispose of contaminated gloves immediately and wash hands thoroughly.[2][3] |
| Body Protection | Fully-buttoned, long-sleeved laboratory coat. | Protects against incidental skin contact from minor splashes and spills. |
| Situational: Chemical-resistant apron or coveralls. | For larger scale operations, an impervious apron or suit provides an additional layer of protection against significant contamination.[2][9] | |
| Respiratory Protection | Not typically required when handled within a certified chemical fume hood. | The fume hood serves as the primary respiratory control. |
| Situational: NIOSH-approved respirator. | In the event of a ventilation failure or a large spill outside of containment, a half or full facepiece respirator with appropriate cartridges should be used by trained personnel.[2][8][9] |
Step-by-Step Handling Workflow
This workflow minimizes exposure at every stage of the process, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Protocols
Exposure Response
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][6]
Spill Management
-
Small Spills (inside fume hood): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material into a suitable, labeled, and sealed container for chemical waste disposal.
-
Large Spills: Evacuate the area. Alert laboratory personnel and your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal
Disposal must be in strict accordance with all federal, state, and local regulations.
-
Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and absorbent materials used for cleanup must be disposed of as hazardous chemical waste.[3]
-
Consult Authorities: Never discharge this chemical into drains or the environment.[3][6] Consult your institution's EHS department or a licensed professional waste disposal service for final disposal procedures, which may include incineration in a permitted facility.[2][3]
Conclusion: Fostering a Culture of Safety
The effective use of personal protective equipment for this compound is more than a checklist; it is a dynamic process rooted in a comprehensive understanding of the material's risks. By integrating these expert-validated protocols—from engineering controls to detailed PPE selection and emergency preparedness—you create a resilient safety culture. This empowers your team to pursue scientific advancement with confidence, knowing that their well-being is rigorously protected.
References
- TCI EUROPE N.V. Safety Data Sheet for 3-Methoxy-N,N-dimethylpropanamide. TCI Chemicals. URL
- N-(3-Methoxyphenyl)
- Angene Chemical Safety D
- N-(3-METHOXYPHENYL)
- Personal Protective Equipment (PPE) Overview. CHEMM, U.S. Department of Health and Human Services. URL
- ChemScene Safety D
- CPAChem Safety Data Sheet for N,N-Dimethyldecanamide. CPAChem. URL
- Chapter 3 - Personal Protective Equipment. Cornell University Environmental Health and Safety. URL
- Personal Protective Equipment (PPE) Toolkit.
- Fisher Scientific Safety D
- N-Methoxy-N,2-dimethylpropanamide Safety Inform
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- 5. N-Methoxy-N,2-dimethylpropanamide | CAS#:113778-69-1 | Chemsrc [chemsrc.com]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
